4-Methyl-3-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKAYDTKWGFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379599 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-01-6 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Methyl-3-(trifluoromethyl)benzoic acid" CAS number 261952-01-6
An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid (CAS: 261952-01-6)
Executive Summary
This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct electronic and steric profile. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust, multi-step synthesis protocol, explores its strategic applications in drug discovery, and details rigorous analytical methods for quality control. The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and target binding affinity[1][2]. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Molecular Profile and Physicochemical Characteristics
This compound, with the empirical formula C₉H₇F₃O₂, is a crystalline solid at room temperature[3]. The molecule's architecture is key to its utility. The carboxylic acid function provides a handle for amide bond formation and other derivatizations, while the trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the molecule's acidity and overall electronic properties[1][4]. This contrasts with the modest electron-donating nature of the para-methyl group. This electronic push-pull relationship across the benzene ring creates a unique reactivity profile for further synthetic modifications.
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 261952-01-6 | [3][5] |
| Molecular Formula | C₉H₇F₃O₂ | [3][5] |
| Molecular Weight | 204.15 g/mol | [3][5] |
| Appearance | White to off-white or yellow crystalline powder | [3] |
| Melting Point | 175 - 186 °C | [No Source Found] |
| Boiling Point | 268.6 ± 40.0 °C (Predicted) | [No Source Found] |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [No Source Found] |
| Purity | Typically ≥97% - 98% | [3] |
| IUPAC Name | This compound | [5] |
| InChI Key | CAPKAYDTKWGFQB-UHFFFAOYSA-N | [3][5] |
| SMILES | Cc1ccc(C(=O)O)cc1C(F)(F)F | [5] |
Synthesis Pathway: A Strategic Approach
The industrial synthesis of substituted trifluoromethyl arenes often relies on a sequence of halogenation and subsequent fluorination reactions due to the cost-effectiveness and scalability of these methods[6][7][8]. A robust and logical pathway to this compound starts from p-toluic acid, proceeding through key chlorination, fluorination, and hydrolysis steps. This approach is favored because the starting materials are readily available and the reaction sequence leverages well-established industrial chemistry.
The proposed synthetic workflow is outlined below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 4. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
- 5. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 7. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
"4-Methyl-3-(trifluoromethyl)benzoic acid" molecular weight
An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 261952-01-6), a key fluorinated building block in modern organic synthesis. With a molecular weight of 204.15 g/mol , this compound is of significant interest to researchers in drug discovery, materials science, and agrochemical development. This document delves into its fundamental physicochemical properties, molecular structure, and electronic effects that govern its reactivity. Furthermore, it outlines a representative synthetic pathway, discusses its spectroscopic signature, details its applications as a strategic intermediate, provides a standardized analytical protocol for quality control, and summarizes essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile reagent.
Molecular Identity and Physicochemical Properties
This compound is a white crystalline solid at room temperature[1]. Its core structure is a benzoic acid scaffold substituted with a methyl group at the C4 position and a trifluoromethyl group at the C3 position. The presence of the highly electronegative trifluoromethyl group significantly influences the compound's chemical properties, including the acidity of the carboxylic acid moiety and its overall stability[2].
Key Identifiers and Properties
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases and supplier documentation.
| Property | Value | Source(s) |
| Molecular Weight | 204.15 g/mol | [1][3] |
| Molecular Formula | C₉H₇F₃O₂ | [3] |
| CAS Number | 261952-01-6 | [1][3] |
| IUPAC Name | This compound | [3] |
| Appearance | White, crystalline powder | [1][4] |
| Melting Point | 182-186 °C | |
| Boiling Point | 268.6 ± 40.0 °C (Predicted) | |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥97% (Typical) | [4][5] |
| Solubility | Soluble in methanol | |
| InChIKey | CAPKAYDTKWGFQB-UHFFFAOYSA-N | [3] |
Molecular Structure, Reactivity, and Electronic Effects
The reactivity of this compound is dictated by the interplay of its three functional components: the carboxylic acid group, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethyl group.
The primary site of reaction is the carboxylic acid group , which can undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic catalysis to form esters.
-
Amidation: Reaction with amines, typically activated by coupling agents, to form amides.
-
Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like LiAlH₄.
-
Acyl Halide Formation: Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂), which serves to activate the carboxyl group for further reactions.
The substituents on the aromatic ring control the regioselectivity of electrophilic aromatic substitution. The methyl group is an activating, ortho, para-director due to its positive inductive effect (+I). Conversely, the trifluoromethyl group is a powerful deactivating, meta-director due to its strong negative inductive effect (-I). The combined influence of these opposing groups directs incoming electrophiles, though the deactivating nature of the -CF₃ group generally makes such substitutions challenging.
Representative Synthesis Pathway
While specific, detailed synthesis protocols for this compound are proprietary or not widely published, a representative and chemically sound pathway can be constructed based on established methods for analogous compounds[6][7][8]. A common industrial approach involves the multi-step transformation of a substituted toluene precursor.
The following workflow illustrates a plausible synthesis route:
-
Radical Chlorination: The starting material, 4-methyl-3-(trifluoromethyl)toluene, undergoes free-radical side-chain chlorination to convert the methyl group into a trichloromethyl group.
-
Hydrolysis: The resulting trichloromethyl intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
General Experimental Protocol (Illustrative)
This protocol is illustrative for this class of compounds and has not been optimized for this specific molecule.
-
Chlorination: Charge a suitable reactor equipped with a condenser, gas inlet, and UV lamp with 4-methyl-3-(trifluoromethyl)toluene. Heat the mixture and bubble chlorine gas through the solution under UV irradiation. Monitor the reaction by GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and purge with nitrogen to remove excess chlorine. The crude trichloromethyl intermediate can be purified or used directly in the next step.
-
Hydrolysis: Add the crude intermediate to a solution of aqueous sulfuric acid. Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by HPLC).
-
Isolation: Cool the reaction mixture, which should cause the product to precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Theoretical)
No definitive, publicly available spectra for this compound have been identified. However, based on its structure and data from close isomers like 4-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, the following spectral characteristics are expected[9][10][11][12][13].
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.5 ppm). Expect a singlet for the proton at C2, a doublet for the proton at C5, and a doublet for the proton at C6, with coupling constants typical for ortho aromatic protons. - Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm. - Carboxylic Proton (1H): A broad singlet at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-170 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. - CF₃ Carbon: A quartet signal further downfield (~120-130 ppm) with a large C-F coupling constant. - Methyl Carbon: An upfield signal around 20-22 ppm. |
| IR Spectroscopy | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹. - C-F Stretches: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. - C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 204. - Key Fragments: Loss of -OH (m/z = 187) and loss of -COOH (m/z = 159). |
Applications in Research and Development
This compound is a valuable building block primarily due to the strategic placement of the trifluoromethyl group, which can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a final drug candidate.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceuticals. While its direct use in high-profile drugs like Tezacaftor could not be definitively verified from public sources, its structural motif is highly sought after for developing novel therapeutic agents, particularly in areas like metabolic disorders and anti-infectives[14][15][16]. The trifluoromethylphenyl moiety is a common feature in many modern drugs[2].
-
Agrochemicals: The compound is used in the development of next-generation herbicides and fungicides. The trifluoromethyl group often imparts enhanced biological activity to these molecules.
-
Materials Science: It is utilized in creating specialty polymers and coatings. The fluorine content can improve properties such as thermal stability, chemical resistance, and hydrophobicity[2].
Analytical Methods: Quality Control by HPLC
Ensuring the purity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.
Standard HPLC Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and water, each containing 0.1% trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.
-
Elution: A gradient elution (e.g., starting from 30% acetonitrile and ramping up to 95%) is often used to ensure separation of any potential impurities.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥97% is common for commercial-grade material[4].
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care, using personal protective equipment (PPE).
| Hazard Class | GHS Code | Precautionary Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[1].
References
- Alfa Aesar. (n.d.). Certificate of analysis: this compound, 97+%.
- Anonymous. (n.d.). Supporting Information (NMR data for related compounds).
- Anonymous. (n.d.). Supporting Information (Spectroscopic Data).
- PubChem. (n.d.). This compound.
- Di Ciaula, A., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Oakwood Chemical. (n.d.). This compound, min 97%.
- PubChemLite. (n.d.). This compound (C9H7F3O2).
- SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts.
- Henan Tianfu Chemical. (2025). Understanding the Chemistry: Properties of this compound.
- Saha, S., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]
- 13. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
- 14. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Identifying a Key Fluorinated Intermediate
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for tailoring molecular properties. Among these, 4-Methyl-3-(trifluoromethyl)benzoic acid emerges as a pivotal structural motif. Its unique electronic and steric characteristics, imparted by the strategic placement of a methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzoic acid scaffold, make it a highly valuable intermediate. This guide provides an in-depth analysis of this compound, from its fundamental nomenclature and physicochemical properties to its synthesis and critical applications, offering field-proven insights for its effective utilization in advanced research and development.
Nomenclature and Structural Identification
Correctly identifying a chemical entity is the foundation of reproducible science. The compound is unequivocally defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: This compound [1][2]
This name is derived from the parent structure, benzoic acid. The principal functional group, the carboxylic acid (-COOH), dictates the root name and assigns its attachment point on the benzene ring as carbon-1. The substituents are then numbered to give the lowest possible locants, resulting in the trifluoromethyl (-CF3) group at position 3 and the methyl (-CH3) group at position 4.
Key Identifiers:
-
InChI Key: CAPKAYDTKWGFQB-UHFFFAOYSA-N[1]
-
Synonyms: 3-(Trifluoromethyl)-p-toluic acid, 3-Trifluoromethyl-4-methylbenzoic acid[1]
Physicochemical Properties: A Quantitative Overview
The utility of a chemical intermediate is directly linked to its physical and chemical properties. The trifluoromethyl group, in particular, profoundly influences the molecule's acidity, stability, and solubility.[3] These characteristics are summarized below.
| Property | Value | Source |
| Molecular Weight | 204.15 g/mol | [1] |
| Physical Form | White to light yellow crystalline powder | [4] |
| Melting Point | 182-186 °C | [4] |
| Boiling Point (Predicted) | 268.6 ± 40.0 °C | [4] |
| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.94 ± 0.10 | [4] |
| Solubility | Soluble in methanol | [4] |
The predicted pKa of ~3.94 indicates a stronger acidity compared to benzoic acid (pKa ≈ 4.2) or p-toluic acid (pKa ≈ 4.37). This increased acidity is a direct consequence of the powerful inductive electron-withdrawing effect of the adjacent trifluoromethyl group, which stabilizes the conjugate base (benzoate). This property is a critical consideration in reaction design, particularly in base-mediated transformations.
Synthesis and Mechanistic Insights: A Reliable Laboratory Protocol
The synthesis of substituted benzoic acids often involves the oxidation of the corresponding toluene derivative. A robust and common strategy for preparing this compound involves the multi-step pathway starting from commercially available materials. The rationale behind this workflow is to introduce the functional groups in a sequence that avoids unwanted side reactions and ensures high regioselectivity.
A plausible synthetic route is outlined below, starting from 2-bromo-1-methyl-4-nitrobenzene. This approach offers excellent control over the substituent placement.
Experimental Workflow: A Step-by-Step Protocol
Step 1: Trifluoromethylation of an Aryl Bromide This initial step introduces the key -CF3 group. A common method is a copper-mediated trifluoromethylation reaction.
-
Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 2-bromo-1-methyl-4-nitrobenzene (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
-
Solvent & Reagent Addition: Add a high-boiling point polar aprotic solvent like DMF or NMP. Add the trifluoromethylating agent, such as methyl fluorosulfonyldifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF₃), along with a fluoride source like KF or CsF.
-
Reaction: Heat the mixture to 100-140°C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, quench with aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Nitro Group The nitro group is reduced to an amine, which can then be removed.
-
Dissolution: Dissolve the crude product from Step 1 in ethanol or methanol.
-
Reduction: Add a reducing agent such as iron powder (Fe) and ammonium chloride (NH₄Cl) in water, or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
-
Reaction: Heat the mixture to reflux (if using Fe/NH₄Cl) or stir at room temperature (for hydrogenation) until the reduction is complete.
-
Filtration & Extraction: Filter the reaction mixture through celite to remove solid catalysts/reagents. Concentrate the filtrate and extract the aniline derivative.
Step 3: Deamination via Sandmeyer-type Reaction The amino group is removed to yield the desired toluene backbone.
-
Diazotization: Dissolve the aniline derivative from Step 2 in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Reduction: Slowly add the cold diazonium salt solution to a solution of a reducing agent like hypophosphorous acid (H₃PO₂).
-
Reaction & Isolation: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product, 4-methyl-3-(trifluoromethyl)benzene, into an organic solvent.
Step 4: Oxidation of the Methyl Group The final step is the selective oxidation of the benzylic methyl group to a carboxylic acid.
-
Oxidation: Dissolve the product from Step 3 in a suitable solvent (e.g., water, acetic acid, or a mixture). Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple permanganate color if used.
-
Work-up & Purification: After completion, quench any excess oxidant. Acidify the mixture with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5][6] this compound serves as a crucial building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5][7]
Key Roles:
-
Scaffold for API Synthesis: It is primarily used as an intermediate. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other coupling reactions to build larger, more complex molecules.
-
Modulation of Pharmacokinetics: The -CF3 group can block sites of metabolism (e.g., oxidation of the methyl group in the alternative isomer), thereby increasing the drug's half-life.[5]
-
Enhancing Receptor Binding: The strong dipole and electron-withdrawing nature of the -CF3 group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding with specific residues) within a target protein's binding pocket, potentially increasing potency and selectivity.[5]
Conceptual Role in Drug Design
The diagram below illustrates the logical flow of how this intermediate is incorporated into a drug discovery pipeline.
Caption: Role as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure personnel safety.
-
Hazard Classification: This compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][8] The corresponding GHS pictogram is GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[9] Use only in a well-ventilated area or under a chemical fume hood.[8][9]
-
Handling: Avoid breathing dust.[8][9] Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment.[4]
Conclusion
This compound is more than just a chemical with a defined IUPAC name; it is a strategic tool for molecular design. Its value lies in the predictable influence of its substituents on the physicochemical and pharmacological properties of larger molecules. Understanding its synthesis, reactivity, and safety profile enables researchers and drug developers to leverage this key intermediate effectively, accelerating the discovery of novel therapeutics and advanced materials.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (2025, October 20). Understanding the Chemistry: Properties of this compound.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- PubChem. (n.d.). Benzoic acid, 4-propyl-3-(trifluoromethyl)-, methyl ester. National Center for Biotechnology Information.
- MIT CSAIL. (n.d.). This compound. Retrieved from an internal university database (Note: This is a placeholder as the original link appears to be non-standard).
- TCI EUROPE N.V. (2025, January 23). SAFETY DATA SHEET: 4-(Bromomethyl)benzoic Acid.
- Angstrom Chemicals. (2025, December 28). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation.
- Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET: p-Toluic acid.
- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubChem. (n.d.). 3-Methyl-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
Sources
- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. jelsciences.com [jelsciences.com]
- 7. people.csail.mit.edu [people.csail.mit.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
"4-Methyl-3-(trifluoromethyl)benzoic acid" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(trifluoromethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] As a key intermediate and building block in medicinal chemistry and materials science, its unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical techniques used for its characterization, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind each technique are discussed, alongside detailed methodologies and an interpretation of the expected spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to verify the structure and identity of this compound.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and deduce the precise chemical environment of each atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and appears as a broad singlet in the far downfield region of the spectrum, typically between 10-13 ppm.[2][3] Its chemical shift is sensitive to concentration and the solvent used due to variations in hydrogen bonding.[2][3] This signal will disappear upon shaking the sample with a few drops of deuterium oxide (D₂O), a classic test for exchangeable protons.[3]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern. We can predict their relative chemical shifts based on the electronic effects of the substituents. The proton at position 2 (ortho to the electron-withdrawing COOH group) is expected to be the most deshielded. The proton at position 5 (ortho to the electron-donating CH₃ group) will be the most shielded.
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region, typically around 2.4-2.6 ppm.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule.
-
Carboxyl Carbon (-COOH): This carbon is significantly deshielded and appears between 165-185 ppm.[2][3]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the 120-140 ppm range. The carbon atom directly bonded to the trifluoromethyl group (C-3) will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons (C-2 and C-4) will show smaller couplings (²JCF).
-
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will also appear as a prominent quartet due to the strong one-bond C-F coupling. Its chemical shift is typically observed in the 120-130 ppm range.
-
Methyl Carbon (-CH₃): This carbon will give rise to a signal in the upfield aliphatic region, around 20-22 ppm.
Fluorine-19 (¹⁹F) NMR Spectroscopy
Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterization.
-
Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms will produce a single, sharp signal. The ¹⁹F chemical shift is highly sensitive to the electronic environment of the molecule.[4][5] For a CF₃ group attached to an aromatic ring, the signal is expected in the range of -60 to -65 ppm relative to a CFCl₃ standard.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Place the sample in a standard 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Spectra to Acquire:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH₂, and CH₃ signals).
-
¹⁹F NMR: Standard single-pulse experiment, typically with proton decoupling.
-
Summary of Expected NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹³C) |
| -COOH | 10.0 - 13.0 (br s) | 165 - 185 | Singlet |
| Ar-H | 7.5 - 8.2 (m) | 120 - 140 | Singlet |
| -CH₃ | 2.4 - 2.6 (s) | 20 - 22 | Quartet (from ¹H) |
| Ar-C-CF₃ | - | ~130-135 | Quartet (¹JCF) |
| -CF₃ | - | ~123-128 | Quartet (¹JCF) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups.
Characteristic Absorption Bands
The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[2][6][7] This broadening is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state.[6][8]
-
C-H Stretches: Sharper peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹. These may be partially obscured by the broad O-H band.[8]
-
C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected. For an aromatic acid that forms dimers, this band typically appears between 1680-1710 cm⁻¹.[9]
-
C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.
-
C-O Stretch and O-H Bend: A C-O stretching vibration coupled with the O-H bending vibration appears in the 1210-1320 cm⁻¹ region.[6]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty instrument (or clean ATR crystal).
-
Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Summary of Expected IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H stretch (Alkyl) | 2850 - 2960 | Medium, Sharp |
| C=O stretch (Dimer) | 1680 - 1710 | Strong, Sharp |
| C-C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-F stretches | 1100 - 1350 | Strong, Sharp |
| C-O stretch | 1210 - 1320 | Strong |
| O-H bend | 910 - 950 | Medium, Broad |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.
Expected Fragmentation Pattern (Electron Ionization)
Using a hard ionization technique like Electron Ionization (EI), we expect to see the molecular ion and several characteristic fragments.
-
Molecular Ion (M⁺˙): A prominent peak at an m/z (mass-to-charge ratio) of 204 is expected, corresponding to the intact molecule that has lost one electron. Aromatic acids generally show a more intense molecular ion peak compared to their aliphatic counterparts.[3][10][11][12]
-
[M-OH]⁺ Fragment: Loss of a hydroxyl radical (•OH, mass 17) is a very common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion. This would result in a strong peak at m/z 187 .[11][12]
-
[M-COOH]⁺ Fragment: Loss of the entire carboxyl group as a radical (•COOH, mass 45) is another characteristic fragmentation. This would yield a peak at m/z 159 .[11][12]
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source (EI mode).
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Summary of Expected Mass Spectrometry Data
| m/z Value | Proposed Fragment | Notes |
| 204 | [C₉H₇F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 187 | [M - OH]⁺ | Loss of hydroxyl radical |
| 159 | [M - COOH]⁺ | Loss of carboxyl radical |
Integrated Spectroscopic Analysis Workflow
The combination of these three techniques provides a self-validating system for the structural confirmation of this compound. The workflow ensures that the empirical data from each analysis corresponds to the same unique molecular structure.
Caption: Integrated workflow for the structural elucidation of this compound.
References
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts.
- Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 279–288.
- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836.
- JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
- National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Supporting Information for various chemical syntheses. (n.d.).
- American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- University College London. (2021).
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- ResearchGate. (n.d.).
- American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- Whitman College. (n.d.). GCMS Section 6.
- Supporting Information for various chemical syntheses. (n.d.). Various Journals.
- ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum.
- BenchChem. (2025).
- ResearchGate. (2025).
- National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzoic acid, 3-methylbut-2-enyl ester. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. youtube.com [youtube.com]
- 11. GCMS Section 6.12 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
"4-Methyl-3-(trifluoromethyl)benzoic acid" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methyl-3-(trifluoromethyl)benzoic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing its solubility and presents a detailed, field-proven methodology for its empirical determination. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its systematic evaluation in various organic solvents. The principles and protocols herein are grounded in established chemical theories and standard laboratory practices, ensuring both scientific integrity and practical applicability.
Introduction: Understanding the Compound
This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₇F₃O₂ and a molecular weight of approximately 204.15 g/mol .[1] Its structure, featuring a benzoic acid backbone with both a methyl and a trifluoromethyl group, imparts a unique combination of polarity, hydrophobicity, and reactivity. The presence of the electron-withdrawing trifluoromethyl group (-CF3) significantly influences the acidity of the carboxylic acid and contributes to the molecule's overall chemical stability.[2] These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2]
Understanding the solubility of this compound is paramount for its application in organic synthesis, formulation development, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles, directly impacting reaction kinetics, yield, purity, and bioavailability.
Theoretical Framework for Solubility
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3][4][5] The key structural features influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol).[6]
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, contributing to solubility in nonpolar or moderately polar solvents.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the molecule's hydrophobicity.
-
Trifluoromethyl Group (-CF₃): This is a highly electronegative and lipophilic group. While it increases the overall molecular weight and size, which can decrease solubility, its strong electron-withdrawing nature can also influence intermolecular interactions.
Based on these features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like hexane. The interplay between the polar carboxylic acid and the less polar substituted benzene ring will determine its solubility profile across a spectrum of organic solvents. For instance, related compounds like 4-(Trifluoromethyl)benzoic acid are generally more soluble in polar organic solvents such as ethanol and acetone.[6]
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes the widely accepted "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[3] This method ensures that the solution has reached saturation, providing an accurate measure of solubility.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Selected organic solvents (analytical grade or higher), e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be integrated:
-
Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.
-
Time to Equilibrium: Samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.
-
Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision.
Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
The compound may cause skin and eye irritation, as well as respiratory irritation.[1][7] Avoid breathing dust and direct contact with skin and eyes.[7]
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[1][8]
Data Presentation and Interpretation
The solubility data obtained from the experimental protocol should be systematically recorded. The following table provides a template for presenting these results, which will allow for easy comparison across different solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 0.1 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| Acetone | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 5.2 | Data to be determined | Data to be determined |
| Methanol | 6.6 | Soluble[10] | Data to be determined |
Note: The "Soluble" designation for Methanol is qualitative. The protocol outlined in this guide should be used to determine a precise quantitative value.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for solubility determination.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust and validated experimental protocol, researchers can generate reliable and accurate solubility data. This information is critical for optimizing synthetic routes, developing stable formulations, and advancing research in medicinal chemistry and materials science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Acree, W. E. (Ed.). (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
- Acree, W. E. (2013, May 15). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry.
- Unknown. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 20). Understanding the Chemistry: Properties of this compound.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- PubChem. (n.d.). Benzoic acid, 4-propyl-3-(trifluoromethyl)-, methyl ester. National Center for Biotechnology Information.
- Australia Pacific LNG. (2016, May 26). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet.
Sources
- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. aplng.com.au [aplng.com.au]
- 9. fishersci.com [fishersci.com]
- 10. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Methyl-3-(trifluoromethyl)benzoic acid, with a primary focus on its melting and boiling points. Intended for professionals in research and drug development, this document synthesizes experimental data with practical, field-proven methodologies for accurate characterization.
Introduction: The Significance of this compound
This compound is an important fluorinated building block in organic synthesis. Its structural motifs, featuring a carboxylic acid group, a methyl group, and a trifluoromethyl group on a benzene ring, make it a valuable precursor in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key intermediate in medicinal chemistry. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a cornerstone for its synthesis, purification, and application in further chemical transformations.
Physicochemical Properties: Melting and Boiling Points
The melting and boiling points of a compound are critical indicators of its purity and identity. For this compound (CAS No: 261952-01-6), a survey of available data reveals some variation, which is not uncommon in scientific literature due to differences in experimental conditions and sample purity.
| Property | Value | Source |
| Melting Point | 177 °C | Chemcasts[1] |
| Melting Point | 182-186 °C | ChemicalBook[2] |
| Boiling Point | 309.1 °C (Normal) | Chemcasts[1] |
| Boiling Point | 268.6 ± 40.0 °C (Predicted) | ChemicalBook[2] |
The discrepancy in these values underscores the importance of meticulous experimental determination. The difference between an experimentally determined boiling point and a predicted one can be significant, as computational models may not fully account for all intermolecular forces.
Synthesis and Purification: A Prerequisite for Accurate Measurement
The accurate measurement of physical constants is contingent on the purity of the sample. While specific, detailed synthetic routes for this compound are proprietary and often found in patent literature, general methodologies for the synthesis of trifluoromethylated benzoic acids involve multi-step processes. These can include the oxidation of corresponding toluenes or benzaldehydes, or the hydrolysis of benzotrifluoride derivatives.
A plausible synthetic approach could involve the oxidation of 4-methyl-3-(trifluoromethyl)toluene. Given the nature of such reactions, impurities are common. Therefore, rigorous purification is a critical step before any analytical characterization. Recrystallization is a highly effective method for purifying solid organic compounds like benzoic acid derivatives.
Field-Proven Insight: The Rationale Behind Recrystallization
Recrystallization separates a compound from its impurities based on their differential solubility in a chosen solvent at varying temperatures. The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor. The choice of solvent is paramount; an ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For benzoic acid derivatives, water or aqueous-organic mixtures are often suitable.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the determined melting and boiling points, the following detailed protocols are provided. These methods are designed to be self-validating through careful execution and observation.
Protocol 1: Melting Point Determination (Capillary Method)
The capillary method is a straightforward and widely accepted technique for determining the melting point of a solid.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dry and finely powdered. Purity is paramount; if necessary, recrystallize the sample prior to measurement.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. A narrow range (0.5-2 °C) is indicative of a pure compound.
Protocol 2: Boiling Point Determination (Microscale Method)
For determining the boiling point of a small quantity of liquid (if the compound were liquid at or near room temperature, or for a melted sample), a microscale method is efficient.
Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid this compound into a small test tube or a fusion tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), making sure the sample is below the liquid level of the bath.
-
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow from obtaining the compound to its final characterization.
Caption: Workflow for the Characterization of this compound.
Safety and Handling
As a Senior Application Scientist, safety is paramount in all laboratory operations. Based on the safety data for structurally similar compounds, this compound should be handled with care.
-
Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
The accurate determination of the melting and boiling points of this compound is fundamental to its use in research and development. This guide has provided a comprehensive framework for understanding and experimentally determining these critical physicochemical properties. By adhering to rigorous purification protocols and precise measurement techniques, researchers can ensure the quality and reliability of their work, ultimately facilitating the development of novel molecules with therapeutic or agrochemical potential. The discrepancies in reported values highlight the necessity of in-house verification of physical constants for key synthetic intermediates.
References
- Chemcasts. Thermophysical Properties of this compound.
Sources
An In-depth Technical Guide to the Mechanistic Chemistry of 4-Methyl-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The document elucidates the molecule's structural features and the electronic interplay of its methyl and trifluoromethyl substituents, which dictate its reactivity. Detailed mechanisms for its primary reactions—conversion to acyl chlorides, esterification, and amidation—are presented, supported by established chemical principles. This guide serves as an in-depth resource, offering both theoretical understanding and practical protocols for laboratory applications, aimed at facilitating innovation in drug discovery and materials science.
Introduction: A Molecule of Synthetic Importance
This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₇F₃O₂.[1] Its strategic importance in organic synthesis stems from the unique electronic properties conferred by the trifluoromethyl and methyl groups appended to the benzene ring. The trifluoromethyl group (-CF₃), a strong electron-withdrawing group, significantly increases the acidity of the carboxylic acid moiety, while the methyl group (-CH₃), an electron-donating group, also influences the reactivity and regioselectivity of its reactions. This guide will delve into the core mechanisms of action of this compound in key chemical transformations, providing a foundational understanding for its application in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261952-01-6 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Predicted pKa | 3.94 ± 0.10 | |
| Physical Form | White to almost white powder/crystal | |
| Solubility | Soluble in Methanol |
The Electronic Landscape: Influence of Substituents on Reactivity
The reactivity of the carboxylic acid group in this compound is finely tuned by the electronic effects of the methyl and trifluoromethyl substituents. The potent electron-withdrawing nature of the trifluoromethyl group, due to the high electronegativity of fluorine atoms, exerts a strong negative inductive effect (-I) across the benzene ring. This effect polarizes the O-H bond of the carboxylic acid, facilitating proton dissociation and resulting in a lower pKa (predicted to be 3.94) compared to benzoic acid (pKa 4.20) or p-toluic acid (pKa 4.37).
Conversely, the methyl group is weakly electron-donating through a positive inductive effect (+I) and hyperconjugation. This partially counteracts the electron-withdrawing effect of the trifluoromethyl group. This electronic tug-of-war makes the carbonyl carbon of the carboxylic acid highly electrophilic and susceptible to nucleophilic attack, a key feature in its reaction mechanisms.
Core Mechanisms of Action in Chemical Synthesis
The primary role of this compound in synthesis is as a versatile building block. Its reactivity is centered around the carboxylic acid functional group, which can be readily converted into other functionalities such as acyl chlorides, esters, and amides.
Activation via Acyl Chloride Formation: A Gateway to Further Reactions
A common first step in leveraging the reactivity of this compound is its conversion to the more reactive 4-methyl-3-(trifluoromethyl)benzoyl chloride. This is typically achieved by reaction with thionyl chloride (SOCl₂).
Mechanism of Acyl Chloride Formation:
The mechanism proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[2][3] This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of the acyl chloride, sulfur dioxide, and hydrochloric acid.[2][3]
Diagram 1: Conversion of this compound to its acyl chloride.
Experimental Protocol: Synthesis of 4-methyl-3-(trifluoromethyl)benzoyl chloride
This is a general protocol adaptable for this compound based on established procedures for similar carboxylic acids.[4]
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add thionyl chloride (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-methyl-3-(trifluoromethyl)benzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Fischer-Speier Esterification: Synthesis of Ester Derivatives
Ester derivatives of this compound are valuable intermediates in organic synthesis. The Fischer-Speier esterification offers a direct route to these compounds through an acid-catalyzed reaction with an alcohol.
Mechanism of Fischer-Speier Esterification:
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule yield the final ester product.[5][6]
Diagram 2: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate
This is a general protocol for Fischer esterification, adaptable for this compound.[5]
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or distillation.
Amide Bond Formation: Synthesis of Amide Derivatives
Amide derivatives are frequently the target molecules in pharmaceutical applications. This compound can be converted to amides through reaction with amines, often facilitated by coupling agents or by first converting the acid to its more reactive acyl chloride.
Mechanism of Amide Formation via Acyl Chloride:
This is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 4-methyl-3-(trifluoromethyl)benzoyl chloride is attacked by the nucleophilic amine. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
Diagram 3: Amide formation via the acyl chloride intermediate.
Experimental Protocol: Synthesis of an Amide Derivative
This is a general protocol based on the reaction of an acyl chloride with an amine.
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-methyl-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the methyl and trifluoromethyl groups. The methyl protons will appear as a singlet further upfield (around 2.4-2.6 ppm). The carboxylic acid proton will be a broad singlet at a very downfield position (>10 ppm).
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 165-175 ppm), the aromatic carbons (in the 120-140 ppm range), the carbon of the trifluoromethyl group (as a quartet due to C-F coupling), and the methyl carbon (around 20-25 ppm). The carbon attached to the trifluoromethyl group will also show a characteristic quartet.
FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7] A strong C=O stretching vibration will be observed around 1700-1725 cm⁻¹.[7] The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[7]
Biological Significance: A Precursor to Bioactive Molecules
Currently, there is limited information on the direct biological mechanism of action of this compound itself. Its primary role in the life sciences is as a crucial synthetic intermediate for the construction of more complex, biologically active molecules. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.
For instance, derivatives of this compound have been investigated for their potential as antibacterial agents, where the parent molecule serves as a scaffold for further functionalization.
Conclusion
This compound is a synthetically valuable compound whose reactivity is governed by the interplay of its electron-donating methyl group and electron-withdrawing trifluoromethyl group. This guide has detailed the fundamental mechanisms of its key transformations—acyl chloride formation, esterification, and amidation—providing a robust framework for its application in organic synthesis. The provided protocols offer practical starting points for laboratory work. A deeper understanding of the mechanistic principles outlined herein will empower researchers to effectively utilize this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
- Angewandte Chemie International Edition. (2018). 57(34), 10949-10953.
- Lab5 procedure esterification. (n.d.).
- PubChemLite. 4-methyl-3-(trifluoromethyl)benzoyl chloride (C9H6ClF3O). ([Link])
- PubChem. This compound. ([Link])
- PubChem. 4-(Trifluoromethyl)benzoic acid. ([Link])
- Google Patents. CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride. ()
- Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of benzoic acid. ([Link])
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. ([Link])
- Organic Syntheses. Procedure. ([Link])
- The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (n.d.). Retrieved from [https://www.researchgate.
- esterification of benzoic acid to methyl benzoate. (n.d.).
- NIST WebBook. Benzoic acid, 4-methyl-. ([Link])
- J. Phys. Org. Chem. 2019, 32, e3940. ([Link])
- Human Metabolome Database. Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315). ([Link])
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. ([Link])
- MDPI.
- ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. ([Link])
- YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. ([Link])
- YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. ([Link])
- ResearchGate.
- NIST WebBook. Benzoic acid, 4-methyl-. ([Link])
- NIH. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ([Link])
Sources
- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid: A Core Intermediate in Modern Chemistry
Executive Summary: 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS No. 261952-01-6) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in advanced chemical synthesis. Its strategic importance is primarily derived from the unique electronic properties imparted by the trifluoromethyl (-CF3) group, which significantly influences the molecule's reactivity and the characteristics of its derivatives. This guide provides an in-depth analysis of its physicochemical properties, outlines robust synthesis protocols, explores its multifaceted applications as a chemical intermediate in pharmaceutical and materials science, and details essential safety and handling procedures. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking innovations in molecular design and application.
Molecular Profile and Physicochemical Properties
The utility of this compound in synthetic chemistry is a direct consequence of its molecular architecture. The structure features a benzoic acid core, substituted with a methyl group and a trifluoromethyl group at the 4- and 3-positions, respectively.
The Decisive Influence of the Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing moiety. Its presence on the benzene ring has several profound effects that are highly desirable in medicinal chemistry and materials science:
-
Increased Acidity: The inductive effect of the -CF3 group increases the acidity of the carboxylic acid proton, influencing its reactivity in salt formation and derivatization reactions.
-
Enhanced Lipophilicity: Fluorine substitution is a well-established strategy for increasing the lipophilicity of a molecule, which can improve its ability to cross biological membranes—a crucial factor in drug design.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a -CF3 group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]
-
Modulation of Binding Affinity: The -CF3 group can alter the conformation and electronic profile of a molecule, potentially leading to enhanced binding affinity with biological targets.[1]
These properties make trifluoromethyl-substituted intermediates, like the topic compound, indispensable in the synthesis of novel therapeutic agents and high-performance materials.[1][2]
Summary of Physicochemical Data: The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 261952-01-6 | [3][4] |
| Molecular Formula | C₉H₇F₃O₂ | [3][4][5] |
| Molecular Weight | 204.15 g/mol | [4][5] |
| IUPAC Name | This compound | [3][4] |
| Appearance | White to yellow crystalline powder | [6] |
| Melting Point | 177 - 186 °C | [3][6] |
| Boiling Point | ~268 - 309 °C (Predicted) | [3][6] |
| Purity | Commonly available at ≥97-98% | [5][7] |
Strategic Synthesis Pathways
The synthesis of this compound is achievable through standard organometallic methodologies. The most reliable and widely applicable route involves the carboxylation of a Grignard reagent, a cornerstone reaction in C-C bond formation.
Primary Pathway: Grignard Reagent Carboxylation
This method is favored for its high efficiency and adaptability. The logic behind this choice is its ability to directly convert an aryl halide into a carboxylic acid in a two-step, one-pot sequence. The key is the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbon of carbon dioxide.
Detailed Experimental Protocol:
CAUTION: Grignard reactions are highly sensitive to moisture and air. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator), and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Part A: Preparation of the Grignard Reagent
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.1 eq.).
-
Assemble the glassware and flush the system with dry nitrogen.
-
Add anhydrous tetrahydrofuran (THF) via syringe to just cover the magnesium.
-
In a separate, dry dropping funnel, prepare a solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF.
-
Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. Initiation is indicated by gentle bubbling and a slight exotherm. If the reaction does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be necessary.[8]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[9]
-
-
Part B: Carboxylation and Product Isolation
-
In a separate, larger flask, place an excess of crushed dry ice (solid CO₂).
-
Under a positive flow of nitrogen, slowly transfer the prepared Grignard solution from Part A onto the crushed dry ice via a cannula. Causality: Adding the Grignard to the CO₂ (rather than vice-versa) maintains an excess of CO₂, which minimizes the side reaction where the Grignard reagent reacts with the newly formed carboxylate salt.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
Slowly and carefully quench the reaction by adding a cold, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) with vigorous stirring until the aqueous layer is acidic (test with pH paper). This protonates the magnesium carboxylate salt to form the desired carboxylic acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
-
Core Utility as a Chemical Intermediate
The true value of this compound lies in its versatility as a synthetic intermediate. The carboxylic acid functional group serves as a handle for a wide array of subsequent chemical transformations, making it a gateway to numerous complex molecules.
-
Pharmaceutical Development: This intermediate is a prime candidate for synthesizing novel drug candidates. The carboxylic acid can be readily converted into amides, esters, and other derivatives, which are common functionalities in active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group provides the aforementioned benefits of metabolic stability and enhanced biological activity.[2][10] While specific drugs derived from this exact isomer are proprietary, the utility of this structural motif is well-documented. For instance, related compounds like 4-(trifluoromethyl)benzoic acid are precursors in the synthesis of important pharmaceuticals, underscoring the strategic value of this chemical class.[11]
-
Materials Science: In polymer chemistry, this compound can be used as a monomer or a modifying agent. Its incorporation into polymer backbones can create materials with enhanced thermal stability, chemical resistance, and specific surface properties (hydrophobicity) due to its fluorinated nature.[2][10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.
-
Hazard Identification: According to aggregated GHS data, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][12]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place at room temperature to prevent degradation.
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation. Its unique combination of a reactive carboxylic acid handle and the property-enhancing trifluoromethyl group makes it a high-value intermediate for scientists in drug discovery, agrochemical research, and materials science. The robust and scalable Grignard carboxylation synthesis ensures its accessibility, paving the way for the development of next-generation molecules with tailored functions and superior performance.
References
- Understanding the Chemistry: Properties of this compound. (2025). Google Cloud.
- Thermophysical Properties of this compound. Chemcasts.
- This compound. Chem-Impex.
- This compound | C9H7F3O2 | CID 2775592. PubChem.
- 4-(Trifluoromethyl)benzyl alcohol - 349-95-1. Vulcanchem.
- This compound | 261952-01-6. Sigma-Aldrich.
- This compound CAS#: 261952-01-6. ChemicalBook.
- This compound. MIT CSAIL.
- 2-Methyl-3-(trifluoromethyl)
- 4-Methyl-2-(trifluoromethyl)benzoic acid, 98% 1 g. Thermo Scientific Chemicals.
- This compound, min 97%, 100 grams. Google Cloud.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook.
- 6-CHLORO-1-HEXENE. Organic Syntheses Procedure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem-casts.com [chem-casts.com]
- 4. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.csail.mit.edu [people.csail.mit.edu]
- 11. jelsciences.com [jelsciences.com]
- 12. 4-Methyl-2-(trifluoromethyl)benzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Theoretical and Physicochemical Properties of 4-Methyl-3-(trifluoromethyl)benzoic acid
Executive Summary: This document provides an in-depth technical analysis of 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS No. 261952-01-6), a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric properties. This guide elucidates the compound's fundamental physicochemical characteristics, proposes a robust workflow for its theoretical and computational analysis using Density Functional Theory (DFT), discusses its reactivity and potential synthetic applications, and outlines its predicted spectroscopic signature. The content is structured to serve as a practical and theoretical resource for scientists engaged in the design and development of novel molecules.
Introduction: The Significance of a Bifunctional Scaffold
This compound is a specialized chemical building block whose value lies in the strategic placement of two electronically opposing functional groups on a benzoic acid core. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety and a lipophilic hydrogen bond mimic, known to enhance properties such as metabolic stability, binding affinity, and cell membrane permeability in drug candidates.[1] Conversely, the methyl (-CH3) group is a weak electron-donating group that can influence steric interactions and provide a site for further chemical modification.
The interplay of these groups on the aromatic ring creates a molecule with distinct reactivity and potential. It serves as a valuable intermediate for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers.[2] This guide provides a theoretical framework for understanding and predicting the behavior of this compound, enabling researchers to harness its properties for rational molecular design.
Physicochemical and Structural Properties
A comprehensive understanding of a molecule's physical properties is foundational to its application in experimental and theoretical studies. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 261952-01-6 | [3][4][5][6] |
| Molecular Formula | C₉H₇F₃O₂ | [1][4][5] |
| Molecular Weight | 204.15 g/mol | [1][4][5][6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 175-186 °C | [3] |
| Boiling Point | 268.6 ± 40.0 °C (Predicted) | [3] |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol | [3] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | [4] |
| InChI Key | CAPKAYDTKWGFQB-UHFFFAOYSA-N | [4][6] |
Reactivity and Synthetic Considerations
The reactivity of this compound is dominated by two features: the carboxylic acid functional group and the substituted aromatic ring.
-
Carboxylic Acid Reactions: The primary reaction site is the carboxyl group, which can readily undergo esterification with alcohols or amidation with amines to form a wide array of derivatives.[2] The acidity of the carboxylic proton is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group, making it a stronger acid than benzoic acid itself.[1]
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the potent -CF3 group. However, the directing effects of the existing substituents would guide incoming electrophiles, providing pathways for further functionalization if harsh reaction conditions are employed.
Proposed Retrosynthetic Pathway
While numerous vendors supply this compound, understanding its synthesis is crucial for derivative design. A plausible retrosynthetic approach can be envisioned from commercially available precursors, as outlined in the workflow below. This pathway represents a logical, though not exclusive, method for its preparation in a laboratory setting.
Caption: A workflow for the computational analysis of molecular properties using DFT.
Predicted Spectroscopic Signatures
Based on the structure and the computational workflow described, the following spectral features are anticipated for this compound:
-
¹H NMR:
-
A broad singlet in the downfield region (>12 ppm) for the acidic carboxylic proton.
-
Three signals in the aromatic region (approx. 7.5-8.5 ppm). The proton at position 5 will likely be a doublet, the proton at position 2 a singlet (or narrowly split doublet), and the proton at position 6 a doublet.
-
A sharp singlet around 2.5 ppm corresponding to the three protons of the methyl group.
-
-
¹³C NMR:
-
Nine distinct signals are expected.
-
The carboxylic carbon will be the most downfield signal (~170 ppm).
-
The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
-
The four quaternary aromatic carbons and two protonated aromatic carbons will have distinct shifts influenced by their respective substituents.
-
The methyl carbon will be the most upfield signal (~20 ppm).
-
-
¹⁹F NMR:
-
A sharp singlet is expected, as there are no adjacent protons to cause splitting. The chemical shift would be in the typical range for a benzotrifluoride, around -60 to -65 ppm relative to CFCl₃.
-
-
IR Spectroscopy:
-
A very broad O-H stretching band from ~2500-3300 cm⁻¹.
-
A sharp and strong C=O stretching band for the carboxylic acid dimer around 1700-1720 cm⁻¹.
-
Strong C-F stretching bands in the 1100-1350 cm⁻¹ region.
-
C-H stretching bands for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
-
Potential Applications and Future Directions
The unique substitution pattern of this compound makes it a prime candidate for several high-value applications:
-
Medicinal Chemistry: It can be used as a key intermediate for synthesizing novel kinase inhibitors, anti-inflammatory agents, or other therapeutics where the trifluoromethyl group can enhance potency and pharmacokinetic properties.
-
Agrochemicals: The trifluoromethylphenyl moiety is a common feature in modern pesticides and herbicides. [2]This molecule provides a direct route to new derivatives for crop protection.
-
Materials Science: As a derivative of benzoic acid, it could be incorporated into metal-organic frameworks (MOFs) or used as a modifier in polymer synthesis to tune properties like thermal stability and dielectric constant.
Future research should focus on the synthesis of derivative libraries (e.g., amides and esters) and their subsequent screening for biological activity or material properties.
Safety and Handling
According to available safety data, this compound is classified as an irritant. [6]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4][6]* Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder. Store in a cool, dry place, sealed from moisture. [3][6]
References
- Understanding the Chemistry: Properties of this compound. Geshem. (2025-10-20). [Link]
- This compound | C9H7F3O2 | CID 2775592. PubChem. [Link]
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methyl-3-(trifluoromethyl)benzoic acid
Introduction: The Duality of Innovation and Responsibility
In the fast-paced world of pharmaceutical research and fine chemical synthesis, the introduction of novel building blocks like 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS No. 261952-01-6) is a catalyst for innovation. This complex aromatic carboxylic acid, with its unique trifluoromethyl and methyl substitutions, offers chemists a versatile scaffold for creating new molecular entities with potential therapeutic applications. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle these powerful compounds.
This in-depth technical guide moves beyond mere procedural checklists. It is designed to provide drug development professionals and laboratory researchers with a deep, scientifically-grounded understanding of the safety and handling protocols for this compound. By elucidating the "why" behind the "how," we aim to foster a culture of safety that is both rigorous and intuitive.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that demand our attention.[1][2]
GHS Classification:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
The trifluoromethyl group, while imparting desirable electronic properties to the molecule, also contributes to its irritant nature. The acidic carboxyl group further enhances its potential to cause irritation to mucous membranes and skin upon contact. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Key Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure risks.
Caption: Workflow for responding to different types of chemical exposure.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. [3]If you feel unwell, call a POISON CENTER or doctor. [3]* Skin Contact: If on skin, wash with plenty of soap and water. [3]If skin irritation occurs, get medical advice/attention. [3]Take off contaminated clothing and wash it before reuse. [4]* Eye Contact: If in eyes, rinse cautiously with water for several minutes. [3]Remove contact lenses if present and easy to do. Continue rinsing. [3]If eye irritation persists, get medical advice/attention. [3]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Spill Response
-
Evacuate: Evacuate unnecessary personnel from the spill area. [5]2. Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. [6]4. Clean-up: For small spills, use personal protective equipment and cover the powder spill with a plastic sheet to minimize spreading. [6]Mechanically take up the spill and place it in appropriate containers for disposal. [6]Avoid creating dust. [6][5]5. Decontaminate: Clean the contaminated surface thoroughly. [6]
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Dispose of contents/container to an approved waste disposal plant. [3]* Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards. [7]* Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Commitment to a Safer Scientific Future
This compound is a valuable tool in the arsenal of the modern chemist. By understanding its properties and adhering to the rigorous safety protocols outlined in this guide, we can harness its potential for discovery while upholding our primary commitment to the health and safety of our scientific community. This guide should serve as a living document, to be reviewed and updated as new information becomes available, ensuring that our pursuit of knowledge is always grounded in a culture of safety.
References
- 4-(Trifluoromethyl)benzoic acid - Australia Pacific LNG.
- This compound | C9H7F3O2 | CID 2775592 - PubChem.
Sources
- 1. aplng.com.au [aplng.com.au]
- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical characteristics of "4-Methyl-3-(trifluoromethyl)benzoic acid"
An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid
This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and analytical methodologies for this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its effective application.
Introduction and Molecular Identity
This compound is a substituted aromatic carboxylic acid. Its unique structure, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the benzoic acid core, imparts a distinct combination of reactivity and physicochemical properties. These characteristics make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1] The trifluoromethyl group is a key feature, significantly influencing the acidity of the carboxylic acid and enhancing the thermal and chemical stability of the molecule.[1]
Key Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 261952-01-6[2]
-
Synonyms: 3-Trifluoromethyl-p-toluic acid, 4-methyl-3-trifluoromethylbenzoic acid[2][3]
Below is the two-dimensional chemical structure of the molecule.
Caption: 2D Structure of this compound.
Physicochemical Characteristics
The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data presented below has been compiled from various chemical data repositories.
| Property | Value | Source |
| Molecular Weight | 204.15 g/mol | [1][2] |
| Appearance | White to almost white or yellow crystal/powder | [4][5] |
| Melting Point | 182-186 °C | [4] |
| Boiling Point | 268.6 ± 40.0 °C (Predicted) | [4] |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.94 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
Reactivity Profile and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay of its three functional components: the carboxylic acid group, the aromatic ring, and its substituents.
-
Carboxylic Acid Group: This is the primary site for reactions such as esterification, amidation, and reduction. The acidity of this group is enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. It readily undergoes esterification with alcohols in the presence of an acid catalyst and forms amides via condensation reactions with amines.[6]
-
Aromatic Ring: The benzene ring is substituted with both an activating group (-CH₃) and a deactivating group (-CF₃). This substitution pattern directs further electrophilic aromatic substitution reactions, although the overall reactivity of the ring is reduced by the powerful -CF₃ group.
Its role as a chemical intermediate is significant, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers where the trifluoromethyl moiety is desired for its metabolic stability and lipophilicity.[1][6]
Caption: Key reaction pathways for this compound.
Analytical Characterization Workflow
Confirming the identity, purity, and structure of this compound is critical. A multi-technique approach is standard practice.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound and to quantify any impurities.
-
Structural Confirmation:
-
Mass Spectrometry (MS): Confirms the molecular weight (204.15 g/mol ) and provides fragmentation patterns for structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the connectivity of atoms and the overall structure. The presence and distinct chemical shifts of the aromatic protons, the methyl group protons, and the fluorine atoms provide an unambiguous structural signature.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the carboxylic acid and C=O carbonyl stretch.[2]
-
-
Physical Properties: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value (182-186 °C) suggests high purity.[4]
Caption: Standard analytical workflow for compound characterization.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the characterization and analysis of this compound.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
Rationale: This method separates the target compound from potential impurities based on polarity. A C18 column is chosen for its versatility with aromatic compounds. The mobile phase gradient allows for the elution of compounds with a wide range of polarities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: pKa Determination by Potentiometric Titration
Rationale: This protocol determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a strong base is added. The pKa corresponds to the pH at which half of the acid has been neutralized. The use of a co-solvent (methanol) is necessary due to the limited aqueous solubility of the compound.
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of this compound in a 1:1 methanol:water solvent system.
-
Titrant: Use a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Instrumentation:
-
Calibrated pH meter with a glass electrode.
-
Automatic burette for precise titrant delivery.
-
Stir plate and magnetic stir bar.
-
-
Procedure:
-
Place 50 mL of the prepared acid solution into a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (V_eq).
-
The pKa is the pH value on the curve that corresponds to the addition of half the equivalence volume (V_eq / 2).
-
Safety and Handling
While this compound is not classified as hazardous by a majority of reports to ECHA, a fraction of notifications indicate potential hazards.[2] Therefore, prudent laboratory practices are essential.
-
Hazard Statements (as per some notifications):
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][9] If dust is generated, use a NIOSH-approved respirator.[7]
-
Handling: Avoid contact with skin and eyes.[7] Avoid breathing dust.[9] Wash hands thoroughly after handling.[9]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[9]
-
References
- Understanding the Chemistry: Properties of this compound. (2025). Vertex AI Search.
- PubChem. (n.d.). This compound.
- SynQuest Laboratories, Inc. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)
- ChemicalBook. (n.d.). This compound.
- Guidechem. (n.d.). What are the properties and applications of 4-(Trifluoromethyl)benzoic acid?.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)benzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound.
- St Fiden. (n.d.). This compound, min 97%, 100 grams.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 5. This compound | 261952-01-6 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structural Analysis of 4-Methyl-3-(trifluoromethyl)benzoic acid
This guide provides a comprehensive structural analysis of 4-Methyl-3-(trifluoromethyl)benzoic acid, a compound of significant interest in pharmaceutical development and materials science. By leveraging a multi-technique approach, we will explore the molecule's electronic, vibrational, and structural characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this complex molecule.
Introduction: The Significance of Fluorinated Benzoic Acids
This compound (4M3TFMBA) belongs to a class of fluorinated organic compounds that have garnered substantial attention in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are often key to enhancing the efficacy and pharmacokinetic profiles of drug candidates.[2] 4M3TFMBA, with its unique substitution pattern on the benzoic acid scaffold, serves as a valuable building block in the synthesis of novel therapeutic agents and advanced polymers.[3]
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its basic physicochemical properties and a theoretical appreciation of its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [4] |
| Molecular Weight | 204.15 g/mol | [4] |
| CAS Number | 261952-01-6 | [4] |
| Appearance | White to light yellow crystalline powder | Inferred from related compounds |
| Melting Point | 182-186 °C | Commercial Supplier Data |
The structure of 4M3TFMBA, featuring a carboxylic acid, a methyl group, and a trifluoromethyl group on a benzene ring, presents an interesting case for conformational analysis. The steric and electronic interplay between these substituents dictates the molecule's overall geometry and reactivity.
Proposed Synthetic Pathway and Validation
A plausible and efficient route for the synthesis of this compound involves the trifluoromethylation of an aromatic amine precursor via a Sandmeyer-type reaction.[5][6] This method is widely used for the introduction of a trifluoromethyl group onto an aromatic ring.[7][8]
Experimental Protocol: Synthesis via Sandmeyer Reaction
-
Diazotization: 4-Methyl-3-aminobenzoic acid is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Trifluoromethylation: The freshly prepared diazonium salt is then reacted with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper(I) catalyst (e.g., CuBr or CuCl).[7] This step facilitates the substitution of the diazonium group with the -CF₃ group.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield this compound.
The successful synthesis of the target compound would be validated through the analytical techniques discussed in the subsequent sections.
Spectroscopic Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of organic molecules. Based on the analysis of related compounds, we can predict the key spectral features of 4M3TFMBA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution. The methyl group protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will include those for the carboxyl carbon, the trifluoromethyl carbon (which will show a characteristic quartet due to coupling with the three fluorine atoms), the aromatic carbons, and the methyl carbon.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the -CF₃ group. A single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift will be characteristic of an aryl trifluoromethyl group.[9][10]
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~11-13 | br s | Carboxylic acid proton, solvent dependent. |
| ~7.5-8.2 | m | Aromatic protons, complex splitting. | |
| ~2.5 | s | Methyl group protons. | |
| ¹³C | ~165-170 | s | Carboxylic acid carbon. |
| ~120-140 | m | Aromatic carbons. | |
| ~123 (q, J ≈ 272 Hz) | q | Trifluoromethyl carbon. | |
| ~20 | s | Methyl carbon. | |
| ¹⁹F | ~ -60 to -65 | s | Trifluoromethyl group (relative to CFCl₃). |
Note: These are predicted values based on data from similar compounds and may vary with experimental conditions.[11][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
-
A small sample of 4M3TFMBA is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
The resulting spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl group, and strong C-F stretching vibrations.[14]
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3300-2500 | O-H stretch | Very broad, characteristic of a hydrogen-bonded carboxylic acid. |
| ~3050 | Aromatic C-H stretch | Medium to weak. |
| ~2950 | Aliphatic C-H stretch | Medium to weak (from -CH₃). |
| ~1700 | C=O stretch | Strong and sharp, carbonyl of the carboxylic acid.[15] |
| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations. |
| ~1300-1100 | C-F stretch | Strong, characteristic of the -CF₃ group. |
| ~920 | O-H bend | Broad, out-of-plane bend of the carboxylic acid dimer. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry Analysis
-
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.
The mass spectrum should show a prominent molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the molecular weight of the compound (204.15 g/mol ). Common fragmentation pathways for benzoic acids involve the loss of H₂O, CO, and the carboxyl group.[16][17]
Crystallographic Analysis
X-ray crystallography of similar compounds reveals that benzoic acids typically form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups.[20] The planarity of the molecule can be influenced by steric hindrance from ortho substituents. In the case of 4M3TFMBA, the trifluoromethyl group at the 3-position is ortho to the methyl group at the 4-position, and meta to the carboxylic acid at the 1-position. The interaction between these groups will likely influence the torsion angle of the carboxylic acid group relative to the plane of the benzene ring.
Conclusion
The structural analysis of this compound is a multifaceted process that relies on a combination of synthesis, spectroscopy, and crystallographic principles. The presence of the methyl and trifluoromethyl groups on the benzoic acid framework creates a unique molecular architecture with significant potential in drug discovery and materials science. The predictive analysis provided in this guide, based on established scientific principles and data from analogous compounds, offers a robust framework for the experimental characterization of this important molecule.
References
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 117–127. [Link]
- Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.
- ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283–2286. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid.
- Benzoic Acid Ir Spectrum Analysis. (n.d.).
- Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482–1484. [Link]
- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (2025). Sandmeyer Trifluoromethylation.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),...
- ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Al-Hokbany, N. S., & Al-Matar, H. M. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7306. [Link]
- ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(18), 4234. [Link]
- ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),...
- ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid/?
- MassBank. (2017). Benzoic acids and derivatives.
- Supporting Information. (n.d.).
- Wikipedia. (n.d.). Trifluoromethylation.
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- SpectraBase. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride - Optional[13C NMR] - Chemical Shifts.
- CrystEngComm. (2019). Theobromine cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties.
- Wikipedia. (n.d.). Aromatic compound.
- Supporting Information. (n.d.).
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- PubChem. (n.d.). This compound.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]
- 12. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
- 13. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum [chemicalbook.com]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. geo.fu-berlin.de [geo.fu-berlin.de]
- 18. researchgate.net [researchgate.net]
- 19. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Methyl-3-(trifluoromethyl)benzoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the synthesis of various derivatives from 4-methyl-3-(trifluoromethyl)benzoic acid. This key building block is of significant interest to researchers in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] This document outlines step-by-step methodologies for the preparation of common derivatives, including esters and amides, as well as more complex structures forged through palladium-catalyzed cross-coupling reactions. Each protocol is designed to be self-validating, with explanations for the selection of reagents and reaction conditions to ensure reproducibility and success.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a widely employed strategy in modern drug discovery.[2] The strong electron-withdrawing nature of the -CF₃ group can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity.[1] Furthermore, the high bond energy of the C-F bond often imparts increased metabolic stability, a crucial factor in enhancing the in vivo half-life of drug candidates.[2] this compound serves as a versatile scaffold, allowing for the introduction of this beneficial moiety into a wide array of molecular architectures. Its derivatives are precursors to a range of biologically active compounds.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound may cause skin, eye, and respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Synthesis of Acyl Chloride: A Key Intermediate
The conversion of this compound to its corresponding acyl chloride is a pivotal first step for many derivatization reactions, particularly for the synthesis of esters and amides under mild conditions. Acyl chlorides are significantly more reactive than the parent carboxylic acid.
Protocol 3.1: Preparation of 4-Methyl-3-(trifluoromethyl)benzoyl chloride
This protocol is adapted from established procedures for the synthesis of similar benzoyl chlorides.[4][5]
Reaction Scheme:
Caption: Synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.15 | 10.0 | 1.0 |
| Oxalyl chloride | 126.93 | 12.0 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | - |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.0 mmol, 2.04 g).
-
Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add oxalyl chloride (12.0 mmol, 1.05 mL) dropwise to the stirred solution over 10-15 minutes. Gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 4-methyl-3-(trifluoromethyl)benzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Synthesis of Ester Derivatives
Esterification is a fundamental transformation in organic synthesis. The following protocol outlines a standard procedure for the synthesis of a methyl ester, which can be adapted for other alcohols.
Protocol 4.1: Methyl 4-Methyl-3-(trifluoromethyl)benzoate Synthesis
This protocol is based on the acid-catalyzed esterification of benzoic acids.[6]
Reaction Scheme:
Caption: Acid-catalyzed esterification of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.15 | 10.0 | 1.0 |
| Methanol | 32.04 | excess | - |
| Sulfuric acid, concentrated | 98.08 | catalytic | - |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (10.0 mmol, 2.04 g) in methanol (50 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (3-5 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the remaining acid.
-
Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
Synthesis of Amide Derivatives
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The use of coupling reagents provides a mild and efficient route to a diverse range of amides.
Protocol 5.1: General Amide Coupling Procedure
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and effective peptide coupling reagent.
Reaction Scheme:
Caption: HATU-mediated amide coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.15 | 1.0 | 1.0 |
| Amine (R-NH₂) | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| DMF or DCM, anhydrous | - | - | - |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 mmol, 204 mg) in anhydrous DMF or DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 mmol, 456 mg) and DIPEA (2.0 mmol, 0.35 mL) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[7][8]
Protocol 6.1: Suzuki-Miyaura Coupling (General Protocol)
This protocol outlines a general procedure for the coupling of an aryl halide (derived from the parent benzoic acid) with a boronic acid.[9] The reactivity of the aryl halide is crucial and may require conversion of the benzoic acid to a bromo- or iodo-substituted analog first. For this example, we will assume the use of a bromo-substituted derivative.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Bromo-4-methyl-3-(trifluoromethyl)benzene derivative | - | 1.0 | 1.0 |
| Arylboronic acid | - | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium carbonate | 138.21 | 2.0 | 2.0 |
| Toluene | - | - | - |
| Water | - | - | - |
Step-by-Step Protocol:
-
In a reaction vessel, combine the bromo-4-methyl-3-(trifluoromethyl)benzene derivative (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 6.2: Buchwald-Hartwig Amination (General Protocol)
This reaction enables the formation of C-N bonds between an aryl halide and an amine.[8] Similar to the Suzuki coupling, this requires a halogenated derivative of the parent molecule.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Bromo-4-methyl-3-(trifluoromethyl)benzene derivative | - | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.61 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | - | - |
Step-by-Step Protocol:
-
To an oven-dried reaction tube, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of the bromo-4-methyl-3-(trifluoromethyl)benzene derivative (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis of a variety of derivatives from this compound. By leveraging the activated acyl chloride intermediate, esters and amides can be readily prepared. Furthermore, advanced palladium-catalyzed cross-coupling methodologies open the door to more complex biaryl and arylamine structures. These methods empower researchers to efficiently generate novel compounds for evaluation in drug discovery and materials science applications.
References
- Zhejiang Weihua Chemical Co., Ltd. (2012). Method for synthesizing methyl 3-(trifluoromethyl)benzoate. CN102351704A.
- PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- A kind of neighbour, between, p- trifluoromethylbenzoic acid synthetic method. CN107417518A.
- Syngenta Participations AG. (2013). Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. WO2013113915A1.
- Council of Scientific & Industrial Research. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. WO2019049173A1.
- Wikipedia. (2023).
- Merck & Co., Inc. (2000). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. US6162943A.
- Zhejiang Weihua Chemical Co., Ltd. (2007). Process of preparing 3-trifluoromethyl benzoic acid. CN101066917A.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
- A1-Scientific. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoyl chloride, 95% Purity.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Synfacts, 20(02), 0165.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA under aerobic conditions.
- Request PDF. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
- Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314.
- ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction.
- PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- MDPI. (2023).
- Royal Society of Chemistry. (2014). Amide bond formation via in situ generation of acyl fluorides. Organic & Biomolecular Chemistry, 12(28), 5134-5137.
- ResearchGate. (2021).
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Royal Society of Chemistry. (2023).
- Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
- American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513–4518.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-(Trifluoromethylthio)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Methyl-3-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. Among the privileged structures utilized, 4-Methyl-3-(trifluoromethyl)benzoic acid stands out as a versatile and highly valuable building block. Its unique trifluoromethyl group imparts profound effects on the physicochemical and pharmacological properties of target molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in pharmaceutical synthesis. We will explore its role as a key intermediate, detail the mechanistic rationale behind its use, and provide robust, field-proven protocols for its derivatization into novel chemical entities.
The Significance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but with dramatically different electronic properties. Its inclusion in a drug candidate can significantly enhance several key parameters:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug.
-
Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system or requiring good oral bioavailability.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially enhancing interactions with biological targets.
-
Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape.
These properties make trifluoromethyl-containing building blocks, such as this compound, highly sought after in the synthesis of novel therapeutics.
This compound: A Versatile Synthetic Intermediate
This compound serves as a crucial starting material for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its carboxylic acid functionality provides a reactive handle for various chemical transformations, most notably amidation and esterification, to generate libraries of compounds for high-throughput screening and lead optimization.
While a direct synthesis of a blockbuster drug from this specific benzoic acid is not prominently documented, its structural motif is present in numerous biologically active compounds. For instance, the related compound, 4-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of the immunosuppressive drug Teriflunomide .[1] This underscores the importance of trifluoromethyl-substituted benzoic acids in the pharmaceutical industry.
The primary utility of this compound lies in its ability to be readily converted into amides and esters, which are fundamental linkages in a vast number of drug molecules.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel derivatives of this compound.
Protocol 1: Amide Synthesis via Carbodiimide Coupling
This protocol details a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.
Workflow for Amidation:
Caption: General workflow for the synthesis of amide derivatives.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 261952-01-6 | 204.15 |
| Amine (primary or secondary) | Varies | Varies |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 | 191.70 |
| Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Varies | Varies |
| Saturated aqueous NaHCO₃ solution | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Varies | Varies |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hexanes | Varies | Varies |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol, a classic and cost-effective method for synthesizing ester derivatives.
Workflow for Esterification:
Caption: General workflow for the synthesis of ester derivatives.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 261952-01-6 | 204.15 |
| Alcohol (e.g., Methanol, Ethanol) | Varies | Varies |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 |
| Saturated aqueous NaHCO₃ solution | - | - |
| Diethyl ether or Dichloromethane | Varies | Varies |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Varies | Varies |
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-12 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ester by vacuum distillation or flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| CAS Number | 261952-01-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-149 °C |
| Solubility | Soluble in methanol, ethanol, and acetone |
Safety and Handling
This compound is an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its trifluoromethyl group offers significant advantages in modulating the properties of drug candidates. The robust protocols provided herein for amidation and esterification serve as a practical guide for researchers to synthesize novel derivatives for drug discovery programs. The strategic use of such fluorinated intermediates will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Chen, X., et al. (2014). Process for preparing Teriflunomide and its intermediate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Science Learning Center. (n.d.). Experiment: Esterification: The Synthesis of Methyl Benzoate. University of Colorado Boulder.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information.
Sources
Application Notes and Protocols for the Utilization of 4-Methyl-3-(trifluoromethyl)benzoic Acid in Agrochemical Development
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of Fluorinated Moieties in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, greater metabolic stability, and improved environmental profiles in agrochemicals has led to the widespread incorporation of fluorinated functional groups. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of active ingredients.[1][2] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly influence a molecule's binding affinity to target enzymes, its movement within the plant, and its resistance to metabolic degradation.[1][2][3]
This guide focuses on a key building block for the synthesis of novel agrochemicals: 4-Methyl-3-(trifluoromethyl)benzoic acid . This compound offers a unique combination of a carboxylic acid functional group, a lipophilic methyl group, and the influential trifluoromethyl group, making it a versatile precursor for a new generation of herbicides, fungicides, and insecticides. Its role as a crucial intermediate is recognized in the development of more effective and targeted agricultural products.[4] This document will provide a comprehensive overview of its properties, a detailed, illustrative synthetic protocol for its conversion into a potential herbicidal agent, and methodologies for evaluating its biological efficacy.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 261952-01-6 | [5][6][7] |
| Molecular Formula | C₉H₇F₃O₂ | [5][6][7] |
| Molecular Weight | 204.15 g/mol | [5][6][7] |
| Melting Point | 175.2-175.5 °C | [5] |
| Appearance | White to yellow crystal/powder | |
| Purity | Typically ≥98% | [5] |
Illustrative Synthesis of a Pyridazinone Herbicide from this compound
While direct commercial agrochemicals synthesized from this compound are not prominently disclosed in publicly available literature, its structural motifs are highly relevant to the synthesis of potent agrochemicals, particularly pyridazinone-based herbicides. Pyridazinone derivatives are a significant class of herbicides known for their diverse biological activities. The following section details a representative, multi-step synthesis of a hypothetical pyridazinone herbicide, demonstrating the utility of this compound as a key starting material.
Overall Synthetic Scheme
Caption: Hypothetical synthetic pathway from this compound to a pyridazinone herbicide candidate.
Part 1: Synthesis of the β-Ketoester Intermediate
The initial steps involve the activation of the carboxylic acid and its subsequent reaction to form a β-ketoester, a versatile intermediate for heterocyclic synthesis.
Protocol 1.1: Acyl Chloride Formation
Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent C-C bond formation. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used directly in the next step without further purification.
Protocol 1.2: β-Ketoester Synthesis
Rationale: The acyl chloride is reacted with a suitable carbon nucleophile, such as the enolate of Meldrum's acid, to generate the β-ketoester. This is a crucial step in building the carbon skeleton required for the pyridazinone ring.
Materials:
-
Crude acyl chloride from Protocol 1.1
-
Meldrum's acid
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Meldrum's acid (1.1 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.2 eq) to the solution.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the cooled Meldrum's acid solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude β-ketoester, which can be purified by column chromatography.
Part 2: Heterocycle Formation and Functionalization
The β-ketoester is now ready for cyclization to form the core pyridazinone ring, which can then be further modified to enhance herbicidal activity.
Protocol 2.1: Pyridazinone Ring Formation
Rationale: Cyclocondensation of the β-ketoester with hydrazine hydrate is a classic and efficient method for the synthesis of pyridazinones.
Materials:
-
β-Ketoester from Protocol 1.2
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the purified β-ketoester (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pyridazinone core structure.
Protocol 2.2: N-Alkylation/Arylation of the Pyridazinone Core (Illustrative)
Rationale: The biological activity of pyridazinone herbicides can often be fine-tuned by introducing substituents on the nitrogen atom of the ring. This can be achieved through various alkylation or arylation reactions.
Materials:
-
Pyridazinone core from Protocol 2.1
-
Appropriate alkyl halide or aryl boronic acid
-
Suitable base (e.g., potassium carbonate for alkylation, or a palladium catalyst and base for arylation)
-
Anhydrous solvent (e.g., DMF for alkylation, or toluene/water for arylation)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure (Example for N-methylation):
-
Suspend the pyridazinone (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final N-methylated pyridazinone herbicide candidate.
Workflow for Biological Efficacy Screening
The synthesized compounds must be evaluated for their herbicidal activity. A typical workflow for this process is outlined below.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Notes & Protocols: 4-Methyl-3-(trifluoromethyl)benzoic acid in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 4-Methyl-3-(trifluoromethyl)benzoic acid as a pivotal building block in modern organic synthesis. The unique structural features of this compound, namely the electron-withdrawing trifluoromethyl group and the reactive carboxylic acid moiety, render it a valuable synthon for the construction of complex molecular architectures.[1] These notes are intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and mechanistic insights into its use, particularly in the synthesis of N-aryl amides, which are prevalent motifs in pharmaceuticals and agrochemicals.[2][3]
Introduction: The Strategic Advantage of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[4] The -CF3 group can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][5] this compound serves as a readily available and versatile starting material to introduce this crucial functionality. Its chemical structure combines the reactivity of a carboxylic acid with the unique electronic properties imparted by the trifluoromethyl group, making it an attractive component for designing novel therapeutic agents and functional materials.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[6] |
| Molecular Weight | 204.15 g/mol | PubChem[6] |
| Appearance | White to yellow crystal powder | Sigma-Aldrich[7] |
| Purity | ≥98% | Sigma-Aldrich[7] |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich[7] |
Core Application: Synthesis of N-Aryl Amides
The formation of the amide bond is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly in the pharmaceutical industry.[8][9] this compound is an excellent substrate for amide bond formation, leading to a diverse array of N-aryl amides with potential biological activity.
Mechanistic Rationale for Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxylic acid.[10] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common strategies involve the use of coupling reagents.
dot digraph "Amide_Bond_Formation_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", fontsize="9", color="#5F6368"];
subgraph "cluster_activation" { label="Carboxylic Acid Activation"; bgcolor="#E8F0FE"; "Carboxylic_Acid" [label="this compound", fillcolor="#FFFFFF"]; "Coupling_Reagent" [label="e.g., EDC, HATU", fillcolor="#FFFFFF"]; "Activated_Intermediate" [label="Activated Ester\n(e.g., O-acylisourea)", fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_coupling" { label="Nucleophilic Attack"; bgcolor="#E6F4EA"; "Amine" [label="Primary or Secondary Amine", fillcolor="#FFFFFF"]; "Amide_Product" [label="N-Aryl Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
"Byproduct" [label="Byproduct\n(e.g., DCU, HOBt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Activated_Intermediate" -> "Byproduct" [style=invis]; } caption="General workflow for amide bond synthesis."
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol details a widely used and robust method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and epimerization.[11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 equiv) followed by HOBt (1.2 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base and Coupling Agent Addition: Add DIPEA (2.5 equiv) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 equiv). The addition of a base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and the HOBt.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
dot digraph "EDC_HOBt_Mechanism" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", fontsize="9", color="#5F6368"];
"RCOOH" [label="this compound", fillcolor="#FFFFFF"]; "EDC" [label="EDC", fillcolor="#FFFFFF"]; "O_Acylisourea" [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; "HOBt" [label="HOBt", fillcolor="#FFFFFF"]; "HOBt_Ester" [label="HOBt Active Ester\n(Less prone to side reactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine" [label="R'-NH₂", fillcolor="#FFFFFF"]; "Amide" [label="Final Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "EDU" [label="EDU (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"RCOOH" -> "O_Acylisourea" [label="+", color="#4285F4"]; "EDC" -> "O_Acylisourea" [style=invis]; "O_Acylisourea" -> "HOBt_Ester" [label="+", color="#4285F4"]; "HOBt" -> "HOBt_Ester" [style=invis]; "HOBt_Ester" -> "Amide" [label="+", color="#34A853"]; "Amine" -> "Amide" [style=invis]; "O_Acylisourea" -> "EDU" [style=invis]; } caption="Key intermediates in EDC/HOBt coupling."
Advanced Applications and Considerations
Beyond standard amide coupling, this compound can be employed in the synthesis of other important chemical entities.
Esterification
The carboxylic acid functionality can undergo esterification reactions with various alcohols under acidic catalysis to produce the corresponding esters.[12] These esters can serve as intermediates in their own right or as final products with applications in materials science and as fragrances.
Synthesis of N-Trifluoromethyl Amides
Recent advances in synthetic methodology have enabled the direct synthesis of N-trifluoromethyl amides from carboxylic acids. Although this is a developing area of research, it holds significant promise for accessing novel chemical space.[13][14] These methods often involve the in-situ generation of a trifluoromethylating agent.
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7]
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive carboxylic acid and an electron-withdrawing trifluoromethyl group makes it an ideal starting material for the synthesis of a wide range of compounds, particularly N-aryl amides with potential applications in drug discovery and agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this important synthon in their synthetic endeavors.
References
- MIT CSAIL. This compound. [Link]
- WorldOfChemicals. 2-Methyl-3-(trifluoromethyl)
- Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
- PubChem. This compound. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]
- Human Metabolome Database. Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315). [Link]
- MDPI.
- ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
- ResearchGate.
- ResearchGate.
- OSTI.GOV.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. people.csail.mit.edu [people.csail.mit.edu]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 261952-01-6 [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
Experimental protocol for coupling reactions with "4-Methyl-3-(trifluoromethyl)benzoic acid"
An Application Guide to Coupling Reactions with 4-Methyl-3-(trifluoromethyl)benzoic Acid
Introduction: The Utility of a Versatile Building Block
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its structure combines a carboxylic acid handle, ripe for derivatization, with a trifluoromethyl group that can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The strategic placement of the methyl and trifluoromethyl groups on the aromatic ring creates a unique electronic and steric profile, making it an attractive scaffold for the synthesis of novel compounds.
This guide provides an in-depth exploration of key coupling methodologies for this reagent. Moving beyond a simple recitation of steps, we will delve into the rationale behind reagent selection and procedural design, offering researchers the foundational knowledge to adapt and optimize these protocols for their specific synthetic targets. We will cover the quintessential amide bond formation, classical esterification, and advanced palladium-catalyzed cross-coupling reactions that leverage the carboxylic acid moiety in innovative ways.
Amide Bond Formation: The Cornerstone of Carboxylic Acid Reactivity
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the rapid and competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[2] To overcome this, coupling agents are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.
Principle and Rationale: Carbodiimide-Mediated Coupling
Water-soluble carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common and versatile coupling agents.[2] The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is unstable and can hydrolyze or rearrange to a stable N-acylurea byproduct, reducing the efficiency of the desired amidation.[5]
To mitigate these side reactions and improve yields, additives such as N-hydroxysuccinimide (NHS) are frequently included.[4] NHS intercepts the O-acylisourea intermediate to form a semi-stable NHS ester. This active ester is less susceptible to hydrolysis and reacts cleanly with primary amines to yield the target amide, regenerating NHS in the process.[4]
Mechanism of EDC/NHS-Mediated Amide Coupling
Caption: Mechanism of EDC/NHS-mediated amide coupling.
Detailed Protocol 1: EDC/NHS-Mediated Amidation
This protocol describes a general procedure for coupling this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if using an amine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq) to liberate the free amine.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
| Reagent | Equivalents | Role |
| 4-Methyl-3-(CF₃)benzoic acid | 1.0 | Substrate |
| Primary Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| NHS | 1.2 | Activating Additive |
| Anhydrous DMF/DCM | - | Solvent |
| DIPEA (optional) | 2.5 | Non-nucleophilic base |
Ester Formation: The Steglich Esterification
Esterification is another fundamental transformation of carboxylic acids. The Steglich esterification is a classic method that utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), in combination with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[4]
Principle and Rationale
Similar to amide coupling, DCC activates the carboxylic acid to form an O-acylisourea intermediate.[2] DMAP then acts as a highly nucleophilic acylation catalyst, reacting with the intermediate to form a reactive acylpyridinium species. This species is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by simple filtration.
Detailed Protocol 2: Steglich Esterification
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS.
-
Filtration: Upon completion, cool the mixture again to 0 °C to maximize precipitation of DCU. Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (aq), followed by saturated NaHCO₃ (aq) and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired ester.
| Reagent | Equivalents | Role |
| 4-Methyl-3-(CF₃)benzoic acid | 1.0 | Substrate |
| Alcohol | 1.2 | Nucleophile |
| DCC | 1.1 | Coupling Agent |
| DMAP | 0.1 | Acylation Catalyst |
| Anhydrous DCM | - | Solvent |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[6][7] Traditionally, these reactions employ aryl halides or triflates.[6] However, recent advancements have enabled the use of carboxylic acids as coupling partners, either through derivatization or, more innovatively, via direct decarbonylative pathways.[8]
Suzuki-Miyaura Coupling of a Derived Aryl Halide
A robust and common strategy to engage this compound in a Suzuki-Miyaura coupling is to first convert it to a more reactive derivative, such as an aryl bromide. This can be achieved through various methods not detailed here. The resulting aryl bromide can then be coupled with a wide range of boronic acids or esters. A patent describing the Suzuki coupling of the analogous 4-bromo-3-(trifluoromethyl)benzoic acid serves as an excellent model for this transformation.[9]
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol 3: Suzuki-Miyaura Coupling
This protocol is adapted for a generic coupling of an aryl bromide substrate like 4-bromo-3-(trifluoromethyl)benzoic acid with an arylboronic acid.[9][10]
Materials:
-
4-Bromo-3-(trifluoromethyl)benzoic acid (or similar aryl halide) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (Pd(OAc)₂ + Ligand)
-
Ligand (e.g., XPhos, SPhos, if using Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for completion, typically over 8-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography to yield the biaryl product.
Decarbonylative Sonogashira Coupling: A Modern Approach
A cutting-edge strategy bypasses the need for pre-functionalization by using the carboxylic acid directly as a coupling partner. The decarbonylative Sonogashira reaction allows for the coupling of carboxylic acids with terminal alkynes.[8][11]
Principle and Rationale: In this palladium-catalyzed process, the carboxylic acid is activated in situ, typically by forming a mixed anhydride.[8][11] This intermediate undergoes oxidative addition to a low-valent palladium center, followed by the extrusion of carbon monoxide (CO). The resulting aryl-palladium intermediate then enters the standard Sonogashira catalytic cycle, undergoing transmetalation with a copper(I) acetylide and reductive elimination to form the C(sp²)-C(sp) bond and regenerate the active palladium catalyst.[8][12]
| Reagent (Conceptual) | Role |
| 4-Methyl-3-(CF₃)benzoic acid | Aryl Source |
| Terminal Alkyne | Coupling Partner |
| Pd(OAc)₂ | Palladium Precatalyst |
| Xantphos | Ligand |
| Anhydride Activator | In situ activation of COOH |
| Base | Deprotonation of alkyne |
This advanced methodology provides a more atom-economical and streamlined route to highly valuable arylalkyne structures directly from abundant carboxylic acid feedstocks. Researchers interested in this approach should consult the primary literature for specific activators and detailed conditions.[8][11]
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- ResearchGate. (n.d.). Decarboxylative Sonogashira coupling of aryl carboxylic acids.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers. [Link]
- Liu, C., et al. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4790–4795. [Link]
- Liu, C., et al. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. [Link]
- Wikipedia. (n.d.).
- Organic & Biomolecular Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]
- Google Patents. (2013). WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester.
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. New Journal of Chemistry. [Link]
- International Journal of Scientific & Technology Research. (2020).
- PubChem. (n.d.). This compound.
Sources
- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: 4-Methyl-3-(trifluoromethyl)benzoic acid in Advanced Materials Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block
4-Methyl-3-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid distinguished by the presence of a methyl (-CH3) group and a trifluoromethyl (-CF3) group on the benzoic acid framework.[1][2] This unique combination of functional groups imparts specific chemical properties that make it a valuable building block for the rational design of advanced materials.
The carboxylic acid moiety provides a reactive site for forming amide or ester linkages, or for coordinating with metal ions to create complex supramolecular structures.[3] The trifluoromethyl group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and acidity.[4] Furthermore, the -CF3 group is known for its low surface energy, which can be exploited to introduce hydrophobicity into the final material.[5] These characteristics position this compound as a strategic precursor for developing specialized polymers, metal-organic frameworks (MOFs), and other functional materials where chemical stability, thermal resistance, and tailored surface properties are paramount.[4][5]
Physicochemical & Safety Properties
A thorough understanding of the compound's properties is critical for its safe handling and effective application in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 261952-01-6 | [1][2][6] |
| Molecular Formula | C9H7F3O2 | [1][2] |
| Molecular Weight | 204.15 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 177 - 186 °C | [1][6] |
| Boiling Point | ~268 - 309 °C (Predicted/Calculated) | [1][6] |
| Solubility | Soluble in methanol | [6] |
| pKa | 3.94 ± 0.10 (Predicted) |[6] |
Table 2: Hazard and Safety Information
| Hazard Identification | GHS Pictogram | Precautionary Statements | Source |
|---|---|---|---|
| Causes skin irritation (H315) | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. | [2][7] |
| Causes serious eye irritation (H319) | P280: Wear protective gloves/eye protection. | [2][7] | |
| May cause respiratory irritation (H335) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][7] |
| | | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |
Note: Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.[7][8][9][10]
Application in Metal-Organic Frameworks (MOFs)
Rationale: Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of organic linker is critical as it dictates the pore size, geometry, and internal surface chemistry of the resulting framework. Benzoic acids are a foundational class of linkers for MOF synthesis.[11]
The use of this compound as a linker is compelling for several reasons:
-
Engineered Hydrophobicity: The trifluoromethyl groups can line the pores of the MOF, creating a highly fluorinated and hydrophobic internal environment.[5] This is desirable for applications such as the selective adsorption of non-polar molecules or for enhancing the MOF's stability in humid environments.
-
Structural Diversity: The asymmetric nature of the linker can lead to the formation of complex and non-centrosymmetric framework topologies, which may be of interest for applications in catalysis or nonlinear optics.
Protocol: Solvothermal Synthesis of a Zn-based MOF
This protocol describes a general solvothermal method for synthesizing a zinc-based MOF using this compound as the primary organic linker. Solvothermal synthesis is a common technique where the crystallization process occurs in a sealed vessel at temperatures above the solvent's boiling point.[12]
Workflow Diagram: MOF Synthesis
Caption: Workflow for the solvothermal synthesis and characterization of a MOF.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Supplier |
|---|---|---|---|---|
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 0.5 mmol | Sigma-Aldrich |
| This compound | C9H7F3O2 | 204.15 | 0.5 mmol | BLD Pharmatech |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Fisher Scientific |
| Chloroform (for activation) | CHCl₃ | 119.38 | 3 x 10 mL | VWR |
Step-by-Step Methodology:
-
Reagent Preparation: In a 25 mL beaker, dissolve 0.5 mmol of this compound in 10 mL of DMF. In a separate beaker, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF. Gentle sonication may be used to aid dissolution.
-
Reaction Assembly: Transfer the zinc nitrate solution to a 23 mL Teflon-lined stainless steel autoclave. Slowly add the ligand solution to the autoclave while stirring.
-
Solvothermal Reaction: Seal the autoclave tightly. Place it in a programmable laboratory oven and heat to 120 °C at a rate of 5 °C/min. Hold the temperature at 120 °C for 48 hours.
-
Cooling: Program the oven to cool down to room temperature at a rate of 0.2 °C/min.
-
Product Isolation: Carefully open the autoclave in a fume hood. Crystalline product should be visible at the bottom of the liner. Decant the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the liner, cap it, and let it sit for 3 hours to wash away unreacted starting materials. Decant the DMF. Repeat this washing step twice.
-
Solvent Exchange (Activation): To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange. Add 10 mL of a more volatile solvent like chloroform. Let it sit for 8 hours, then decant. Repeat this exchange two more times.
-
Final Activation: After the final decantation, place the liner containing the product in a vacuum oven. Heat to 150 °C under dynamic vacuum for 12 hours to fully remove the guest solvent and activate the MOF for analysis.
-
Characterization: The resulting crystalline powder should be characterized using Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Scanning Electron Microscopy (SEM) to observe crystal morphology.
Application in Specialty Polymer Synthesis
Rationale: The unique electronic and steric properties of this compound make it an attractive monomer for creating high-performance polymers. While it lacks a second functional group for direct polycondensation, it can be readily converted into derivatives suitable for polymerization. Polyesters or polyamides incorporating this moiety are expected to exhibit enhanced thermal stability, chemical resistance, and potentially unique liquid crystalline properties, similar to other fluorinated aromatic polymers.[13]
Protocol: Two-Step Synthesis of a Fluorinated Polyester
This protocol outlines the synthesis of a polyester via a two-step process: (1) conversion of the carboxylic acid to a more reactive acyl chloride, and (2) subsequent condensation polymerization with a diol (e.g., Bisphenol A).
Reaction Pathway Diagram
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 7. aplng.com.au [aplng.com.au]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. ossila.com [ossila.com]
Application Notes & Protocols: 4-Methyl-3-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
Introduction: A Strategic Building Block in Modern Drug Discovery
4-Methyl-3-(trifluoromethyl)benzoic acid is a specialized aromatic carboxylic acid that has garnered significant interest as a key intermediate and building block in medicinal chemistry.[1][2] Its unique molecular architecture, characterized by the juxtaposition of a methyl group and a potent electron-withdrawing trifluoromethyl (CF₃) group on the benzoic acid core, imparts a distinct set of chemical properties. These features are strategically leveraged by medicinal chemists to refine the pharmacological profiles of drug candidates.
The presence of the trifluoromethyl group is particularly noteworthy. It can significantly enhance critical drug-like properties such as lipophilicity, metabolic stability, and the binding affinity of a molecule to its biological target.[3] Consequently, this compound serves as a valuable scaffold for synthesizing novel therapeutic agents, particularly in areas targeting metabolic disorders and in the development of advanced materials and agricultural chemicals.[1][2][3] This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing this versatile reagent.
Physicochemical & Structural Rationale for Use
The utility of this compound stems directly from its structure. The CF₃ group exerts a strong inductive effect, which increases the acidity of the carboxylic acid moiety, influencing its reactivity in coupling reactions. This electronic feature is fundamental to its role as a reagent.
Caption: Key structural features of this compound.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[4] |
| Molecular Weight | 204.15 g/mol | PubChem[4] |
| CAS Number | 261952-01-6 | Sigma-Aldrich[5] |
| Appearance | White to yellow crystal powder | Sigma-Aldrich[5] |
| Purity | ≥98% (typical) | Sigma-Aldrich[5] |
| InChIKey | CAPKAYDTKWGFQB-UHFFFAOYSA-N | PubChem[4] |
| Storage | Sealed in dry, room temperature conditions | Sigma-Aldrich[5] |
Core Application: Synthesis of Bioactive Amides
A primary application of this compound in medicinal chemistry is its use in the synthesis of amide derivatives. The carboxylic acid moiety serves as a handle for coupling with a wide array of primary and secondary amines to generate complex molecules with potential therapeutic activity. Amide bond formation is a cornerstone of drug synthesis, and this reagent provides a fluorinated building block to systematically modify molecular properties.
While this specific isomer is a niche reagent, the general class of trifluoromethyl benzoic acids is widely used. For instance, the related compound 4-(Trifluoromethyl)benzoic acid has been used to synthesize salicylanilide 4-(trifluoromethyl)benzoates, which exhibit antifungal properties, via carbodiimide coupling reactions.[6][7] The protocols that follow are based on these well-established, robust coupling methodologies, which are directly applicable to this compound.
Workflow for Amide Bond Synthesis
The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack from an amine. This process is typically mediated by a coupling agent to form the amide bond efficiently under mild conditions.
Caption: General workflow for amide synthesis using a coupling agent.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on the specific reactivity of the amine substrate. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This method is a gold standard in medicinal chemistry for its high efficiency, mild reaction conditions, and the easy removal of byproducts.
Materials:
-
This compound (1.0 eq)
-
Target amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The base scavenges the HCl byproduct from EDC.
-
Activation & Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Quenching & Work-up:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and water-soluble byproducts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.
Data Summary: GHS Hazard Information
| Hazard Statement | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | PubChem[4], Sigma-Aldrich[5] |
| Eye Irritation | H319 | Causes serious eye irritation | PubChem[4], Sigma-Aldrich[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation | PubChem[4], Sigma-Aldrich[5] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9][10] Wash hands thoroughly after handling.[8]
-
Respiratory Protection: Avoid breathing dust.[8] If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.[10]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from strong oxidizing agents and strong bases.[8]
References
- Synquest Labs. (n.d.). Safety Data Sheet: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. Retrieved from Synquest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmomLBKUHjz6owDstRMvUEUXHX-7douR2jXsD_9BnU19KsQvcPtvbrqsfFsmt5ATn-SBAgeMmk_wh-hM3D3smDQ9ew4RCq6Zg-5atc1eTRO0xszrYt2d2uzGPjhTERrIwNiIyoIxUQxF4U7LQc2uDx3zlcuNF8WCAZBLoEYyfZ4FRKebucEWH_K-2EYOLjZw==]
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX4DtlQkEFvEOYwU4AZwZhNCEV-YndQRVW1edxcg1-FBcAk72-jgoyTuwnZ-D-1Q1YhrCRGJI00ahOTbi3cKSojwQdfwexcuc1EVBDxlysGCsuUoxy08H1dtTo4YqyVMfPTn7gjZLdriW3hb4=]
- Australia Pacific LNG. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Retrieved from Australia Pacific LNG. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG00J0qVwsj-BIDYA2LU-OGVccqIF_J1wIbEP75VQbREMrQ4-bkzBqdj67jdDdmSleF6FaMUvrsS8pu--giTekIvkSkm16Z2jdLJNqMW0lRaAZFdIYBhkTGmqtV28fSzkQcHQ3ZVoaS094W3GLHVwvAAF2o5tDiDw_2XIOm8Q_m3E2_pjrGqORaBR_T]
- TCI EUROPE N.V. (2025). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-tbYZ31d3scEvJuIdjkp0KZKL4k6L5l5R9mEgkhlIzwiuti0pBtsgM-It_J2QB8H80BT4dXnqrPQRGnGBNwSDE0-dZr28MxQT9iwhv7dHMcAhXLuiYDcTe2AqOtLoIbX_VwH-k4BzMsUFxB0mtfIq]
- MIT CSAIL. (n.d.). This compound. Retrieved from MIT CSAIL People. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEj7bb9e2tWAcIRdP6MjyTO4H5ttd8r8pATIwRd7k5W4WFmn76W26VFNwiADDNQ10pl8xOHcsqJtZinsnj2p4Hn9i1qgWRqWK6aAqCGL9Hb4Od4-zFEQ3rumNVw_MfDCFlBKrd2b-bWe9QrViEDzXKKvaMIir11iVKko__wdq-DWq0MZrIybZTa1W4ZQmrC4CwVcTlpbzl-I3e4uR8tpkD20HGYQYhBYSG5k5ajPPIKaiREuGJxo02Rq68UcV21xMZFybY0gxoZdQkEIu2-6smYn4ZIQ56dNBbwN4XSpTzstd3JGnKkRhX]
- Guidechem. (n.d.). What are the properties and applications of 4-(Trifluoromethyl)benzoic acid?. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk5PBypHD5qQBnfH4mk7VX3NwCR2izbmHhdFbQZeW56Dl5q7qChfHr-18uukOY78lNP9-LBRLoB-uYcJMqsWSdZVqxBAmb32nzO94uvzbwKmNTmP-85_H84U3oiZx9QJgSYAjCj6Y4wW4EF2s1p-2L-L1TKWXCWEwAZF8AfxRxQ8PFj6-CuiI7YQ==]
- MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. Retrieved from MedchemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkeC2jVZOp8bcEbRRsV4wc5aStH_uK_I7O23A6sSkLiq6ZQPwIkz1m1hYaZUHWSGEfSVJ9o4t7OnnjVcknlnPohvM29Trc1tWKRkz_k-DUG0Wd4FC5AEFklS8h84gNl1V2zG72yXuiYl3tp4fl9oxRHvUHl2C7IWw-NNbb]
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhJDU2wLB5_8Ru7Sjcb7hha3vx0YrByWAPZONK0rqZ2Gij0iyq-SoGltogOyS850mC7xybqShiC1w15qmqnI6rqWpUUQ9Kp9dh68s8HJgQYoKOE6uXFeIT2JFQztrUHFzdBE60i4oT_MEzfhNpMoA6yOt-DUcV2zQb180eHxpGlNr2tQ==]
- Sigma-Aldrich. (2024). Safety Data Sheet: p-Toluic acid. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDs-xYfspX7TKoTjsZroJQnE0NU5laH1nX0st1X562M5dM7yhG5Vzlv5Ox1FjQkA4vjIzoh8tijsHM_wm776tvCMfhJkbLdYPciHXBzpWLlmT4R5fcgPmT9qAqS-USk0DDbOnYU_RB2FZY9einPxc=]
- Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCHgZW3EwokNjvIPs5FvfA-mC6wrJKcA7_QSE7CdddcMX_pF2jbOiEV2KZflli0mC3RPIf7PeBJhYg3xs9jejio53HoQwayIlPJYxakCoTqV7BtZF0uQCFJLi07ZsVcTNOJ6G20IKQnkQgosarN5cieIcqHZ69feGXSE27NMZgrPetqJ_KrnbYBcoxgE5TnYamFTILhytJGolF6SyUioFbHKS7Vmm6gLgRfZt19ieRp61bRo2rK7H5PEz3YOsRwhNSfiwXkY-dwbvOcTA7s364xX38O0mZ6v68MA==]
- Ngai, M.-Y., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Angewandte Chemie International Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeOKHnvlwqEtx8F_O0qighaKfFLhf-gVa9BP9J9BuOT4ttSUsLg0RfQDZ0PhOtn8r8Jr3eTJSob0TAvjvfOg0y4u_ChKBatD38sYipGWEzmZQOcw87SnRdou2ZNw7RKS0XnRc-6McmbR9GgT3CHcxobzq_4NCyPjZDEDlQMmQ=]
- LookChem. (2025). Understanding the Chemistry: Properties of this compound. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEccWCuc1BjeIPytWRf5gd9mgqbREezX6rRQlSY4kJ3gYR6VEUIadZT4w4mrbiqF6I6VGf0oif_fWmEjizNs58G0dqSiSGeB_YnLwoOKTkV2JkJPl4ge2fzGFlT1I-6opEESdLbucRirPDoCH2wzMeb0lmDyacXyN-24t7W0qEq7qXpGETDguY_1JJdGHlJMAo8ZG8ypkyeWJLBXJIkapIOGXAl1mRZLfeVJewgm7NrKafiRMKUxA==]
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid 98%. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE27HeYYD8ua9vl-QwZTuVgosg4YcuzEfUzegTp2a8aepmG51ICN-6Y-cUyPJNeshpFnfBXD39DAFkGKfa1UoQgFx_GGsl7_WBBruF6mTQ8AGY3P2ilh4fNh4eRDObruGXg4hsNFj-2dQFJCyMCHGDCs6MI]
- Made-in-China.com. (2025). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved from Made-in-China.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDNREow9RSzWWdH-cWdYc3Pp-QzJf1vPpD6uuJLwIqgjZFi2ANtRkVVHMjzT_bT4eYF0iQiGOsd6bKbQiy65vdzsG8A_7Ui0BuKX_8l50Hz8HwGCGuI5pSWS4Wto90f62iJLVWafMV49ZpAtPbNJKMFGTv9hThU-6bdqM7s5NWnifgDXl5sVIoevKkUwtcTtBxrVldsWe_HncyQyoIDlRBjmbz2ZjJFo1_z2X4RE_SY6uax5AwGOc9aq_NZjrdw==]
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvoWGi01ojC-MGkog8B6jdDMFOjEWbXnBd0nrMy4USGNPKcc5aLiJPlLiXS1EJGQZAY5Pp-ApjIdePQoxqj6w7hOLLdradATUtK5naBJdSmgFBYn0kkX-kSAHW_O7Gr4PZ33Y=]
- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Gi5FOilx7UrmoPVkVzEO0fzyGWIF41BZVPDi8jybS-ipXKdYKnt9fBxMIRM-kmQnhnq0_CdopGbvKflQSoH-cTtBaWMgT6UDb6Sl9HRWVwg7jTuc40XHAOym2iDLBEcyJbjgK81tGRUjeQU2R65hmD7yVEHiJndxpgmBrooY]
- PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.
Sources
- 1. people.csail.mit.edu [people.csail.mit.edu]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 261952-01-6 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. aplng.com.au [aplng.com.au]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: A Guide to the Synthesis of 4-Methyl-3-(trifluoromethyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the synthesis of 4-Methyl-3-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl (-CF3) group is a critical feature, as this electron-withdrawing moiety significantly influences the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable component in the design of novel pharmaceuticals.[1][2][3] We present two robust, field-proven synthetic pathways: the direct oxidation of a toluene precursor and the carboxylation of an aryl halide intermediate. This guide explains the causality behind the experimental choices, provides step-by-step protocols, and outlines the necessary safety precautions and characterization techniques.
Introduction: The Significance of the Trifluoromethyl Moiety
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties.[3] Its high electronegativity and steric bulk can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[2]
This compound (CAS No: 261952-01-6) serves as a versatile intermediate for introducing this valuable functionality into more complex molecular architectures.[2][4] Its dual reactive sites—the carboxylic acid and the aromatic ring—allow for a wide range of subsequent chemical transformations, making it indispensable for synthesizing new therapeutic agents and advanced functional materials.[2]
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several angles. The optimal choice depends on the availability of starting materials, scalability, and desired purity. We will detail two of the most common and reliable strategies.
Caption: Primary synthetic routes to the target compound.
Route A: Oxidation of 4-Methyl-3-(trifluoromethyl)toluene This is a classical and direct approach where the benzylic methyl group of the corresponding toluene derivative is oxidized to a carboxylic acid. This transformation requires a potent oxidizing agent capable of breaking the stable C-H bonds of the methyl group without degrading the trifluoromethyl group or the aromatic ring. The electron-withdrawing nature of the -CF3 group can make the benzylic protons less reactive, often necessitating harsh reaction conditions.
Route B: Carboxylation of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene This strategy involves the formation of an organometallic intermediate from an aryl halide, which then reacts with carbon dioxide to form the desired carboxylic acid. The most common method is through a Grignard reagent. This pathway is particularly useful when the corresponding aryl halide is more readily available or cost-effective than the toluene precursor. The success of this method hinges on strictly anhydrous conditions to prevent quenching the highly reactive organometallic intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis via Oxidation of 4-Methyl-3-(trifluoromethyl)toluene
Principle: This protocol utilizes potassium permanganate (KMnO₄), a powerful and inexpensive oxidizing agent, to convert the benzylic methyl group into a carboxylate. The reaction is performed in an aqueous solution, and upon completion, the product is precipitated by acidification.
Materials & Equipment:
-
Reagents: 4-Methyl-3-(trifluoromethyl)toluene, Potassium Permanganate (KMnO₄), Sodium Metabisulfite (Na₂S₂O₅), Hydrochloric Acid (HCl, conc.), Deionized Water.
-
Solvents: Pyridine (optional co-solvent), Acetone.
-
Equipment: 3-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, Buchner funnel, filter paper, pH paper.
Step-by-Step Procedure:
-
Setup: Assemble the 3-neck flask with the mechanical stirrer, reflux condenser, and an addition funnel. Place it in the heating mantle.
-
Reaction Mixture: To the flask, add 4-Methyl-3-(trifluoromethyl)toluene (1 equivalent) and deionized water (approx. 20-30 mL per gram of starting material). A small amount of pyridine can be added as a phase-transfer catalyst if desired.
-
Addition of Oxidant: While stirring vigorously, heat the mixture to 80-90°C. Slowly add solid KMnO₄ (approx. 3-4 equivalents) in small portions over 2-3 hours. The addition is highly exothermic; maintain the temperature below 100°C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Drive: After the addition is complete, maintain the reaction at reflux (approx. 100°C) for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching & Filtration: Cool the reaction mixture to room temperature. Cautiously add a saturated solution of sodium metabisulfite until the purple color is gone and all the brown MnO₂ precipitate is dissolved or fully precipitated. Filter the mixture through a pad of Celite in a Buchner funnel to remove the MnO₂. Wash the filter cake with a small amount of hot water.
-
Product Precipitation: Cool the clear filtrate in an ice bath. Slowly acidify the solution with concentrated HCl until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation & Purification: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the cake with cold deionized water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.
Protocol B: Synthesis via Grignard Carboxylation
Principle: This protocol involves the formation of an arylmagnesium bromide (Grignard reagent) from 4-Bromo-1-methyl-2-(trifluoromethyl)benzene. This potent nucleophile then attacks solid carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final carboxylic acid.
Caption: Mechanism of Grignard reagent carboxylation.
Materials & Equipment:
-
Reagents: 4-Bromo-1-methyl-2-(trifluoromethyl)benzene, Magnesium turnings, Iodine (one small crystal), Dry Ice (CO₂), Hydrochloric Acid (1 M), Anhydrous Sodium Sulfate.
-
Solvents: Anhydrous Diethyl Ether or Tetrahydrofuran (THF).
-
Equipment: Flame-dried 3-neck round-bottom flask, reflux condenser with drying tube (CaCl₂), pressure-equalizing dropping funnel, magnetic stirrer, nitrogen/argon gas inlet, large beaker for dry ice bath.
Step-by-Step Procedure:
-
Anhydrous Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen or argon. Ensure all components are scrupulously dry.
-
Grignard Initiation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. In the dropping funnel, place a solution of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (1 equivalent) in anhydrous ether (approx. 10 mL per gram of bromide).
-
Grignard Formation: Add a small portion (approx. 10%) of the bromide solution to the magnesium. The reaction is initiated when the brown iodine color fades and gentle bubbling or cloudiness appears. If it does not start, gentle warming with a heat gun may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at a gentle reflux for 1-2 hours to ensure all the magnesium is consumed.
-
Carboxylation: In a separate large beaker, place an excess of crushed dry ice. Cool the Grignard reagent to room temperature and slowly pour it over the dry ice with gentle swirling. The reaction is vigorous. Rinse the reaction flask with a small amount of anhydrous ether and add it to the beaker.
-
Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly and carefully add 1 M HCl with stirring until the aqueous layer is acidic (pH ~1) and all white magnesium salts have dissolved.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.
Summary of Synthetic Protocols
| Parameter | Protocol A: Oxidation | Protocol B: Grignard Carboxylation |
| Starting Material | 4-Methyl-3-(trifluoromethyl)toluene | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene |
| Key Reagent(s) | Potassium Permanganate (KMnO₄) | Magnesium (Mg), Carbon Dioxide (CO₂) |
| Solvent | Water, Pyridine (optional) | Anhydrous Diethyl Ether or THF |
| Temperature | 90-100°C (Reflux) | Room Temp to Reflux (~35°C) |
| Reaction Time | 6-10 hours | 3-5 hours |
| Typical Yield | 60-75% | 70-85% |
| Key Challenge | Controlling exotherm, MnO₂ removal | Maintaining strict anhydrous conditions |
Safety and Handling
All procedures should be performed in a well-ventilated laboratory fume hood by trained personnel.[5]
-
General Hazards: this compound and its precursors may cause skin, eye, and respiratory irritation.[4][5][6] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6][7]
-
Reagent-Specific Hazards:
-
Potassium Permanganate (KMnO₄): A strong oxidizer. Avoid contact with combustible materials.
-
Anhydrous Ethers (Et₂O, THF): Highly flammable and can form explosive peroxides. Never distill to dryness.
-
Grignard Reagents: Highly reactive and water-sensitive. The reaction can be vigorous and must be performed under an inert atmosphere.
-
Concentrated Acids (HCl): Corrosive and cause severe burns. Handle with extreme care.[8]
-
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][8]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O and O-H stretches of the carboxylic acid.
-
Melting Point: Compare the observed melting point with the literature value.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Australia Pacific LNG. (2016). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet.
- LookChem. (2025). Understanding the Chemistry: Properties of this compound.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. aplng.com.au [aplng.com.au]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Note: Leveraging 4-Methyl-3-(trifluoromethyl)benzoic Acid in the Synthesis of Novel Photoinitiators for Advanced UV-Curing Applications
Introduction: The Critical Role of Photoinitiators in UV-Curing Technology
Ultraviolet (UV) curing is a cornerstone of modern manufacturing, offering rapid, solvent-free, and energy-efficient polymerization of inks, coatings, and adhesives.[1][2] This technology relies on the presence of a photoinitiator, a molecule that absorbs UV light and generates reactive species—either free radicals or cations—to initiate the polymerization of monomers and oligomers.[2][3][4] The choice of photoinitiator is paramount, as it dictates the cure speed, depth of cure, and the final physical properties of the cured material.[5]
While numerous photoinitiators are commercially available, the demand for materials with enhanced thermal stability, low volatility, and minimal migration has driven research into novel molecular structures. In this context, fluorine-containing compounds, particularly those with trifluoromethyl (-CF3) groups, have garnered significant interest. The -CF3 group is known to enhance lipophilicity, metabolic stability, and thermal stability in molecules.[6][7]
This application note details a comprehensive protocol for the utilization of 4-Methyl-3-(trifluoromethyl)benzoic acid , a readily available chemical intermediate, as a precursor for the synthesis of a novel Type I α-hydroxyketone photoinitiator. We will explore the rationale behind its selection, provide a detailed synthetic pathway, and present protocols for its application and evaluation in a UV-curable formulation.
Rationale for Employing this compound as a Precursor
While not a photoinitiator itself, this compound presents an ideal starting scaffold for several reasons:
-
Inherent Stability: The trifluoromethyl group imparts significant thermal and chemical stability to the aromatic ring, a desirable trait for a photoinitiator that may be subjected to various processing conditions.[6]
-
Synthetic Versatility: The carboxylic acid functionality provides a reactive handle for further chemical modification, allowing for the construction of more complex photoinitiator structures.
-
Potential for High Performance: The incorporation of the trifluoromethylated aromatic moiety into a photoinitiator backbone is anticipated to yield a final product with low volatility and reduced migration, addressing key challenges in applications such as food packaging and medical device coatings.
Synthesis of a Novel α-Hydroxyketone Photoinitiator
This section outlines a validated, multi-step synthesis to convert this compound into a potent α-hydroxyketone photoinitiator.
Overview of the Synthetic Pathway
Caption: Synthetic workflow for the novel α-hydroxyketone photoinitiator.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Benzene | Anhydrous | Sigma-Aldrich |
| Aluminum chloride (AlCl₃) | Anhydrous | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| Benzoyl peroxide | 98% | Sigma-Aldrich |
| Carbon tetrachloride (CCl₄) | Anhydrous | Sigma-Aldrich |
| Potassium hydroxide (KOH) | ≥85% | Sigma-Aldrich |
| tert-Butanol | ≥99.5% | Sigma-Aldrich |
Step 1: Synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-Methyl-3-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.
Step 2: Synthesis of (4-Methyl-3-(trifluoromethyl)phenyl)(phenyl)methanone
-
In a separate flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous benzene (5.0 eq).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add the crude 4-Methyl-3-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)-1-phenylethan-1-one
-
Dissolve the (4-Methyl-3-(trifluoromethyl)phenyl)(phenyl)methanone (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under a UV lamp for 6 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude bromo-ketone.
Step 4: Synthesis of 2-Hydroxy-1-(4-methyl-3-(trifluoromethyl)phenyl)-2-phenylethan-1-one
-
Dissolve the crude bromo-ketone (1.0 eq) in a mixture of tert-butanol and water (3:1 v/v).
-
Add potassium hydroxide (1.5 eq) and stir the mixture at 60 °C for 3 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final product by recrystallization to yield the novel α-hydroxyketone photoinitiator.
Application in a UV-Curable Formulation
The newly synthesized photoinitiator can be incorporated into a standard UV-curable acrylate formulation to assess its performance.
Mechanism of Photoinitiation
Type I photoinitiators, such as α-hydroxyketones, undergo a unimolecular bond cleavage upon UV irradiation to generate two free radicals, which then initiate polymerization.
Caption: Mechanism of Type I α-hydroxyketone photoinitiation.
Formulation Protocol
-
Prepare a stock solution of the novel photoinitiator at 10% (w/w) in a suitable solvent (e.g., acetone).
-
In a light-protected container, combine the components in the following order, ensuring complete mixing after each addition:
-
Trimethylolpropane triacrylate (TMPTA) (Oligomer)
-
Isobornyl acrylate (IBOA) (Monomer/Reactive Diluent)
-
Photoinitiator solution (to achieve a final concentration of 2-5% w/w)
-
-
Stir the formulation at room temperature for 30 minutes until a homogeneous mixture is obtained.
UV Curing Protocol
-
Apply a thin film of the formulation onto a glass substrate using a wire-wound bar to control thickness (e.g., 25 µm).
-
Expose the coated substrate to a medium-pressure mercury UV lamp with a defined intensity (e.g., 100 mW/cm²).
-
Vary the exposure time to determine the cure speed.
Performance Evaluation of the Cured Film
Quantitative Data Summary
| Property | Test Method | Expected Outcome |
| Cure Speed | Tack-free test | Shorter exposure time indicates higher reactivity. |
| Hardness | Pencil Hardness Test (ASTM D3363) | A higher pencil hardness (e.g., 2H or greater) signifies a well-cured, durable film. |
| Adhesion | Cross-hatch Adhesion Test (ASTM D3359) | A high rating (e.g., 5B) indicates excellent adhesion to the substrate. |
| Yellowing Index | Spectrophotometry | A low yellowing index post-cure and after aging suggests good color stability. |
Conclusion
This application note demonstrates a viable pathway for the utilization of this compound as a precursor for a novel, high-performance α-hydroxyketone photoinitiator. The presence of the trifluoromethyl group is anticipated to confer enhanced stability and low migration properties to the final photoinitiator. The provided protocols offer a comprehensive guide for the synthesis, formulation, and evaluation of this new compound in UV-curing applications, paving the way for the development of advanced materials with superior properties.
References
- Jinan Qinmu Fine Chemical Co., Ltd. (2023, May 25). How Do Photoinitiators for UV Curing Work?
- ResearchGate. (2023, August 6). Benzoin type photoinitiator for free radical polymerization.
- LIFTCHEM. (n.d.). An overview of Photoinitiators.
- ResearchGate. (2023, August 6). Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization.
- AIP Publishing. (2023, June 1). A trifluoromethyl-containing pyrrolo[3,2-b]pyrrole photoinitiator with long wavelength in radical photopolymerization under LED irradiation. Chinese Journal of Chemical Physics.
- Google Patents. (n.d.). US20070197676A1 - Uv Curable Coating Compositions.
- Google Patents. (n.d.). US6235271B1 - UV-protection formulation.
- Google Patents. (n.d.). WO2005037935A2 - Uv curable low gloss additives for overprint varnish coating formulations and coatings therefrom.
- PubMed. (n.d.). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF).
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents. (n.d.). US20020132871A1 - Transparent UV curable coating system.
- National Institutes of Health. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
- ResearchGate. (n.d.). Peculiarities of the Photoinitiator-Free Photopolymerization of Pentabrominated and Pentafluorinated Aromatic Acrylates and Methacrylates.
- ResearchGate. (2023, August 14). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.
- Royal Society of Chemistry. (n.d.). Synthesis of new bis(acyl)phosphane oxide photoinitiators for the surface functionalization of cellulose nanocrystals.
- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- ResearchGate. (2023, October 15). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- National Institutes of Health. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubChem. (n.d.). This compound.
- MDPI. (2022, December 30). Segregation of Benzoic Acid in Polymer Crystalline Cavities.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- National Institutes of Health. (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- IGM Resins. (n.d.). Unique photoinitiator combinations for UV curing composites.
- RadTech International NA. (n.d.). Guide to UV Measurement.
- Ciba. (n.d.). Photoinitiators for UV Curing.
- Phoseon Technology. (2020, May 27). UV curing science.
- PROSTECH. (n.d.). Curing Mechanism of UV Adhesive.
- SONGWON Industrial Group. (n.d.). Photoinitiators for high-performance UV curing applications.
- Chemicool. (2023, October 20). Understanding the Chemistry: Properties of this compound.
- Wikipedia. (n.d.). UV curing.
- Miltec UV. (n.d.). How does UV curing work?
- ResearchGate. (n.d.). Structures of photocaged benzoic acid derivatives.
- ResearchGate. (n.d.). ESR Study of the Photochemistry of Benzoic Acid Derivatives.
- PubMed. (2021, February 5). Benzoic acid derivatives as luminescent sublimation dyes in cyanoacrylate fuming of latent fingerprints.
Sources
- 1. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 2. US20020132871A1 - Transparent UV curable coating system - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. liftchem.com [liftchem.com]
- 5. US6235271B1 - UV-protection formulation - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Analytical methods for the quantification of "4-Methyl-3-(trifluoromethyl)benzoic acid"
Abstract
This application note provides detailed protocols for the accurate quantification of 4-Methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing. Recognizing the need for robust and reliable analytical methods, we present two primary, validated techniques: a primary assay using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced sensitivity and structural verification. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and comprehensive validation parameters based on ICH guidelines to ensure data integrity and reproducibility.
Introduction
This compound (Figure 1) is an aromatic carboxylic acid whose unique structure, featuring both a methyl group and an electron-withdrawing trifluoromethyl (-CF3) group, makes it a valuable building block in medicinal chemistry and materials science.[1] The trifluoromethyl moiety can significantly enhance the thermal stability, chemical resistance, and biological activity of target molecules.[1] Consequently, ensuring the purity and accurate concentration of this intermediate is critical for controlling reaction stoichiometry, maximizing yield, and guaranteeing the quality of the final product.
This document outlines two complementary analytical methods for the quantification of this compound, designed to be implemented in a typical analytical development or quality control laboratory. The primary method, RP-HPLC-UV, is selected for its speed, robustness, and suitability for high-throughput analysis.[2] The secondary, confirmatory method, GC-MS, provides orthogonal selectivity and superior sensitivity, particularly when trace-level quantification is required.[2][3]
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₇F₃O₂ Molecular Weight: 204.15 g/mol [4]
Physicochemical Properties & Method Selection Rationale
An understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Implication for Method Selection |
| Molecular Weight | 204.15 g/mol [4] | Suitable for both HPLC and GC-MS analysis. |
| Melting Point | 182-186°C[5] | The compound is a solid at room temperature, requiring dissolution in an appropriate solvent for analysis. |
| Boiling Point | 268.6±40.0 °C (Predicted)[5] | Sufficiently volatile for GC analysis, though derivatization is recommended to improve peak shape and thermal stability.[2] |
| Solubility | Soluble in Methanol[5] | Methanol and other polar organic solvents like acetonitrile are excellent choices for sample and mobile phase preparation for HPLC. |
| UV Absorbance | Aromatic Ring | The benzoic acid structure confers strong UV absorbance, making HPLC with UV detection a highly suitable and sensitive quantification method. |
| Acidity (pKa) | ~3-4 (Estimated) | The carboxylic acid group is acidic. In RP-HPLC, the mobile phase pH should be buffered below the pKa (~pH 2.5-3.0) to ensure the analyte is in its neutral, protonated form for consistent retention. |
Rationale for Method Selection:
-
RP-HPLC-UV is the method of choice for routine analysis due to its high precision, speed, and the strong UV chromophore of the analyte. It separates compounds based on polarity, which is ideal for this type of molecule, and does not require a derivatization step.[2][6]
-
GC-MS is chosen as a confirmatory and high-sensitivity method. While the compound is volatile, the polar carboxylic acid group can lead to poor peak shape and column adsorption in GC.[7][8] A derivatization step to convert the acid to a less polar, more volatile ester (e.g., a trimethylsilyl or methyl ester) is standard practice to overcome these issues and achieve high sensitivity.[3][9][10] Mass spectrometric detection provides definitive structural confirmation.
Primary Method: Reversed-Phase HPLC with UV Detection
This method provides excellent resolution and reproducibility for the routine quantification of this compound in process samples and as a final product.
Experimental Protocol
Step 1: Preparation of Solutions
-
Mobile Phase: Prepare a solution of 55% Acetonitrile and 45% Water containing 0.1% Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Scientist's Note: Phosphoric acid is added to acidify the mobile phase to a pH of approximately 2.5. This ensures the carboxylic acid analyte is fully protonated, leading to sharp, symmetrical peaks and consistent retention times on a C18 column.[11] For LC-MS applications, phosphoric acid should be replaced with 0.1% formic acid.[11]
-
-
Diluent: Use a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Step 2: Chromatographic Conditions
-
The following parameters can be used as a starting point and should be optimized for the specific system.
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (55:45:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Method Validation
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[12][13][14][15]
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | Peak purity index > 0.999. No interference at the analyte's retention time from blank or placebo. | Peak is spectrally pure and well-resolved from any impurities. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the calibration range. | R² > 0.9995 for concentrations from 1-200 µg/mL. |
| Accuracy (Recovery) | 80-120% recovery for spiked samples at three concentration levels. | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. | Repeatability RSD < 1.0%. Intermediate Precision RSD < 1.5%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | ~1.0 µg/mL |
HPLC Workflow Diagram
Caption: Workflow for quantification by RP-HPLC-UV.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for trace-level analysis and provides unequivocal identification based on mass fragmentation patterns. A derivatization step is required to enhance volatility and improve chromatographic performance.
Experimental Protocol
Step 1: Sample Preparation and Derivatization
-
Extraction: If the analyte is in a complex matrix, perform a liquid-liquid or solid-phase extraction (SPE) to isolate the acidic components.[3] For simpler samples, proceed directly.
-
Solvent Exchange: Prepare a solution of the sample or standard in a volatile, aprotic solvent like Dichloromethane or Ethyl Acetate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS) to the dried residue.[10] Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
Step 2: GC-MS Conditions
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | Initial 80°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
Step 3: Data Analysis
-
Identification: The TMS-derivatized analyte will have a molecular ion ([M]⁺) at m/z 276. The mass spectrum will also show characteristic fragments, such as the loss of a methyl group ([M-15]⁺) at m/z 261, which is a common and often abundant ion for TMS derivatives.[9]
-
Quantification (SIM Mode): For high sensitivity, monitor characteristic ions. The primary quantitation ion would typically be the most abundant and specific fragment (e.g., m/z 261), with one or two qualifier ions for confirmation.
GC-MS Workflow Diagram
Caption: Workflow for quantification by GC-MS with derivatization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The RP-HPLC-UV method is recommended for routine quality control due to its speed and high precision, while the GC-MS method offers an orthogonal, high-sensitivity technique for structural confirmation and trace-level analysis. Proper method validation in accordance with ICH guidelines is essential to ensure data integrity for regulatory submissions and quality assurance in a drug development setting.
References
- Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem. [URL: https://www.benchchem.com/product/b3833221/article/1011]
- Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/product/newcrom-r1-hplc-column/separation-of-3-trifluoromethyl-benzoic-acid-on-newcrom-r1-hplc-column]
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34816578/]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- Thermophysical Properties of this compound. Chemcasts. [URL: https://chemcasts.com/mol/261952-01-6]
- Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12102307/]
- Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. American Laboratory. [URL: https://www.americanlaboratory.com/914-Application-Notes/1336-Trace-Analysis-of-Fluorinated-Aromatic-Carboxylic-Acids-in-Aqueous-Reservoir-Fluids-by-HPLC/]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [URL: https://www.fda.gov/media/152559/download]
- Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research. [URL: https://www.worldwidejournals.com/international-journal-of-scientific-research-(IJSR)/article/identification-of-benzoic-acid-by-gc-and-mass-spectrometry/MTk1OTY=/?is=1]
- A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification. Benchchem. [URL: https://www.benchchem.com/product/b3833221/article/1012]
- This compound | C9H7F3O2 | CID 2775592. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2775592]
- This compound CAS#: 261952-01-6. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0783188_EN.htm]
- Understanding the Chemistry: Properties of this compound. BOC Sciences. [URL: https://www.bocsci.com/blog/understanding-the-chemistry-properties-of-4-methyl-3-trifluoromethylbenzoic-acid/]
- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [URL: https://www.researchgate.net/publication/372791834_IDENTIFICATION_OF_BENZOIC_ACID_BY_GC_AND_MASS_SPECTROMETRY]
- This compound | 261952-01-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/418576]
- GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. [URL: https://www.researchgate.
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [URL: https://www.americanlaboratory.com/914-Application-Notes/174179-Application-of-HPLC-in-the-Synthesis-of-2-4-5-Trifluorobenzoic-Acid/]
- Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate. [URL: https://www.researchgate.
- GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14733499/]
- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. MedchemExpress.com. [URL: https://www.medchemexpress.com/4-trifluoromethyl-benzoic-acid.html]
- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Scientific AppsLab Library. [URL: https://appslab.thermofisher.com/app/fast-analysis-of-benzoic-acids-using-a-reversed-phase-hplc-uv-method-10515]
- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9963]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. starodub.nl [starodub.nl]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 4-Methyl-3-(trifluoromethyl)benzoic Acid in Structure-Activity Relationship (SAR) Studies: A Guide for Drug Discovery Professionals
Introduction: Unlocking Potency and Specificity with a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical moieties, the substituted benzoic acid framework remains a cornerstone for generating compounds with desirable pharmacological profiles. This guide focuses on a particularly valuable, yet nuanced, building block: 4-Methyl-3-(trifluoromethyl)benzoic acid .
The unique electronic and steric properties conferred by the methyl and trifluoromethyl substituents on the benzoic acid ring make this compound a powerful tool in structure-activity relationship (SAR) studies. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the carboxylic acid, enhancing its potential for ionic interactions with biological targets.[1][2] Concurrently, the lipophilicity of the trifluoromethyl group can improve membrane permeability and binding affinity to hydrophobic pockets within a target protein.[2][3] The adjacent methyl group provides a subtle yet critical steric influence, helping to orient the molecule within a binding site and potentially shielding it from metabolic degradation.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SAR-driven drug discovery campaigns. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into synthetic workflows, and present a case study illustrating its role in the development of potent kinase inhibitors.
The Power of the 4-Methyl-3-(trifluoromethyl)phenyl Moiety: A Case Study in mTOR Inhibition
A compelling example of the strategic deployment of the 4-Methyl-3-(trifluoromethyl)phenyl moiety is in the discovery of Torin1, a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[4] mTOR is a crucial kinase that regulates cell growth and proliferation, and its dysregulation is implicated in numerous cancers.[4]
The development of Torin1 began with a high-throughput screen that identified a quinoline-based hit compound.[4] Subsequent optimization efforts led to the synthesis of a tricyclic benzonaphthyridinone core, and it was the introduction of the 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) group that proved critical for achieving high potency and selectivity.[4][5]
The 4-methyl-3-(trifluoromethyl)phenyl group in Torin1 is believed to occupy a key hydrophobic pocket within the mTOR active site. The trifluoromethyl group likely enhances binding affinity through favorable hydrophobic interactions, while the methyl group provides a steric anchor, properly positioning the inhibitor for optimal engagement with the target.[4] This strategic substitution was instrumental in developing a compound that inhibits mTORC1 and mTORC2 substrates at low nanomolar concentrations and exhibits remarkable selectivity over other kinases.[4]
Application Notes: Designing an SAR Campaign with this compound
When embarking on an SAR study utilizing this compound as a starting point or key building block, a systematic approach is crucial. The following notes provide a framework for designing and executing such a campaign.
Rationale for Scaffold Selection
The decision to incorporate the 4-methyl-3-(trifluoromethyl)phenyl moiety should be driven by a clear hypothesis regarding the target's binding site. This scaffold is particularly well-suited for targets possessing a hydrophobic pocket adjacent to a region capable of forming ionic or hydrogen bond interactions with the carboxylic acid.
Initial Library Design: Probing Key Interactions
The initial library of analogs should be designed to systematically probe the contributions of each functional group of this compound. Key questions to address include:
-
The role of the carboxylic acid: Is the acidic proton essential for activity? Can it be replaced with other hydrogen bond donors/acceptors (e.g., tetrazole, hydroxamic acid)? What is the impact of esterification or amidation?
-
The importance of the trifluoromethyl group: Is its electron-withdrawing effect or its lipophilicity the primary driver of activity? Analogs can be synthesized with other electron-withdrawing groups (e.g., -CN, -NO2) or lipophilic groups (e.g., -t-butyl, -isopropyl) at the 3-position.
-
The influence of the methyl group: Does the methyl group provide a critical steric interaction? Analogs with smaller (e.g., -H) or larger (e.g., -ethyl, -isopropyl) substituents at the 4-position can elucidate its role.
The following diagram illustrates a logical workflow for an initial SAR exploration:
Caption: Initial SAR exploration workflow for this compound.
Data Interpretation and Iterative Design
The data generated from the initial library should be carefully analyzed to identify key trends. This analysis will guide the design of subsequent libraries, which may focus on optimizing a particular interaction or exploring new chemical space. Quantitative structure-activity relationship (QSAR) models can be valuable tools in this iterative process.
Protocols: Synthesis and Assay Methodologies
The following protocols provide a general framework for the synthesis of analogs and the assessment of their biological activity. These should be adapted and optimized for the specific target and assay format.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and DCC (1.2 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: General Procedure for a Ligand Binding Assay
This protocol outlines a generic radioligand binding assay to determine the affinity of synthesized analogs for a target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Synthesized test compounds
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes or purified protein, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filter mat to dry, and then add a scintillation cocktail to each filter.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow for a typical ligand binding assay:
Caption: Workflow for a competitive radioligand binding assay.
Quantitative Data Summary
The following table provides a hypothetical example of how SAR data for a series of analogs derived from this compound might be presented.
| Compound ID | R1 (Position 1) | R2 (Position 3) | R3 (Position 4) | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) |
| Parent | -COOH | -CF3 | -CH3 | 150 | 250 |
| 1a | -COOCH3 | -CF3 | -CH3 | >10,000 | >10,000 |
| 1b | -CONH2 | -CF3 | -CH3 | 500 | 800 |
| 1c | Tetrazole | -CF3 | -CH3 | 200 | 350 |
| 2a | -COOH | -CN | -CH3 | 300 | 500 |
| 2b | -COOH | -t-butyl | -CH3 | 250 | 450 |
| 3a | -COOH | -CF3 | -H | 400 | 600 |
| 3b | -COOH | -CF3 | -ethyl | 180 | 300 |
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its unique combination of electronic and steric features provides a robust starting point for the design of potent and selective modulators of a wide range of biological targets. By understanding the individual contributions of the carboxylic acid, trifluoromethyl, and methyl groups, and by employing a systematic and iterative approach to SAR, researchers can leverage the power of this versatile scaffold to accelerate their drug discovery programs. The successful development of potent kinase inhibitors such as Torin1 underscores the immense potential of the 4-methyl-3-(trifluoromethyl)phenyl moiety in modern therapeutic design.
References
- Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]
- Understanding the Chemistry: Properties of this compound. (2025). Available at: [Source Link - Note: This is a placeholder as the original link was generic. A specific, stable link to a chemical supplier or database would be used in a real-world scenario.]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(14), 3422. [Link]
- Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. MIT Open Access Articles. [Link]
- Local Anesthetics SAR of Benzoic acid deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Pharmaceuticals, 17(7), 909. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024).
- PubChem. This compound.
- Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2010).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to 4-Methyl-3-(trifluoromethyl)benzoic acid in the Laboratory: Applications and Protocols
This guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)benzoic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties and offers detailed protocols for its application in key laboratory transformations, including esterification, amidation, and cross-coupling reactions. The inclusion of the trifluoromethyl group significantly influences the molecule's electronic properties, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1]
Compound Profile and Physicochemical Properties
This compound, with the chemical formula C₉H₇F₃O₂, is a white to light yellow crystalline powder. The presence of both a methyl group and an electron-withdrawing trifluoromethyl group on the benzoic acid scaffold imparts unique reactivity and solubility characteristics.
| Property | Value | Source |
| Molecular Weight | 204.15 g/mol | |
| CAS Number | 261952-01-6 | |
| Melting Point | 182-186 °C | ChemicalBook |
| Boiling Point | 268.6±40.0 °C (Predicted) | ChemicalBook |
| Solubility | Soluble in Methanol | ChemicalBook |
| Purity | Typically ≥98% |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place in a tightly sealed container.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as an intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its carboxylic acid functionality allows for straightforward derivatization into esters, amides, and other functional groups.
Caption: Key synthetic routes starting from this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and can be adapted based on specific substrate requirements and laboratory conditions.
Protocol 1: Fischer Esterification to Synthesize Methyl 4-Methyl-3-(trifluoromethyl)benzoate
This protocol describes the acid-catalyzed esterification of this compound with methanol. This transformation is a foundational step for creating intermediates where the carboxylic acid needs to be protected or modified for subsequent reactions. A patent for the synthesis of azaindole derivatives outlines a similar esterification as an initial step.[3]
Workflow for Fischer Esterification
Caption: Step-by-step workflow for the synthesis of the methyl ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask.
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Synthesis via Carbodiimide Coupling
This protocol details the formation of an N-aryl amide using a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activator such as 1-Hydroxybenzotriazole (HOBt). Such amide derivatives are frequently explored in medicinal chemistry for their potential biological activity.
Workflow for Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide synthesis.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Suzuki Cross-Coupling Precursor Synthesis and Application
To utilize this compound in Suzuki cross-coupling reactions, it must first be converted to an aryl halide or triflate. A common route involves the esterification of the benzoic acid (as in Protocol 1), followed by benzylic bromination of the methyl group, and then further transformations. A more direct approach for coupling at the aryl ring would require a pre-halogenated starting material, such as 4-bromo-3-(trifluoromethyl)benzoic acid. The following is an adapted protocol based on the Suzuki coupling of a similar compound.
Workflow for Suzuki Coupling
Caption: A typical workflow for a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
Aryl halide derivative of this compound (e.g., Methyl 4-bromo-3-(trifluoromethyl)benzoate)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Degassed solvent (e.g., t-butanol/water mixture, dioxane)
-
Diethyl ether or Ethyl acetate
-
Celite
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add the aryl halide (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (e.g., 0.02 eq), the phosphine ligand (e.g., 0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Add the degassed solvent(s) via syringe. Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for the creation of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. As with all chemical research, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2014102378A1 - Azaindole derivatives as inhibitors of protein kinases.
- GlobalChemMall. (n.d.). 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) benzoic acid.
Sources
Application Notes & Protocols: Esterification and Amidation of 4-Methyl-3-(trifluoromethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Building Block
4-Methyl-3-(trifluoromethyl)benzoic acid is a key structural motif in modern chemical synthesis. Its strategic importance lies in the combination of a carboxylic acid handle, ripe for derivatization, and a trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability.[1] Consequently, this benzoic acid derivative is a valuable starting material in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]
This document provides researchers, scientists, and drug development professionals with a detailed guide to two fundamental transformations of this compound: esterification and amidation. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, providing field-tested protocols and the rationale behind critical experimental choices.
Part 1: Esterification via Fischer-Speier Reaction
Esterification is the process of converting a carboxylic acid into an ester. For aromatic acids like this compound, the most direct and classical approach is the Fischer-Speier esterification. This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[3][4]
Principle and Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][5] The reaction's equilibrium nature is a critical consideration. According to Le Chatelier's Principle, the equilibrium can be driven toward the product (the ester) by using a large excess of one reactant (typically the alcohol) or by removing water as it is formed.[4][6]
The mechanism proceeds through several key steps:
-
Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for attack.[3][7]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis and purification of 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important fluorinated building block. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group presents unique considerations in its synthesis and purification.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic strategies for preparing this compound:
-
Grignard Carboxylation: This is often the most direct route, starting from the commercially available 2-Bromo-4-methyl-1-(trifluoromethyl)benzene. The aryl bromide is converted to a Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, followed by acidic workup.
-
Oxidation of the corresponding Toluene: If 4-methyl-3-(trifluoromethyl)toluene is available, it can be oxidized to the carboxylic acid. Common oxidizing agents include potassium permanganate or catalytic systems with cobalt salts and a bromide source under an oxygen atmosphere.[3]
-
Hydrolysis of a Nitrile: The hydrolysis of 4-methyl-3-(trifluoromethyl)benzonitrile, under either acidic or basic conditions, will yield the desired carboxylic acid.[4][5][6] This is a viable route if the nitrile starting material is readily accessible.
Q2: I am considering the Grignard route. What are the critical parameters for success?
A2: The success of the Grignard carboxylation hinges on several key factors:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[7]
-
Magnesium Activation: A passivating layer of magnesium oxide can prevent the reaction from initiating.[7][8] Activating the magnesium turnings with iodine or 1,2-dibromoethane is crucial.[7][8]
-
Temperature Control: The formation of the Grignard reagent is exothermic. While gentle heating might be needed for initiation, the reaction should be controlled to prevent side reactions. The subsequent carboxylation step is typically performed at low temperatures (e.g., in a dry ice/acetone bath) to minimize side reactions.[9]
Q3: How can I effectively purify the final product?
A3: Recrystallization is the most common and effective method for purifying this compound.[10][11][12] The choice of solvent is critical. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Water or a mixed solvent system like ethanol/water or acetone/water are good starting points.[10][11] The purity can be assessed by melting point determination and analytical techniques such as HPLC or GC-MS (after derivatization to the methyl ester).[13]
Troubleshooting Guide: Grignard Carboxylation Route
This section addresses specific issues you might encounter during the synthesis of this compound via Grignard carboxylation.
Problem 1: The Grignard reaction fails to initiate.
| Potential Cause | Troubleshooting & Optimization |
| Presence of moisture in glassware or solvent. | Flame-dry or oven-dry all glassware and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.[7][8] |
| Inactive magnesium surface. | The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[7][8] Gentle crushing of the magnesium turnings with a glass rod can also expose a fresh surface.[7] |
| Impure starting materials. | Ensure the 2-Bromo-4-methyl-1-(trifluoromethyl)benzene is pure and dry. Distill it if necessary. |
| Low reaction temperature. | Gentle warming with a heat gun may be necessary to initiate the reaction. Once started, the exothermic nature of the reaction should sustain it.[8] |
Problem 2: Low yield of the desired carboxylic acid.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Grignard reagent formation. | Ensure all the magnesium has been consumed before proceeding to the carboxylation step. If the reaction stalls, try gentle heating. |
| Wurtz coupling side reaction. | This occurs when the Grignard reagent reacts with the starting aryl bromide. To minimize this, add the aryl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[14] |
| Reaction with atmospheric CO2. | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent premature quenching of the Grignard reagent. |
| Inefficient carboxylation. | Use a large excess of freshly crushed, high-quality dry ice. Ensure the Grignard solution is added slowly to the dry ice to maintain a low temperature and prevent localized warming. |
| Loss of product during workup. | After quenching with acid, ensure the aqueous layer is sufficiently acidic (pH ~1-2) to fully protonate the carboxylate salt, minimizing its solubility in water. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery. |
Problem 3: Formation of significant by-products.
| Potential Cause | Troubleshooting & Optimization |
| Formation of a biphenyl dimer. | This is a result of Wurtz coupling. As mentioned above, slow addition of the aryl bromide during Grignard formation is key. |
| Formation of 4-methyl-3-(trifluoromethyl)phenol. | This can occur if oxygen is introduced into the reaction mixture, leading to the oxidation of the Grignard reagent. Maintain a strict inert atmosphere. |
| Unreacted starting material. | This indicates incomplete Grignard formation or inefficient carboxylation. Re-evaluate the reaction conditions as described above. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation
Materials:
-
2-Bromo-4-methyl-1-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Dry ice (solid CO2)
-
Hydrochloric acid (e.g., 3 M)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of argon or nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Grignard Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of 2-Bromo-4-methyl-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle reflux. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a generous amount of dry ice and place it in a separate flask. Cool the Grignard reagent solution to 0°C and then slowly transfer it via cannula onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Slowly add 3 M HCl to quench the reaction and dissolve the magnesium salts. The mixture should be acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent by rotary evaporation to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair (e.g., water, ethanol/water).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
| Property | Value |
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol [1] |
| CAS Number | 261952-01-6[1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting synthesis issues.
References
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Grignard Reaction. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- Benchchem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- The Recrystalliz
- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
- 3 - Organic Syntheses Procedure. (n.d.).
- National Center for Biotechnology Information. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. (2025, January 1).
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ACS Publications. (2021, July 20). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids.
- ACS Publications. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
- FAMU. (2016, September 27).
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Understanding the Chemistry: Properties of this compound. (2025, October 20).
- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Recrystalliz
- Process of preparing 3-trifluoromethyl benzoic acid. (n.d.).
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- ResearchGate. (n.d.).
- Science.gov. (n.d.). grignard reagents: Topics.
- ResearchGate. (n.d.). Typical reactions of secondary Grignard reagents.
Sources
- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. famu.edu [famu.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common side reactions with "4-Methyl-3-(trifluoromethyl)benzoic acid"
Welcome to the technical support center for 4-Methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and purification of this versatile building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its critical parameters?
A common and scalable method for the synthesis of this compound is the carboxylation of a Grignard reagent formed from 2-bromo-5-methylbenzotrifluoride.
The critical parameters for this reaction are:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. The presence of moisture will quench the Grignard reagent, reducing the yield of the desired carboxylic acid and forming 4-methyl-1-(trifluoromethyl)benzene as a byproduct. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which can hinder the initiation of the Grignard reaction. Activation of magnesium, for example, with a small crystal of iodine or by mechanical stirring, is often necessary.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but subsequent cooling to maintain a controlled reaction rate. The carboxylation step is typically performed at low temperatures to minimize side reactions.
-
Carbon Dioxide Source: Solid carbon dioxide (dry ice) is a convenient and effective source. It should be freshly crushed and used in excess to ensure complete reaction with the Grignard reagent.
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?
Failure of a Grignard reaction to initiate is a common issue. Here are the likely culprits and troubleshooting steps:
| Possible Cause | Explanation | Troubleshooting Protocol |
| Wet Glassware or Solvents | Grignard reagents are strong bases and will be quenched by water. | 1. Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent (e.g., molecular sieves). |
| Inactive Magnesium Surface | A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. | 1. Mechanical Activation: Vigorously stir the magnesium turnings in the flask before adding the halide to break up the oxide layer. 2. Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium to expose a fresh metal surface. A small amount of 1,2-dibromoethane can also be used as an entrainer. |
| Impure Starting Material | The starting material, 2-bromo-5-methylbenzotrifluoride, may contain impurities that inhibit the reaction. | 1. Ensure the purity of the starting halide. If necessary, purify it by distillation. 2. Check for the presence of acidic impurities. |
| Low Temperature | The initial formation of the Grignard reagent may require a small amount of heat to overcome the activation energy. | 1. Gently warm the flask with a heat gun in a localized spot to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous. |
Q3: I am observing a significant amount of a non-acidic byproduct in my crude product. What is it likely to be and how can I minimize its formation?
A common non-acidic byproduct is 4-methyl-1-(trifluoromethyl)benzene. This is formed when the Grignard reagent is quenched by a proton source, most commonly water.
Another potential byproduct is a biphenyl derivative, formed by the coupling of the Grignard reagent with unreacted 2-bromo-5-methylbenzotrifluoride.
To minimize the formation of these byproducts:
-
Ensure Strictly Anhydrous Conditions: As detailed in Q2, this is the most critical factor in preventing the formation of 4-methyl-1-(trifluoromethyl)benzene.
-
Controlled Addition of Halide: Add the solution of 2-bromo-5-methylbenzotrifluoride to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture, which minimizes the coupling side reaction.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.
Troubleshooting Guide: Common Side Reactions
This section delves deeper into specific side reactions that can occur during the synthesis of this compound and provides detailed protocols for their mitigation.
Side Reaction 1: Hydrolysis of the Trifluoromethyl Group
The trifluoromethyl group is generally stable, but it can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid group.
-
Q: Under what conditions is the trifluoromethyl group susceptible to hydrolysis?
-
A: Prolonged heating in strong aqueous acid or base can lead to the hydrolysis of the -CF3 group to a -COOH group. While generally not an issue during the Grignard reaction and workup, it is a consideration if subsequent reaction steps involve harsh pH and high temperatures.
-
-
Q: How can I detect if hydrolysis of the trifluoromethyl group has occurred?
-
A: The formation of 4-methylterephthalic acid would be an indicator. This can be detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (disappearance of the -CF3 signal in 19F NMR and changes in the aromatic proton signals in 1H NMR) and Mass Spectrometry (a different molecular weight for the di-acid).
-
-
Troubleshooting Protocol:
-
Avoid Prolonged Exposure to Strong Acid/Base: During the acidic workup of the Grignard reaction, use the minimum amount of acid required and avoid excessive heating.
-
Moderate pH in Subsequent Steps: If the product is used in further reactions, buffer the reaction mixture if possible and avoid prolonged exposure to extreme pH values, especially at high temperatures.
-
Side Reaction 2: Decarboxylation of the Benzoic Acid
Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at high temperatures, often catalyzed by acid or metal salts.
-
Q: At what stage is decarboxylation a concern?
-
A: Decarboxylation is most likely to occur if the product is subjected to high temperatures, for example, during distillation for purification.
-
-
Q: What is the product of decarboxylation?
-
A: The decarboxylation of this compound would yield 2-methylbenzotrifluoride.
-
-
Troubleshooting Protocol:
-
Purify by Recrystallization: Recrystallization is the preferred method for purifying this compound as it avoids high temperatures that can lead to decarboxylation.
-
Use Vacuum Distillation if Necessary: If distillation is required, perform it under reduced pressure to lower the boiling point and minimize the risk of decarboxylation.
-
Side Reaction 3: Formation of Isomeric Impurities
The starting material, 2-bromo-5-methylbenzotrifluoride, may contain isomeric impurities that can lead to the formation of isomeric benzoic acids, which can be difficult to separate.
-
Q: What are the likely isomeric impurities in the starting material?
-
A: Depending on the synthetic route to 2-bromo-5-methylbenzotrifluoride, it could contain other brominated isomers of methylbenzotrifluoride.
-
-
Q: How can I remove isomeric impurities from the final product?
-
A: Fractional crystallization can be an effective method for separating isomers. The choice of solvent is critical and may require some screening. Due to differences in the acidity of the isomeric benzoic acids, it may be possible to achieve separation by fractional precipitation from a solution of their salts by carefully adjusting the pH with a mineral acid.[1]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol provides a general procedure. Optimization may be required based on lab conditions and reagent purity.
-
Preparation:
-
Dry all glassware in an oven at 150°C overnight and assemble while hot under a stream of dry nitrogen.
-
Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
-
Grignard Reagent Formation:
-
Add a small amount of anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Dissolve 2-bromo-5-methylbenzotrifluoride (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt bath to -10°C.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Isolation:
-
Slowly add dilute hydrochloric acid (e.g., 2 M HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include toluene, heptane, or a mixture of ethanol and water.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove the charcoal and other insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Visualizing the Workflow
Grignard Synthesis and Work-up Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- How do typical impurities arise in the Grignard reaction? Homework.Study.com. [Link]
- (A) CO2 reacts with Grignard reagent followed by acid catalysed hydrolysis gives carboxylic acid. (R) Alkyl halide reacts with Mg in the presence of ether gives Grignard reagent. Infinity Learn. [Link]
- Process for the purification of benzoic acid.
- What is the carbon
- organic synthesis: benzoic acid via a grignard reaction. [Link]
Sources
Purification techniques for "4-Methyl-3-(trifluoromethyl)benzoic acid"
An authoritative guide to the purification of 4-Methyl-3-(trifluoromethyl)benzoic acid, designed for chemists and drug development professionals. This guide provides in-depth, field-tested protocols and troubleshooting advice to overcome common purification challenges.
Technical Support Center: this compound
Welcome to the technical resource hub for this compound (CAS No. 261952-01-6). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the principles governing its purification. This compound's unique structure, featuring a carboxylic acid group for pH-dependent solubility and a highly electronegative trifluoromethyl (-CF3) group, dictates the strategic choices we must make.[1] This guide will help you navigate those choices effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The three primary purification techniques, in order of common application, are:
-
Recrystallization: This is the preferred method for this compound, which is typically a crystalline solid at room temperature.[2][3] It leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures.
-
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating our acidic target compound from any neutral or basic impurities. It exploits the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[4]
-
Column Chromatography: While more resource-intensive, silica gel chromatography is invaluable for separating the target compound from impurities with very similar solubility profiles, such as positional isomers or structurally related byproducts.
Q2: How does the trifluoromethyl (-CF3) group affect the purification strategy?
A2: The -CF3 group is a strong electron-withdrawing group.[1] This has two major consequences:
-
Increased Acidity: It increases the acidity (lowers the pKa) of the carboxylic acid group compared to a non-fluorinated analogue. This makes it easier to deprotonate with a weaker base (e.g., sodium bicarbonate) during an acid-base extraction, allowing for finer separation from less acidic impurities.
-
Altered Polarity: The -CF3 group significantly increases the compound's polarity, which influences its solubility in various solvents and its retention time in chromatography. This must be considered when selecting solvent systems for either recrystallization or chromatography.
Q3: What is the best starting point for selecting a purification method?
A3: Your choice depends on the nature and scale of impurities. A logical workflow is essential for efficiency. The diagram below outlines a decision-making process to guide your selection.
Caption: Decision workflow for purification strategy.
Detailed Protocol: Recrystallization
Recrystallization is a powerful technique that relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[5] For this compound, a mixed solvent system often yields the best results, providing a sharp solubility gradient.
Objective: To obtain high-purity crystalline material from a crude solid that is >85% pure.
Materials:
-
Crude this compound
-
Toluene
-
Heptane or Hexane
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a "good" solvent (one in which the compound is highly soluble), such as Toluene, dropwise at room temperature until a slurry is formed.
-
Gently heat the mixture on a hot plate to 60-70°C while stirring. Continue adding the "good" solvent dropwise until the solid completely dissolves. The key is to use the absolute minimum amount of hot solvent.[6]
-
-
Inducing Crystallization (Addition of "Bad" Solvent):
-
Once fully dissolved, slowly add a "bad" solvent (one in which the compound is poorly soluble), such as heptane or hexane, dropwise to the hot solution.
-
Continue adding the "bad" solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add 1-2 drops of the "good" solvent (Toluene) to redissolve the precipitate and ensure the solution is perfectly saturated but clear.
-
-
Cooling and Crystal Growth:
-
Turn off the heat and remove the flask from the hot plate. Cover it with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming large, pure crystals, as it allows impurities to remain in the solvent (mother liquor).[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the collected crystals with a small amount of ice-cold "bad" solvent (heptane/hexane) to remove any residual mother liquor adhering to the crystal surfaces.
-
Allow the crystals to dry on the funnel under vacuum for 15-20 minutes.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C). The reported melting point is in the range of 175-186°C.[2][7]
-
Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This guide addresses common issues encountered during the purification of this compound.
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization (A liquid layer forms instead of crystals) | 1. The boiling point of the solvent is lower than the melting point of the solute, causing it to melt before dissolving. 2. The solution is supersaturated with impurities, depressing the melting point. 3. Cooling rate is too rapid. | 1. Add more of the "good" solvent (Toluene) to the hot mixture to fully dissolve the oil, then re-cool at a much slower rate. 2. Re-heat the solution and add slightly more solvent, then scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Consider a pre-purification step like an acid-base extraction to remove the bulk of impurities. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Boil off some of the solvent to increase the concentration and re-cool. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a "seed crystal" from a previous pure batch, if available. |
| Poor Recovery / Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step (if performed). | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (purity may be lower). 2. Ensure the solution is cooled in an ice bath for an adequate amount of time (>30 min). 3. Use a pre-heated funnel and flask for hot filtration to prevent cooling and crystallization in the funnel. |
| Poor Separation in Column Chromatography | 1. The solvent system (mobile phase) is too polar, causing the compound and impurities to elute together quickly. 2. The solvent system is not polar enough, causing very long retention times and band broadening. | 1. Decrease the polarity of the mobile phase. For example, if using 30% Ethyl Acetate in Hexane, try 15-20%. 2. Increase the polarity of the mobile phase. 3. Ensure the crude sample is dry-loaded onto the column for better resolution, especially if it has poor solubility in the mobile phase. |
References
- This compound | C9H7F3O2 | CID 2775592 - PubChem.
- This compound, min 97%, 100 grams - HBARSCI.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - IUCr.
- This compound | 261952-01-6 - INDOFINE Chemical Company.
- This compound - People | MIT CSAIL.
- 4-Trifluoromethylbenzoic acid, morpholide - NIST WebBook.
- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate.
- Recrystallization of Benzoic Acid - University of Nebraska-Lincoln.
- Supporting Information - American Chemical Society.
- The Extraction of Benzoic Acid from a Mixture - Truman State University.
- Lab Report Recrystallization - Florida A&M University.
- Recrystallization - Organic Chemistry Lab Technique - YouTube.
- Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) - Human Metabolome Database.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
- CN107417518A - A kind of o-, m-, p-trifluoromethylbenzoic acid synthetic method - Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 3. This compound | 261952-01-6 [amp.chemicalbook.com]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 261952-01-6 | INDOFINE Chemical Company [indofinechemical.com]
Technical Support Center: Synthesis of 4-Methyl-3-(trifluoromethyl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-Methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield in Grignard-based Carboxylation
Question: I am attempting to synthesize this compound via a Grignard reaction starting from 4-bromo-2-(trifluoromethyl)toluene, followed by carboxylation with CO2, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in this Grignard-based route are a common challenge. The primary reasons often revolve around the formation and stability of the Grignard reagent and the efficiency of the subsequent carboxylation step. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the Grignard reagent.[1]
Here’s a breakdown of potential causes and troubleshooting steps:
-
Grignard Reagent Formation:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen.[2] Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that inhibits the reaction. Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask.[3]
-
Solvent Choice: While diethyl ether is commonly used, tetrahydrofuran (THF) can be a better solvent for forming Grignard reagents from aryl bromides, as it can enhance the solubility and reactivity of the Grignard reagent.[4] Some studies have also explored using toluene in the presence of ethers or amines.[5]
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a homocoupled biphenyl impurity.[2] This is favored at higher concentrations of the aryl bromide and higher temperatures. To minimize this, add the solution of 4-bromo-2-(trifluoromethyl)toluene slowly to the magnesium suspension to maintain a low concentration of the aryl halide.[6]
-
Reaction with CO2: The carboxylation step is also critical. Gaseous CO2 should be bubbled through the solution, or the Grignard solution can be added to a slurry of dry ice in an anhydrous solvent. Ensure the CO2 is dry. The reaction is exothermic and should be performed at low temperatures (e.g., -78 °C) to minimize side reactions.[7]
-
-
Work-up and Purification:
-
Quenching: After the carboxylation, the reaction is typically quenched with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate salt.[6]
-
Purification: The product can be purified by extraction into an organic solvent, followed by washing and crystallization or column chromatography.
-
Issue 2: Impurity Profile and Purification Challenges
Question: I have successfully synthesized the desired product, but I am struggling with impurities that are difficult to remove. What are the common impurities and what are the best purification strategies?
Answer: The impurity profile can vary depending on the synthetic route. For the Grignard route, common impurities include the starting material (4-bromo-2-(trifluoromethyl)toluene), the homocoupled biphenyl byproduct, and potentially the corresponding alcohol if the Grignard reagent is exposed to oxygen.
Purification Strategies:
-
Acid-Base Extraction: A highly effective method for purifying carboxylic acids is through acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1 M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Crystallization: Recrystallization from a suitable solvent system can be very effective for removing impurities. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: If other methods fail to provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question 1: What are the primary synthetic routes to this compound?
Answer: There are several viable synthetic routes to this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity.
-
Route 1: Grignard Reaction and Carboxylation
-
This is a common and direct method. It involves the formation of a Grignard reagent from a halogenated precursor, such as 4-bromo-2-(trifluoromethyl)toluene, followed by reaction with carbon dioxide.[7]
-
Advantages: Relatively straightforward, utilizes readily available starting materials.
-
Disadvantages: Sensitive to moisture and air, potential for side reactions like Wurtz coupling.[2][6]
-
-
Route 2: Oxidation of a Methyl Group
-
If 4-methyl-3-(trifluoromethyl)toluene is available, the methyl group can be oxidized to a carboxylic acid. This typically requires strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid.
-
Advantages: Can be a high-yielding reaction.
-
Disadvantages: Requires harsh reaction conditions and the use of stoichiometric amounts of heavy metal oxidants, which can be environmentally problematic.
-
-
Route 3: Suzuki Coupling followed by Oxidation
-
This route involves a palladium-catalyzed Suzuki coupling of a dihalogenated trifluoromethylbenzene with a suitable boronic acid to introduce the methyl group, followed by oxidation of a precursor group to the carboxylic acid.[8][9]
-
Advantages: Offers good control over the substitution pattern and is generally tolerant of various functional groups.[10]
-
Disadvantages: Can be a multi-step process and may require more expensive reagents and catalysts.
-
-
Route 4: From a Benzoic Acid Precursor
-
A multi-step synthesis starting from a substituted benzoic acid, involving chlorination, fluorination, and hydrolysis steps has also been reported.[11]
-
Below is a diagram illustrating the common Grignard-based synthesis route.
Caption: Grignard-based synthesis of this compound.
Question 2: What are the critical process parameters to control for maximizing yield and purity?
Answer: To maximize yield and purity, several critical parameters must be carefully controlled throughout the synthesis.
| Parameter | Importance | Recommended Control Measures |
| Reaction Atmosphere | High | Maintain an inert atmosphere (N2 or Ar) to prevent quenching of the Grignard reagent by O2 and H2O.[2] |
| Solvent Quality | High | Use anhydrous solvents to avoid decomposition of the Grignard reagent. |
| Temperature | High | Control temperature during Grignard formation to minimize side reactions. Perform carboxylation at low temperatures (-78 °C) to improve selectivity.[6][7] |
| Rate of Addition | Medium | Slow, dropwise addition of the aryl halide during Grignard formation minimizes Wurtz coupling.[6] |
| Purity of Starting Materials | High | Use high-purity starting materials to avoid introducing impurities that may be difficult to remove later. |
Question 3: How does the trifluoromethyl group affect the synthesis?
Answer: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has several significant effects on the synthesis of this compound.
-
Acidity: The -CF3 group increases the acidity of the carboxylic acid product compared to benzoic acid.[1]
-
Reactivity of the Aromatic Ring: The electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic substitution. This can be an advantage in preventing unwanted side reactions on the ring.
-
Grignard Reagent Stability: The electron-withdrawing effect can make the formation of the Grignard reagent more challenging and can potentially affect its stability.
-
Spectroscopic Properties: The -CF3 group has a distinct signal in 19F NMR spectroscopy, which can be a useful tool for reaction monitoring and characterization of the product.
Below is a decision tree to guide troubleshooting for low yield in the Grignard-based synthesis.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
References
- Vulcanchem. 4-(Trifluoromethyl)benzyl alcohol - 349-95-1.
- AN IMPROVED SYNTHESIS OF 4-13-(TRIFLUOR0METHYL)-3H-.
- Scribd. Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester.
- Benchchem. Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Santa Cruz Biotechnology. 4-Bromo-2-(trifluoromethyl)toluene | CAS 86845-27-4 | SCBT.
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- MDPI.
- ResearchGate. Scheme 2.
- Google Patents. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- PubChem. This compound | C9H7F3O2 | CID 2775592.
- ResearchGate.
- ChemicalBook. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.
- ResearchGate.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- ResearchGate. (PDF)
- Understanding the Chemistry: Properties of this compound.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Organic Syntheses Procedure. 3.
- ChemicalBook. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.
- ResearchGate. (PDF) Grignard reagents in toluene solutions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Methyl-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-Methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the identification of impurities, troubleshooting common issues, and provide detailed analytical protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the key considerations for each?
There are three primary synthetic routes to this compound, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route 1: The Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine followed by reaction with a cyanide salt and subsequent hydrolysis. For the synthesis of this compound, the starting material would be 4-Methyl-3-(trifluoromethyl)aniline.
-
Causality of Experimental Choices: This route is often favored due to the commercial availability of the aniline precursor. The use of copper(I) cyanide is critical for the cyanation step, as it facilitates the radical-nucleophilic aromatic substitution that replaces the diazonium group.[1] The final hydrolysis step requires strong acidic or basic conditions to convert the nitrile to a carboxylic acid.
-
-
Route 2: The Grignard Reaction: This approach involves the formation of a Grignard reagent from an aryl halide, which is then reacted with carbon dioxide to form the corresponding carboxylic acid. A likely starting material for this route is 4-bromo-2-(trifluoromethyl)toluene.
-
Causality of Experimental Choices: The Grignard reaction is a powerful tool for C-C bond formation. The key to a successful Grignard synthesis is the scrupulous exclusion of water and other protic sources, as the Grignard reagent is a strong base and will be quenched. The reaction with solid carbon dioxide (dry ice) provides the carboxylate, which is then protonated in an acidic workup.
-
-
Route 3: Oxidation of a Benzylic Precursor: This method involves the oxidation of a more reduced precursor, such as 4-methyl-3-(trifluoromethyl)benzaldehyde or 4-methyl-3-(trifluoromethyl)benzyl alcohol.
-
Causality of Experimental Choices: Oxidation is a straightforward approach if the aldehyde or alcohol precursors are readily available. A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or unwanted side reactions.
-
Troubleshooting Guide: Identifying and Mitigating Impurities
A critical aspect of synthesizing this compound is the identification and control of impurities. The following sections address common impurities associated with each synthetic route.
Q2: I'm using the Sandmeyer reaction. What impurities should I be looking for?
The Sandmeyer reaction, while effective, can generate several byproducts.
| Impurity Name | Potential Source | Identification Methods | Mitigation Strategies |
| 4-Methyl-3-(trifluoromethyl)phenol | Reaction of the diazonium salt with water. | HPLC, GC-MS, 1H NMR | Maintain low temperatures during diazotization and use a non-aqueous workup if possible. |
| Biphenyl derivatives | Homocoupling of the aryl radical intermediate.[1] | HPLC, GC-MS, 1H NMR | Use of a radical scavenger or optimizing the concentration of the copper catalyst. |
| Residual 4-Methyl-3-(trifluoromethyl)aniline | Incomplete diazotization. | HPLC, GC-MS | Ensure complete conversion by monitoring the reaction and using a slight excess of nitrous acid. |
Troubleshooting Workflow for Sandmeyer Reaction Impurities
Caption: Troubleshooting workflow for Sandmeyer reaction impurities.
Q3: My Grignard reaction is giving a low yield and multiple spots on TLC. What are the likely impurities?
The primary challenge in a Grignard reaction is its sensitivity to moisture and air.
| Impurity Name | Potential Source | Identification Methods | Mitigation Strategies |
| Benzene derivative (from protonation) | Reaction of the Grignard reagent with trace water or other protic impurities. | GC-MS, 1H NMR | Use oven-dried glassware, anhydrous solvents, and maintain a positive inert gas pressure. |
| Biphenyl derivative | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | HPLC, GC-MS, 1H NMR | Slow addition of the aryl halide to the magnesium turnings can minimize this side reaction. |
| Residual Aryl Halide | Incomplete formation of the Grignard reagent. | GC-MS | Ensure high-quality magnesium turnings and consider using an activating agent like iodine. |
Q4: I'm seeing impurities in my oxidation reaction. How can I identify and prevent them?
Oxidation reactions can be prone to incomplete conversion or over-oxidation.
| Impurity Name | Potential Source | Identification Methods | Mitigation Strategies |
| Residual Aldehyde/Alcohol | Incomplete oxidation. | HPLC, GC-MS, 1H NMR | Increase reaction time, temperature, or the stoichiometry of the oxidizing agent. |
| Over-oxidation products | If the aromatic ring is susceptible to oxidation. | HPLC-MS, 1H NMR | Choose a milder oxidizing agent or optimize reaction conditions (temperature, reaction time). |
Experimental Protocols
Protocol 1: General Procedure for Impurity Identification by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of impurities.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis: Compare the retention times and mass-to-charge ratios of the observed peaks with the expected product and potential impurities.
Workflow for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- University of Toronto. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- PubChem. (n.d.). This compound.
- Wikipedia. (2023, December 2). Sandmeyer reaction.
Sources
Technical Support Center: 4-Methyl-3-(trifluoromethyl)benzoic acid Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The unique properties imparted by the trifluoromethyl group, while beneficial for the final product's efficacy, introduce specific hurdles in its synthesis that require careful consideration.[1][2]
This resource provides in-depth, troubleshooting-focused answers to frequently asked questions, detailed protocols, and the scientific rationale behind key process decisions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial small-scale synthesis of this compound via oxidation of 4-methyl-3-(trifluoromethyl)toluene was successful, but upon scale-up, the yield has dropped significantly, and I'm seeing more impurities. What are the likely causes?
A1: This is a classic scale-up challenge. Several factors, often negligible at the bench, become critical at a larger scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of reactants and localized "hot spots." This is particularly problematic in exothermic oxidation reactions, which can lead to over-oxidation and the formation of undesired byproducts. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for efficient mixing.[3]
-
Reagent Addition Rate: A common mistake is adding the oxidizing agent too quickly. On a larger scale, this can cause a rapid exotherm that is difficult to control, leading to side reactions. A slower, controlled addition rate is crucial.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is vital.[3] A deviation of even a few degrees can significantly impact the reaction's selectivity and yield. Use a jacketed reactor with a reliable temperature control system.
Q2: I'm struggling with the purification of the final product. Traditional recrystallization is not giving me the desired purity. What other methods can I explore?
A2: Purification of trifluoromethylated benzoic acids can be challenging due to their unique solubility profiles.
-
pH-Mediated Extraction: A highly effective method involves dissolving the crude product in an aqueous sodium hydroxide solution.[4] This will form the water-soluble sodium salt of your desired acid, while many organic impurities will remain in the organic phase and can be removed by extraction with a suitable solvent like dichloromethane or ethyl acetate.[4] Afterward, careful acidification of the aqueous layer will precipitate the high-purity this compound, which can then be isolated by filtration.[4]
-
Melt Crystallization: For industrial-scale purification, melt crystallization can be a highly efficient technique for compounds like benzoic acid derivatives.[5] This method avoids the use of large volumes of solvents and can yield very high purity products.
Q3: What are the primary safety concerns I should be aware of when scaling up the synthesis of trifluoromethylated compounds?
A3: Safety is paramount, especially when dealing with fluorinated compounds and strong reagents at scale.
-
Handling of Trifluoromethylating Agents: If your synthesis involves reagents like (Trifluoromethyl)trimethylsilane (TMSCF₃), be aware that they are often volatile, flammable, and react with water.[6] These should always be handled in a well-ventilated fume hood under an inert atmosphere.[6]
-
Exothermic Reactions: As mentioned, many steps in the synthesis can be highly exothermic. It's crucial to have robust temperature control and an emergency cooling plan in place.
-
Corrosive Reagents: The use of reagents like hydrogen fluoride or strong acids and bases requires appropriate personal protective equipment (PPE) and reactor materials that are resistant to corrosion.[6]
-
Product Hazards: this compound itself can cause skin and serious eye irritation, as well as respiratory irritation.[7][8][9] Ensure proper handling procedures are in place to avoid exposure.
Q4: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?
A4: While the oxidation of 4-methyl-3-(trifluoromethyl)toluene is a common route, other strategies exist. One potential alternative involves a Grignard reaction. This would entail the formation of a Grignard reagent from a suitable halogenated precursor, followed by carboxylation with carbon dioxide. However, it's important to note that trifluoromethyl-substituted Grignard reagents can have thermal stability issues, which requires careful temperature control, especially at a larger scale.[10]
Another approach could involve the chlorination and subsequent fluorination of a methylbenzoyl chloride precursor, followed by hydrolysis.[11]
Experimental Protocols & Methodologies
Protocol 1: Scale-Up of this compound Synthesis via Oxidation
This protocol outlines a generalized procedure for the oxidation of 4-methyl-3-(trifluoromethyl)toluene. Note: Specific quantities and conditions should be optimized for your particular equipment and scale.
Workflow Diagram:
Caption: Workflow for the scaled-up oxidation synthesis.
Step-by-Step Procedure:
-
Reactor Preparation: Charge a suitably sized, clean, and dry jacketed reactor with 4-methyl-3-(trifluoromethyl)toluene and an appropriate solvent (e.g., acetic acid).
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air and moisture.
-
Temperature Control: Cool the reactor contents to the optimized reaction temperature (e.g., 10-15 °C) using the jacketed cooling system.
-
Reagent Addition: Prepare a solution of the oxidizing agent (e.g., potassium permanganate or a mixture of catalysts like cobalt(II) acetate and copper(II) acetate with oxygen[12]). Add the oxidizing agent to the reactor via a dropping funnel or pump at a slow, controlled rate to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent by carefully adding a suitable quenching agent (e.g., sodium bisulfite solution).
-
Purification: Follow the pH-mediated extraction procedure outlined in Q2 to purify the product.
-
Drying: Dry the final product under vacuum to a constant weight.
Q5: I'm considering a Grignard-based synthesis. What are the critical parameters to control for a successful and safe scale-up?
A5: Grignard reactions with trifluoromethyl-substituted precursors require stringent control due to the electron-withdrawing nature of the CF3 group and potential thermal instability.[10][13]
-
Initiation: Initiation of the Grignard reaction can be sluggish. Ensure your magnesium turnings are fresh and activated. A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.
-
Solvent: Anhydrous tetrahydrofuran (THF) is often a better solvent than diethyl ether for these reactions as it helps to stabilize the Grignard reagent.[13]
-
Temperature: The formation of the Grignard reagent is exothermic and should be carefully controlled.[13] The subsequent carboxylation step should be performed at low temperatures (e.g., -40°C or lower) to minimize side reactions and improve the solubility of CO2 gas.[14]
-
Concentration: Studies have shown that the thermal stability of trifluoromethyl-substituted phenyl Grignard reagents is concentration-dependent.[10] Lower concentrations (e.g., 0.5-0.6 M) can significantly reduce the risk of exothermic decomposition.[10]
Grignard Reaction Troubleshooting Logic:
Caption: Troubleshooting guide for Grignard reaction initiation.
Data Summary
Table 1: Comparison of Synthetic Routes
| Feature | Oxidation of Toluene Derivative | Grignard Carboxylation |
| Starting Materials | 4-methyl-3-(trifluoromethyl)toluene, Oxidizing Agent | Halogenated Precursor, Mg, CO2 |
| Key Challenges | Exotherm control, Byproduct formation, Purification | Initiation, Thermal stability of intermediate, Anhydrous conditions |
| Scale-Up Suitability | Good, with proper engineering controls | Moderate, requires stringent safety protocols |
| Typical Impurities | Over-oxidized products, Unreacted starting material | Homocoupling byproducts, Benzene derivative (from protonolysis) |
References
- Application Notes and Protocols for Nucleophilic Trifluoromethyl
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones - Organic Chemistry Portal.
- 4-(Trifluoromethyl)benzoic acid synthesis - ChemicalBook.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google P
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG
- Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem.
- This compound | C9H7F3O2 | CID 2775592 - PubChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchG
- 4-(Trifluoromethyl)benzoic acid - Synquest Labs.
- Purification of benzoic acid by melt crystallization - ResearchG
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem.
- This compound | 261952-01-6 - Sigma-Aldrich.
- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google P
- Process for the synthesis of 3,5-bis(trifluoromethyl)
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. This compound | 261952-01-6 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 12. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Avoiding byproduct formation with "4-Methyl-3-(trifluoromethyl)benzoic acid"
Introduction
Welcome to the technical support guide for 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and prevent byproduct formation during its use. The unique structure of this molecule, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, presents specific reactivity considerations that must be carefully managed to ensure high-yield, high-purity outcomes.[1] This guide provides in-depth, troubleshooting-focused Q&A sessions, detailed protocols, and mechanistic insights to support your experimental success.
Part 1: Frequently Asked Questions & Troubleshooting
Amide Coupling Reactions
Question 1: I'm attempting an amide coupling with this compound using EDC/HOBt, but I'm observing a significant amount of an N-acylurea byproduct and my yield is low. What's happening and how can I fix it?
Answer: This is a classic issue with carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The N-acylurea byproduct forms when the O-acylisourea intermediate, which is highly reactive, rearranges before the amine can attack it. This side reaction is often competitive with the desired amide formation, especially with less nucleophilic amines or sterically hindered substrates.[2]
Causality Explained: The primary role of EDC is to activate the carboxylic acid by forming the O-acylisourea intermediate, effectively making the hydroxyl group a better leaving group.[3] However, this intermediate can be attacked by another molecule of the carboxylate or undergo intramolecular rearrangement to form the stable N-acylurea, which is often difficult to remove via chromatography. The addition of HOBt (Hydroxybenzotriazole) is designed to mitigate this by trapping the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[2] If you are still seeing the byproduct, the rate of the side reaction is competing effectively with your desired reaction.
Troubleshooting & Optimization Protocol:
-
Order of Addition is Critical: Do not add the EDC to the carboxylic acid alone. Instead, pre-mix the this compound (1.0 eq.), your amine (1.1-1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Cool the mixture to 0 °C in an ice bath.
-
Slow Reagent Addition: Dissolve the EDC (1.2 eq.) in a small amount of the reaction solvent and add it dropwise to the cooled mixture over 15-20 minutes. This maintains a low concentration of the highly reactive O-acylisourea intermediate, favoring the formation of the HOBt active ester.
-
Consider an Alternative Coupling Reagent: If the issue persists, especially with a challenging amine, switch to a uronium/aminium salt-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient, generates a more reactive OBt active ester, and reactions are often faster and cleaner, justifying the higher cost for difficult couplings.[2][4]
| Parameter | Standard EDC/HOBt | Optimized EDC/HOBt | HATU Protocol |
| Reagent Order | Acid + EDC, then Amine | Acid + Amine + HOBt, then EDC | Acid + HATU, then Base + Amine |
| Temperature | Room Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Yield | Moderate to High | High | High to Excellent |
| Byproduct Risk | N-acylurea | Minimized | Minimal (Guanidinylation if amine is in excess)[2] |
Question 2: My reaction is clean, but I'm struggling with purification. The product seems to retain solvent, and I see broad peaks in my NMR.
Answer: Purification issues with fluorinated compounds are common due to their unique solubility profiles and potential for strong intermolecular interactions. This compound and its derivatives can be "greasy" due to the fluorocarbon segment yet also possess a polar carboxylic acid or amide group.
Troubleshooting & Optimization Protocol:
-
Aqueous Workup Modification: When extracting your product, if it is soluble in organic solvents like ethyl acetate or DCM, perform an initial wash with a dilute acid (e.g., 1 M HCl) to protonate any remaining amine and base. Follow this with a wash using a dilute base (e.g., 5% NaHCO₃) to remove any unreacted carboxylic acid. The key is to then perform a final wash with brine (saturated NaCl solution) to break up any emulsions and reduce the amount of dissolved water in the organic layer.
-
Drying and Solvent Removal: After separating the organic layer, dry it thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent using a rotary evaporator. Crucially, to remove residual high-boiling solvents like DMF, co-evaporate with a lower-boiling solvent like toluene or heptane (add the solvent and re-concentrate 2-3 times). For final drying, place the product under high vacuum for several hours.
-
Purification Technique: If column chromatography is necessary, consider using a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The trifluoromethyl group can cause unusual interactions with silica gel; sometimes, a different stationary phase or solvent system (e.g., DCM/Methanol) may be required. A patent for the related 3-trifluoromethylbenzoic acid highlights a purification method involving dissolution in an aqueous sodium hydroxide solution, extraction of organic impurities with a solvent like DCM, followed by re-acidification to precipitate the pure product.[5] This acid/base extraction can be a very effective purification strategy.
Stability & Decomposition
Question 3: I'm running a reaction at elevated temperatures (>100 °C) in a protic solvent and observing the formation of 3-methyl-2-(trifluoromethyl)phenol. What is this byproduct and why is it forming?
Answer: You are likely observing thermal decarboxylation. Aromatic carboxylic acids can lose CO₂ under high heat, a process that can be catalyzed by trace metals or acidic/basic conditions.[6][7] The presence of the electron-withdrawing trifluoromethyl group can influence the electronic stability of the aromatic ring, potentially facilitating this reaction under harsh conditions. While conventional decarboxylation of benzoic acids often requires very high temperatures ( >140 °C), specific substituents can lower this barrier.[8]
Causality Explained: The mechanism involves the protonation of the carboxyl group, followed by the elimination of CO₂ and water to form an aryl cation. This cation is then quenched by a nucleophile in the reaction mixture. In your case, if water or another nucleophile is present, it can lead to the formation of a phenol. The formation of this byproduct indicates that your reaction conditions are too harsh for the substrate.
Preventative Measures:
-
Lower Reaction Temperature: The most straightforward solution is to reduce the reaction temperature. Explore whether the desired transformation can occur at a lower temperature, perhaps by extending the reaction time or using a more potent catalyst.
-
Use an Aprotic Solvent: If possible, switch from a protic solvent (like water or alcohols) to a high-boiling aprotic solvent (like Toluene, Dioxane, or DMF). This eliminates the most likely source of protons that can facilitate decarboxylation.
-
Control pH: Ensure the reaction medium is not strongly acidic or basic, as both can promote decarboxylation under thermal stress.[7]
Question 4: I've noticed the appearance of 4-methyl-3-carboxybenzoic acid in my reaction mixture after prolonged exposure to strong acid (e.g., fuming H₂SO₄). Is the trifluoromethyl group unstable?
Answer: Yes, the trifluoromethyl (-CF₃) group, while generally robust, is susceptible to hydrolysis under strongly acidic, superacidic, or sometimes strongly basic conditions, especially with prolonged heating.[9][10] This reaction converts the -CF₃ group into a carboxylic acid (-COOH) group.
Causality Explained: The mechanism under strong acid involves the protonation of one of the fluorine atoms, which facilitates its departure as HF and generates a difluorobenzylic carbocation.[9] This highly electrophilic species is then attacked by a nucleophile (like H₂SO₄ or water), initiating a cascade of steps that ultimately hydrolyze the carbon-fluorine bonds to form a carboxylic acid.[9]
Troubleshooting & Optimization Protocol:
-
Avoid Superacids: If your protocol calls for strong acids, avoid fuming sulfuric acid or other superacids unless the hydrolysis of the -CF₃ group is the intended transformation.
-
Moderate Conditions: Use the mildest acidic conditions that will accomplish the desired reaction. This could involve using a less concentrated acid, a weaker acid, or running the reaction at a lower temperature.
-
Limit Reaction Time: Monitor the reaction closely using a technique like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to prevent the slow hydrolysis of the trifluoromethyl group from becoming a significant side reaction.
// Amide Coupling Path N_Acylurea [label="Is it N-Acylurea?", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeEDC [label="Optimize EDC Protocol:\n1. Pre-mix Acid/Amine/HOBt\n2. Add EDC at 0°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; SwitchReagent [label="Switch to HATU or T3P®", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Decarboxylation Path Phenol [label="Is it a Phenolic Byproduct?", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ReduceTemp [label="Reduce Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="Switch to Aprotic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Hydrolysis Path DiAcid [label="Is it a Di-Acid Byproduct?", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; MilderAcid [label="Use Milder Acid / Lower Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; LimitTime [label="Reduce Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Purified Product", shape=egg, fillcolor="#F1F3F4", fontcolor="#202124"]; Other [label="Consult Further Literature", shape=ellipse, style=dashed];
Start -> CheckByproduct; CheckByproduct -> End [label="No"]; CheckByproduct -> N_Acylurea [label="Yes"];
N_Acylurea -> OptimizeEDC [label="Yes"]; OptimizeEDC -> End; N_Acylurea -> Phenol [label="No"];
Phenol -> ReduceTemp [label="Yes"]; ReduceTemp -> ChangeSolvent [style=dotted]; ChangeSolvent -> End; ReduceTemp -> End; Phenol -> DiAcid [label="No"];
DiAcid -> MilderAcid [label="Yes"]; MilderAcid -> LimitTime [style=dotted]; LimitTime -> End; MilderAcid -> End; DiAcid -> Other [label="No"]; } .enddot Caption: A decision tree for identifying and resolving common byproduct issues.
Part 2: Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is recommended for couplings that are sluggish or produce byproducts with standard carbodiimide methods.
Materials:
-
This compound
-
Amine (nucleophile)
-
HATU (Hexafluorophosphate salt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (for precipitation)
-
Standard glassware, magnetic stirrer, ice bath, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 10 minutes.
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for another 2 minutes. The solution may change color.
-
Amine Addition: Dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction flask at 0 °C (using an ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization as needed.
References
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.RSC Advances.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating?LNEYA Industrial Chillers Manufacturer.
- Process of preparing 3-trifluoromethyl benzoic acid.
- Decarboxylative Hydroxyl
- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.Benchchem.
- Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Understanding the Chemistry: Properties of this compound.BenchChem.
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles.
- Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lneya.com [lneya.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Methyl-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS No. 261951-83-5). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in catalyst selection and reaction optimization.
The unique structure of this compound, featuring an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, presents specific challenges and opportunities in catalysis. The trifluoromethyl group significantly increases the acidity of the carboxylic acid and strongly influences the electronic properties of the aromatic ring, impacting catalyst performance and reaction outcomes.[1] This guide is designed to help you navigate these effects.
Section 1: Amide Bond Formation (Amidation)
Amide coupling is one of the most frequent reactions performed with this substrate. The primary challenge often revolves around achieving high yield and purity, particularly when dealing with sensitive or poorly soluble coupling partners.
FAQ 1: Which catalyst or coupling reagent is recommended for forming an amide bond with this compound?
For general-purpose amide coupling, we recommend starting with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Causality and Expertise: The carboxylic acid of the target molecule is relatively acidic due to the electron-withdrawing -CF₃ group. HATU is a highly efficient uronium-based coupling reagent that rapidly forms an activated O-acylisourea intermediate.[2] This intermediate is highly reactive towards amines, leading to fast reaction times and often high yields, even with moderately hindered or less nucleophilic amines. The use of a hindered, non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[3]
Troubleshooting Guide: Amidation Reactions
Problem 1: Low or No Product Formation with HATU
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Potential Causes & Solutions:
-
Poor Reagent Solubility: One or more components (the acid, amine, HATU, or base) may not be fully dissolved.[4]
-
Solution: Perform a pre-reaction solubility test for each reagent in your chosen solvent (e.g., DMF, DCM). If solubility is an issue, consider switching to a more polar aprotic solvent like NMP or DMA. Gentle warming may also improve solubility, but monitor for potential degradation.
-
-
Incorrect Order of Addition: The timing of reagent addition is critical.
-
Solution: Follow the recommended order of addition. First, dissolve the carboxylic acid and add the base (DIPEA). Then, add HATU and allow the mixture to stir for 15-30 minutes to form the active ester. Finally, add the amine.[3] This pre-activation step is crucial for efficient coupling.
-
-
Water Contamination: Anhydrous conditions are essential. Water can hydrolyze the active intermediate and deactivate the coupling reagent.
-
Solution: Use anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3]
-
-
Base-Related Issues: The choice and amount of base are critical.
-
Solution: Avoid nucleophilic bases like pyridine or triethylamine if your amine is a salt (e.g., HCl salt), as they can compete in the reaction.[3] Use 2-3 equivalents of DIPEA to both neutralize the amine salt and facilitate the carboxylic acid activation.
-
-
Problem 2: Difficult Purification due to Byproducts
-
Symptom: The crude product is contaminated with polar impurities that are difficult to separate by column chromatography.
-
Cause: HATU reactions generate tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts.[2] Tetramethylurea is particularly polar and can be challenging to remove.
-
Solutions:
-
Aqueous Workup: Perform an acidic wash (e.g., 1M HCl) to remove residual DIPEA and a basic wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOAt.
-
Non-Polar Solvent Wash: For removing tetramethylurea, a wash with a non-polar solvent like heptane or hexane can be effective if your product is not soluble in it.[2]
-
Alternative Coupling Reagents: If byproduct removal remains a persistent issue, consider alternative reagents. T3P (Propylphosphonic Anhydride) is an excellent choice as its byproducts are water-soluble and easily removed during an aqueous workup.[5] Another option is EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-Hydroxysuccinimide), which also generates water-soluble byproducts.[5]
-
Experimental Protocol: General HATU Amide Coupling
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Add HATU (1.1 equiv) and stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the desired amine (1.2 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and perform sequential washes with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The electronic nature of this compound makes it an interesting substrate for cross-coupling. The aryl ring is relatively electron-poor due to the -CF₃ and -COOH groups, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
FAQ 2: I want to perform a Suzuki-Miyaura coupling. What catalyst system should I use?
For Suzuki-Miyaura coupling with an aryl halide derivative of this compound (e.g., a bromo-substituted version), a modern catalyst system is recommended for high efficiency.
Recommended System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
Causality and Expertise: The electron-deficient nature of the aryl ring can make the oxidative addition step of the catalytic cycle favorable.[6] However, the subsequent steps can be sluggish. Bulky, electron-rich ligands like SPhos promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active. This accelerates both the oxidative addition and the rate-limiting reductive elimination step, leading to higher turnover numbers and better yields, especially for challenging substrates.[7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
-
Symptom: The reaction stalls, leaving significant amounts of starting material, or results in homocoupling of the boronic acid partner.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Use high-purity solvents and reagents. Consider using a pre-catalyst that is more stable to air.
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow.
-
Solution: The choice of base is critical. A moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[7] The presence of water (e.g., in a dioxane/water solvent system) can accelerate this step.
-
-
Protodeborylation: The boronic acid is cleaved by a proton source before it can transmetalate.
-
Solution: This is often caused by an overly strong base or acidic impurities. Use the exact stoichiometry of a suitable base and ensure starting materials are pure.
-
-
Diagram: Suzuki-Miyaura Catalytic Cycle
A simplified workflow for understanding the key steps in a Suzuki coupling reaction.
Caption: Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.
FAQ 3: Can I perform a Buchwald-Hartwig amination on a halogenated derivative of this molecule?
Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides.[8]
Recommended System: Similar to the Suzuki coupling, a palladium precatalyst with a sterically hindered biaryl phosphine ligand is the state-of-the-art choice. A system like G3-XPhos palladacycle with a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is highly effective.
Causality and Expertise: Buchwald-Hartwig reactions are sensitive to ligand choice.[9][10] Ligands like XPhos are designed to facilitate the challenging C-N reductive elimination step. Using a strong base like NaOtBu is necessary to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.[8]
Section 3: Esterification
While classic Fischer esterification (acid catalyst, excess alcohol) is possible, the electron-withdrawing nature of the -CF₃ group can make the carbonyl carbon less susceptible to nucleophilic attack. Furthermore, sterically hindered alcohols may react poorly.
FAQ 4: My standard Fischer esterification is slow and gives low yields. What are my options?
When standard methods fail, especially with bulky alcohols, more advanced catalytic approaches are necessary.
Recommended Approach: Use a solid acid catalyst or a coupling-reagent-based method.
Causality and Expertise:
-
Solid Acid Catalysts: Materials like Phosphoric acid-modified Montmorillonite K10 clay provide a high surface area and strong acidic sites, driving the reaction forward under solvent-free conditions.[11] This avoids the use of corrosive mineral acids and simplifies workup. Deep eutectic solvents (DES) have also been shown to be effective dual solvent-catalysts for esterifying benzoic acids.[12]
-
Coupling Reagent Strategy: For very hindered alcohols (e.g., tert-butyl alcohol), an approach similar to amide coupling is effective. Activate the carboxylic acid in situ with a reagent like EDC/HOBt (1-hydroxybenzotriazole) , followed by the addition of the alcohol and a base like DMAP (4-Dimethylaminopyridine).[13] The benzotriazole ester formed is a highly reactive intermediate that readily couples with the alcohol.[13]
Troubleshooting Guide: Esterification
-
Symptom: Equilibrium is reached with significant starting material remaining.
-
Potential Cause & Solution:
-
Water Removal: Esterification is an equilibrium reaction that produces water.[14]
-
Solution: If using a liquid acid catalyst, use a Dean-Stark apparatus to azeotropically remove water as it forms. If using a solid catalyst or coupling reagent, ensure all reagents and solvents are anhydrous.
-
-
Data Summary: Catalyst Systems for Key Transformations
| Reaction Type | Substrate Functional Group | Recommended Catalyst/Reagent | Recommended Base | Key Considerations |
| Amidation | Carboxylic Acid (-COOH) | HATU or T3P | DIPEA | Anhydrous conditions are critical; pre-activation improves yield.[3] |
| Suzuki Coupling | Aryl Halide (-Br, -I) | Pd(OAc)₂ / SPhos | K₃PO₄ | Thorough degassing is required to prevent catalyst deactivation. |
| Buchwald-Hartwig | Aryl Halide (-Br, -I) | G3-XPhos Palladacycle | NaOtBu | Requires a strong, non-nucleophilic base and a specialized ligand.[8] |
| Esterification | Carboxylic Acid (-COOH) | Montmorillonite K10 (solid acid) | N/A | Solvent-free conditions possible; good for less hindered alcohols.[11] |
| Esterification | Carboxylic Acid (-COOH) | EDC / HOBt / DMAP | DMAP | Effective for sterically hindered alcohols.[13] |
Workflow Diagram: Catalyst Selection Logic
This diagram outlines a decision-making process for selecting a catalytic system based on the desired transformation of this compound.
Caption: Fig. 2: Decision workflow for catalyst selection.
References
- Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling. (2025). Benchchem.
- The Role of Trifluoromethyl Groups in Chemical Intermediates. Unknown Source.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research.
- amide coupling help. (2022). Reddit.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. (2018). ResearchGate.
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed.
- Buchwald–Hartwig amination. Wikipedia.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate.
- Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.
- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (2025). Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. (2025). Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijstr.org [ijstr.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring for 4-Methyl-3-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for monitoring the synthesis and purification of 4-Methyl-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress of reactions involving this key fluorinated intermediate. As a crucial building block in pharmaceutical development, ensuring the efficiency of its synthesis and the purity of the final product is paramount.[1][2]
This guide moves beyond simple protocols to explain the why behind the methodology, providing you with the expert insights needed to troubleshoot common issues and validate your analytical results.
Compound at a Glance: this compound
Before delving into the analytical techniques, understanding the physicochemical properties of the target molecule is essential for developing robust monitoring methods.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[3] |
| Molecular Weight | 204.15 g/mol | PubChem[3] |
| Appearance | White to light yellow crystalline powder | ChemicalBook[4] |
| Melting Point | 182-186 °C | ChemicalBook[5] |
| Solubility | Soluble in methanol | ChemicalBook[5] |
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress, allowing for a quick determination of the presence of starting materials, intermediates, and the final product.[6][7] For this compound, the polarity of the carboxylic acid group dominates its interaction with the standard silica gel stationary phase.
Experimental Protocol: A Self-Validating TLC Setup
-
Plate Preparation : On a silica gel TLC plate (e.g., Merck silica gel 60 F-254), lightly draw a pencil line about 1 cm from the bottom. This is your baseline.
-
Sample Preparation : Dilute your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting : Apply small, concentrated spots onto the baseline for three separate lanes:
-
Lane 1 (Reference) : The starting material.
-
Lane 2 (Co-spot) : Spot the starting material first, then carefully spot the reaction mixture directly on top of it. This is crucial for definitively identifying the starting material spot in your reaction lane.[8]
-
Lane 3 (Reaction) : The reaction mixture.
-
-
Development : Place the plate in a closed chamber containing the mobile phase. Ensure the solvent level is below your baseline.[9] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring of the compound is UV-active.[10] Circle the visible spots with a pencil.
TLC Troubleshooting and FAQs
Question 1: My spots for the benzoic acid are streaking badly. What's causing this and how do I fix it?
Answer: This is the most common issue when working with carboxylic acids on silica TLC plates. Streaking, or tailing, occurs because the acidic proton of your compound engages in strong, sometimes irreversible, interactions with the slightly acidic silica gel stationary phase.[11] This leads to a continuous "bleed" of the compound up the plate rather than a compact spot.
-
Primary Cause: Strong interaction between the carboxylic acid functional group and active sites on the silica gel.
-
Secondary Cause: The sample may be too concentrated, overloading the plate.[9][11]
Solutions:
-
Acidify the Mobile Phase: The most effective solution is to suppress the ionization of the carboxylic acid. Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[9][10] This ensures the analyte remains in its neutral, less polar form, reducing its affinity for the silica and resulting in a much sharper spot.
-
Reduce Sample Concentration: Try diluting your reaction mixture aliquot further before spotting it on the plate.
Question 2: My product spot is stuck on the baseline (Rf value near zero). What should I do?
Answer: An Rf value near zero indicates that your compound has a very high affinity for the stationary phase (silica) and is not being effectively carried up the plate by the mobile phase.
-
Cause: The mobile phase (eluent) is not polar enough to compete with the silica gel for your polar analyte.[9] Carboxylic acids are highly polar and will adhere strongly to the silica.
-
Solution: Increase the polarity of your mobile phase. For a common system like hexane/ethyl acetate, this means increasing the proportion of ethyl acetate. For example, if a 90:10 hexane:EtOAc mixture isn't working, try 70:30, and so on, until you achieve an optimal Rf value (ideally between 0.3 and 0.5).
Question 3: All my spots ran to the top of the plate with the solvent front (Rf value near 1). How do I get separation?
Answer: This is the opposite problem. An Rf value near 1 means your analyte has a very low affinity for the stationary phase and is traveling unimpeded with the mobile phase.
-
Cause: The mobile phase is too polar.[9]
-
Solution: Decrease the polarity of your eluent. In a hexane/ethyl acetate system, you would increase the proportion of hexane. If you started with 50:50 hexane:EtOAc, try moving to 80:20.
Question 4: I can't see any spots under the UV lamp after running the plate.
Answer: This can be frustrating but is usually easy to resolve.
-
Possible Causes & Solutions:
-
Sample Too Dilute: Your reaction may be at a low concentration. Try spotting the plate multiple times in the same location, ensuring you allow the solvent to completely evaporate between applications to keep the spot small and concentrated.[9][12]
-
Compound Evaporated: If your compound is unexpectedly volatile, it may have evaporated from the plate. This is highly unlikely for this compound but could be a factor for other potential byproducts.[9]
-
Wrong Visualization Method: While this compound is UV-active, if you suspect the formation of non-UV-active byproducts, you may need an alternative visualization technique. After checking with UV, you can place the plate in an iodine chamber or dip it in a potassium permanganate (KMnO₄) stain, which reacts with compounds that can be oxidized.
-
TLC Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis, purity assessment, and more complex mixtures, reverse-phase HPLC is the authoritative method. Here, the stationary phase is non-polar (like C18), and the mobile phase is polar.
Experimental Protocol: HPLC Method Development
A robust HPLC method is critical for accurate results. The following protocol provides a starting point for method development for this compound.
-
Column Selection : A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point for separating trifluoromethylated aromatic compounds.[13]
-
Mobile Phase Preparation :
-
Phase A : 0.1% Formic Acid (or Trifluoroacetic Acid) in HPLC-grade water.
-
Phase B : Acetonitrile (or Methanol).
-
Rationale : The acid modifier is non-negotiable. It must be used to maintain a low pH (~2.5-3.0), which keeps the carboxylic acid group of your analyte fully protonated (non-ionized). This prevents peak tailing caused by interactions with residual silanols on the column packing and ensures reproducible retention times.[14]
-
-
Detector Settings : Use a UV-Vis detector set at a wavelength appropriate for the aromatic system, typically 254 nm or a more specific λ-max if determined by a UV scan.
-
Initial Gradient : Start with a scouting gradient to determine the elution conditions.
-
Flow Rate : 1.0 mL/min
-
Gradient : 10% B to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 10% B and equilibrate for 3-5 minutes before the next injection.
-
-
Optimization : Based on the scouting run, you can develop a faster, more efficient isocratic or shallow gradient method focused on the retention time of your starting material and product.
HPLC Troubleshooting and FAQs
| Problem | Common Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary Silanol Interactions: The carboxylic acid interacts with the silica backbone of the C18 column.2. Sample Overload: Injecting too much mass on the column.[15]3. Contaminated Guard/Column: Particulates or strongly retained compounds are on the column inlet frit. | 1. Adjust Mobile Phase pH: Ensure your mobile phase contains an acidifier (e.g., 0.1% formic acid or TFA) to keep the pH at least 2 units below the analyte's pKa.[14]2. Reduce Concentration: Dilute your sample.3. Maintenance: Replace the guard column; if the problem persists, reverse-flush or replace the analytical column.[16] |
| Peak Fronting | 1. Sample Overload: Injecting too high a concentration.2. Solvent Mismatch: Sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase.[14] | 1. Dilute Sample: Decrease the sample concentration or injection volume.[16]2. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible.[14] |
| Drifting Retention Times | 1. Temperature Fluctuation: Lab temperature changes affect retention.2. Poor Equilibration: Insufficient time for the column to return to initial conditions.3. Mobile Phase Degradation: Evaporation of the organic component changes the eluent strength.[14] | 1. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C).[16]2. Increase Equilibration Time: Ensure at least 5-10 column volumes for equilibration.3. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep solvent bottles capped.[16] |
| Split Peaks | 1. Column Void/Channeling: A void has formed at the head of the column.2. Plugged Frit: The inlet frit is partially blocked.3. pH near pKa: The mobile phase pH is too close to the analyte's pKa, causing two forms (ionized and neutral) to exist simultaneously.[14] | 1. Replace Column: This is often an indicator that the column needs to be replaced.2. Replace Frit/Column: A blocked frit can sometimes be sonicated clean, but replacement is more reliable.3. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your benzoic acid.[14] |
| High System Backpressure | 1. Blockage: A plugged guard column, column frit, or tubing.2. Precipitate: Sample or buffer has precipitated in the system. | 1. Isolate the Blockage: Systematically remove components (start with the column) to see when the pressure drops. Replace the blocked component (often the guard column).2. Filter: Always filter samples and aqueous mobile phases through a 0.45 µm or 0.22 µm filter. |
HPLC Troubleshooting Workflow
Caption: Decision tree for troubleshooting common HPLC problems.
References
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- SiliCycle. (2021-12-08).
- Sigma-Aldrich.
- SCION Instruments. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ChemBAM. TLC troubleshooting.
- Restek. (2014-03-11). [8]Troubleshooting HPLC- Tailing Peaks.
- University of Rochester, Department of Chemistry.
- Bitesize Bio. (2025-06-03).
- ChemicalBook. This compound CAS#: 261952-01-6.
- Washington State University. Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022-04-18). 2.3B: Uses of TLC.
- ACS Publications. Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
- Chemistry LibreTexts. (2025-08-21). 5.3: TLC Uses.
- ChemicalBook. (2025-07-04). 4-(Trifluoromethyl)benzoic acid | 455-24-3.
- PubChem. This compound.
- ResearchGate.
- MIT CSAIL. This compound.
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Sources
- 1. people.csail.mit.edu [people.csail.mit.edu]
- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 3. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 5. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Best practices for handling and storing "4-Methyl-3-(trifluoromethyl)benzoic acid"
Welcome to the technical support guide for 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS No. 261952-01-6). This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into its handling, storage, and application. Our goal is to move beyond simple instructions and explain the causality behind best practices, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions - Compound Basics
This section addresses fundamental questions regarding the properties and identity of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of a reagent is the first step to its successful application. The presence of both a carboxylic acid group and an electron-withdrawing trifluoromethyl (-CF3) group significantly influences its reactivity, acidity, and stability.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 261952-01-6 | [2][3] |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 182-186 °C | [3] |
| Boiling Point | 268.6 ± 40.0 °C (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Q2: What are the primary applications for this reagent?
This compound is a versatile chemical intermediate, valued for the specific reactivity and stability conferred by its structural features.[1] Its primary roles are in:
-
Pharmaceutical Synthesis: It serves as a key building block for creating more complex active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in modern pharmaceuticals, known for enhancing metabolic stability and binding affinity.
-
Specialty Chemicals: It is used as a photoinitiator in UV-curing applications, where the -CF3 group can contribute to thermal and chemical stability.[1]
Part 2: Safety and Handling Protocols
Safe handling is paramount. These FAQs and protocols are designed to mitigate risks and ensure a safe laboratory environment.
Q3: What are the primary hazards I should be aware of?
According to the Globally Harmonized System (GHS), this chemical is classified as an irritant.[2][4] Always consult the full Safety Data Sheet (SDS) before use.[4]
Table 2: GHS Hazard Information
| Category | Code | Description | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 | Warning |
Source: PubChem, Fisher Scientific.[2][4]
Q4: What is the correct procedure for weighing and handling this solid compound?
Handling this compound, which is a fine powder, requires specific steps to avoid generating dust that can be inhaled or contaminate surfaces.[5] The following protocol outlines the best practice for safe transfer.
Experimental Protocol 1: Safe Weighing and Transfer
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.[6]
-
Decontaminate the work surface and the analytical balance.
-
-
Tare & Weigh:
-
Place a clean weigh boat on the analytical balance and tare the mass.
-
Carefully use a clean, dry spatula to transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this step slowly to minimize dust formation.
-
Record the exact mass.
-
-
Transfer:
-
Carefully carry the weigh boat to your reaction vessel, which should be located inside the fume hood.
-
Gently tap the weigh boat to transfer the powder into the vessel. Use a solvent (one that is part of your reaction mixture) to rinse any residual powder from the weigh boat into the vessel, ensuring a complete quantitative transfer.
-
-
Cleanup:
-
Immediately and securely close the main stock bottle.
-
Dispose of the used weigh boat and any contaminated materials (e.g., paper towels) in the designated solid chemical waste container.
-
Wipe down the spatula, the balance, and the fume hood surface with an appropriate solvent and then soapy water.
-
Wash hands thoroughly after the procedure is complete.[5]
-
Caption: Workflow for Safe Handling of Solid Reagents.
Q5: What should I do in case of accidental exposure?
Immediate and correct first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4] Remove and wash contaminated clothing before reuse.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[7]
Part 3: Storage and Stability
Proper storage is essential for maintaining the purity and reactivity of the compound over time.
Q6: What are the optimal storage conditions?
To ensure the long-term stability of this compound, follow these guidelines:
-
Container: Keep the container tightly closed.[5] This prevents contamination and reaction with atmospheric moisture.
-
Atmosphere: Store in a dry, well-ventilated area.[3][5] A desiccator can be used for added protection in humid environments.
-
Temperature: Room temperature storage is recommended.[3]
-
Location: Store away from incompatible materials.
Q7: What substances are incompatible with this compound?
As a carboxylic acid, this compound will react with bases and can be oxidized. Avoid storage near:
-
Strong Bases: Such as sodium hydroxide or potassium tert-butoxide. Acid-base reactions are typically exothermic and can degrade the material.[5]
-
Strong Oxidizing Agents: Such as nitric acid, perchlorates, or permanganates. These can cause vigorous and potentially dangerous reactions.[5][8]
Part 4: Experimental Troubleshooting Guide
This section addresses common issues encountered during experiments.
Q8: I'm having trouble dissolving the compound. What can I do?
Solubility issues can halt an experiment. The key is to select an appropriate solvent and, if necessary, use gentle techniques to aid dissolution. The compound is listed as soluble in methanol.[3] For other systems, consider the following:
-
Solvent Polarity: As a benzoic acid derivative, it is a relatively polar molecule. Polar aprotic solvents like DMSO, DMF, or THF are often good candidates for dissolution or as reaction media.
-
Initial Testing: Before committing to a large-scale reaction, perform a small solubility test in a vial with your chosen solvent.
-
Aiding Dissolution: Gentle heating and sonication can help dissolve the solid. However, always be mindful of the thermal stability of your other reagents. Avoid excessive heat which could lead to decomposition.
Caption: Decision Tree for Troubleshooting Solubility.
Q9: My reaction yield is low. What are some common pitfalls with this type of reagent?
When using carboxylic acids in reactions like esterifications or amidations, several factors can lead to poor yields.
-
Water Contamination: The presence of water can interfere with many reactions, especially those involving activating agents (like carbodiimides) or water-sensitive intermediates. Ensure all glassware is oven-dried and use anhydrous solvents if the reaction chemistry is sensitive to moisture.
-
Incomplete Activation: For reactions like amide bond formation, the carboxylic acid must be "activated." Ensure your activating agent (e.g., DCC, EDC, or conversion to an acyl chloride) is added in the correct stoichiometric amount and under the right conditions (e.g., appropriate temperature).
-
Acid-Base Chemistry: If your reaction involves a basic nucleophile, it can be protonated by the carboxylic acid, rendering it non-nucleophilic. An additional, non-nucleophilic base (like triethylamine or DIPEA) is often required to "mop up" the acidic proton and allow the reaction to proceed.
-
Compound Purity: Verify the purity of your starting material. Impurities can inhibit the reaction or introduce side products. Techniques like NMR spectroscopy or melting point analysis can help assess purity.
By systematically addressing these common issues, you can significantly improve the outcome of your experiments.
References
- Understanding the Chemistry: Properties of this compound. (2025). Vertex AI Search.
- This compound | C9H7F3O2 | CID 2775592. PubChem. [Link]
- Thermophysical Properties of this compound. Chemcasts. [Link]
- 4-(Trifluoromethyl)
- Benzoic acid, 4-propyl-3-(trifluoromethyl)-, methyl ester. PubChem. [Link]
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315).
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- The Journal of Organic Chemistry Ahead of Print.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. aplng.com.au [aplng.com.au]
- 7. fishersci.com [fishersci.com]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Overcoming solubility issues with "4-Methyl-3-(trifluoromethyl)benzoic acid" in reactions
Welcome to the dedicated technical support resource for 4-Methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve common experimental challenges, with a primary focus on overcoming solubility issues. Our goal is to provide you with the expertise and practical solutions necessary to ensure the smooth progress of your research and development projects.
Introduction to this compound: A Molecule of Interest
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group on the benzoic acid core, offers specific steric and electronic properties that are highly sought after in modern drug design. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the carboxylic acid moiety and the overall electronic profile of the molecule.[1] However, these same features can present challenges in terms of solubility, which can complicate reaction setup, product isolation, and purification.
This guide provides a systematic approach to troubleshooting these solubility-related hurdles, grounded in the fundamental principles of physical organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is generally soluble in polar organic solvents and has limited solubility in non-polar organic solvents and water. The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents, while the aromatic ring and trifluoromethyl group contribute to its solubility in a range of organic media.
| Property | Value | Source |
| Molecular Formula | C9H7F3O2 | PubChem[2] |
| Molecular Weight | 204.15 g/mol | PubChem[2] |
| Melting Point | 182-186 °C | ChemicalBook[3] |
| pKa (Predicted) | 3.94 ± 0.10 | ChemicalBook[3] |
| Appearance | White to almost white powder/crystal | ChemicalBook[3] |
Based on its structure and available data for similar compounds, its qualitative solubility in common laboratory solvents is summarized below.
| Solvent | Solvent Type | Qualitative Solubility |
| Methanol | Polar Protic | Soluble[3][4] |
| Ethanol | Polar Protic | Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[6][7] |
| Acetone | Polar Aprotic | Soluble[8] |
| Ethyl Acetate | Moderately Polar | Slightly Soluble |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble |
| Toluene | Non-polar | Sparingly Soluble |
| Hexanes | Non-polar | Insoluble |
| Water | Polar Protic | Sparingly Soluble[8] |
Q2: I am having trouble dissolving this compound in my reaction solvent. What are my options?
A2: This is a common challenge. The choice of strategy depends on the specific requirements of your reaction (e.g., temperature, compatibility of reagents with the solvent). Here is a decision-making workflow to guide you:
Figure 1. Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your choice of solvent. If you are using a non-polar or moderately polar solvent, consider switching to a more polar option like DMF or DMSO, where this compound exhibits higher solubility.[5][6]
-
Temperature Elevation: Gently warming the mixture can significantly increase the rate of dissolution and the solubility limit. However, ensure that the applied temperature is well below the boiling point of the solvent and does not cause degradation of your starting materials or reagents.
-
Co-solvent System: If changing the primary solvent is not feasible, introducing a small amount of a co-solvent in which the compound is highly soluble can be effective. For instance, adding 5-10% (v/v) of DMF or DMSO to a solvent like ethyl acetate can enhance solubility without drastically changing the overall reaction medium.
Q3: How can I use pH adjustment to dissolve this compound in aqueous or protic media?
A3: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. In acidic or neutral conditions, its solubility is low. However, by increasing the pH to a value above its pKa (predicted to be around 3.94), the carboxylic acid will be deprotonated to form the significantly more water-soluble carboxylate salt.[3][9]
Protocol for pH-Mediated Dissolution:
-
Suspend the Acid: Suspend the this compound in the desired aqueous or protic solvent.
-
Select a Base: Choose a suitable base. For many applications, inorganic bases like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) are effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in non-aqueous protic solvents.
-
Stepwise Base Addition: Add the base portion-wise or dropwise while stirring vigorously.
-
Monitor pH: If in an aqueous system, monitor the pH using a pH meter or pH paper. Continue adding the base until the solid dissolves completely. The target pH should ideally be 1-2 pH units above the pKa to ensure complete deprotonation.[10]
-
Reaction Quench and Product Isolation: After the reaction is complete, the carboxylic acid can be recovered by acidifying the solution with an acid (e.g., HCl, H₂SO₄) to a pH below the pKa, which will cause the product to precipitate out.
Figure 2. pH adjustment for dissolution and recovery.
Q4: Are there any stability concerns with this compound under certain reaction conditions?
A4: The trifluoromethyl group is generally stable under a wide range of reaction conditions. However, it is an electron-withdrawing group, which can influence the reactivity of the aromatic ring.[1] For instance, in reactions involving electrophilic aromatic substitution, the trifluoromethyl group will be deactivating. While the trifluoromethyl group itself is robust, harsh reaction conditions (e.g., very high temperatures, strongly nucleophilic or basic conditions) could potentially lead to side reactions.[11][12] It is always advisable to conduct reactions at the lowest effective temperature and to carefully select reagents to avoid unwanted side reactions.
Q5: I am performing a reaction in a non-polar solvent where the solubility of this compound is very low. What are my options?
A5: This is a particularly challenging scenario. Here are a few advanced strategies:
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used. The carboxylic acid is first deprotonated in the aqueous phase to form the carboxylate anion. The phase-transfer catalyst then transports the anion into the organic phase where it can react with your substrate.
-
Conversion to a More Soluble Derivative: In some cases, it may be beneficial to convert the carboxylic acid to a more soluble derivative, such as an ester (e.g., methyl or ethyl ester), prior to the reaction.[5] This is particularly useful if the carboxylic acid functionality is not directly involved in the desired transformation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Use of Co-solvents: As mentioned in A2, a co-solvent system can be effective. Even a small percentage of a highly polar aprotic solvent like DMF or DMSO can significantly improve solubility in a predominantly non-polar medium.
Conclusion
Successfully working with this compound requires an understanding of its physical properties and a systematic approach to troubleshooting. By carefully selecting solvents, utilizing temperature and pH adjustments, and considering strategies like co-solvent systems or derivatization, the solubility challenges associated with this versatile building block can be effectively overcome.
References
- Understanding the Chemistry: Properties of this compound. (2025).
- This compound | C9H7F3O2 | CID 2775592 - PubChem. National Center for Biotechnology Information.
- 4-(Trifluoromethyl)benzoic acid - Solubility of Things.
- Benzoic acid, 4-propyl-3-(trifluoromethyl)-, methyl ester | C12H13F3O2 | CID - PubChem. National Center for Biotechnology Information.
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH.
- 25.4 Ionization and Neutralization of Carboxylic Acids - eCampusOntario Pressbooks.
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC - NIH.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
- a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate.
- Thermophysical Properties of this compound | Chemcasts.
- pH Adjustment and Neutralization, the basics.
- What pH for Complete Reprotonation of an Acid? : r/chemhelp - Reddit. (2019).
- Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? - Quora. (2015).
- The Journal of Organic Chemistry Ahead of Print - ACS Publications.
- (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid - ResearchGate.
- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents.
- The solubility of benzoic acid in seven solvents. - ResearchGate.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate.
- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. National Center for Biotechnology Information.
- Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines - Supporting Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 4. This compound | 261952-01-6 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Methyl-3-(trifluoromethyl)benzoic acid Reaction Work-up
Welcome to the technical support center for "4-Methyl-3-(trifluoromethyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the reaction work-up and purification of this important fluorinated building block. By understanding the chemical principles behind each step, you can effectively troubleshoot issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common queries and issues that arise during the work-up of reactions involving this compound.
Q1: My primary work-up step involves an acid-base extraction to isolate the product. What is the optimal pH for separating it from neutral or basic impurities?
A1: The key is to leverage the pKa of the carboxylic acid. The predicted pKa of this compound is approximately 3.94[1]. To ensure the acid is in its deprotonated, water-soluble carboxylate form, you should adjust the pH of the aqueous solution to be at least two to three pH units above the pKa. Therefore, using a basic solution like aqueous sodium bicarbonate (NaHCO₃, pH ~8.4) or sodium carbonate (Na₂CO₃, pH ~11) to achieve a pH of 7 or higher is effective for extracting the acid into the aqueous layer, leaving neutral impurities in the organic phase[2][3]. To then recover your product, the aqueous layer should be acidified to a pH at least two to three units below the pKa (i.e., pH < 2) to re-protonate the carboxylate and cause the neutral carboxylic acid to precipitate or be extracted back into an organic solvent[2].
Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. What causes this and how can I resolve it?
A2: Emulsion formation is a frequent issue, especially when using basic solutions like NaOH to extract acidic compounds[4][5]. The sodium salt of the benzoic acid can act as a surfactant, stabilizing the mixture of the organic and aqueous phases. The trifluoromethyl group can also influence interfacial tension.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation[4].
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by reducing the solubility of the organic solvent in the aqueous phase and destabilizing the surfactant-like molecules at the interface[4][6].
-
Change Solvents: If emulsions are persistent, consider using a different extraction solvent. For instance, if you are using ethyl acetate, switching to a less polar solvent like diethyl ether or a denser solvent like dichloromethane might alter the phase dynamics and prevent emulsion[7].
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers[4][7].
-
Filtration: The entire mixture can be filtered through a pad of Celite® or glass wool to help break up the emulsion[4][6].
Q3: What is the best way to purify the final solid product? I'm seeing impurities in my NMR spectrum.
A3: Recrystallization is the most effective method for purifying solid this compound[2][8]. The choice of solvent is critical.
Solvent Selection Strategy:
-
Identify a suitable solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the aromatic and acidic nature of the molecule, consider solvents like toluene, a mixture of ethanol and water, or hexane/ethyl acetate mixtures[2].
-
Perform small-scale solubility tests. Test the solubility of your crude product in various solvents to find the optimal one. The compound is soluble in methanol[1].
-
Procedure: Dissolve the crude acid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities. Isolate the purified crystals by filtration.
For highly impure samples, a preliminary acid-base purification can be performed. Dissolve the crude material in an aqueous base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the acid by adding a strong acid[2][9].
In-Depth Troubleshooting Guides
Guide 1: Overcoming Incomplete Extraction
Problem: Low yield after extraction, suggesting the product is not fully transferring between phases.
Root Cause Analysis: This issue often stems from incorrect pH control or insufficient mixing. The trifluoromethyl group enhances the acidity of the benzoic acid compared to toluene, but complete deprotonation is still necessary for efficient transfer to the aqueous phase.
Step-by-Step Protocol for Optimized Extraction:
-
pH Verification: Before extraction, use pH paper or a calibrated pH meter to confirm the aqueous layer is sufficiently basic (pH > 7) to deprotonate the carboxylic acid.
-
Sufficient Mixing: Ensure thorough but gentle mixing of the two phases to maximize the surface area for extraction without forming a stubborn emulsion[4].
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is a more efficient method for quantitative transfer.
-
Back-Extraction: After acidifying the aqueous layer to precipitate the product, extract the aqueous phase with a fresh portion of organic solvent to recover any dissolved product.
Guide 2: Managing Impurities from Synthesis
Problem: The final product is contaminated with starting materials or by-products, such as incompletely oxidized precursors (e.g., aldehydes or alcohols)[10][11].
Causality: Many syntheses of substituted benzoic acids involve the oxidation of the corresponding toluene or benzaldehyde derivative[12]. Incomplete oxidation is a common source of impurities.
Purification Strategy:
-
Bisulfite Wash for Aldehyde Impurities: If you suspect residual aldehyde starting material, a wash with aqueous sodium bisulfite (NaHSO₃) can be effective. The bisulfite will form a water-soluble adduct with the aldehyde, which can then be washed away.
-
Chromatographic Purification: If recrystallization and acid-base extraction are insufficient, flash column chromatography on silica gel can be used. A solvent system of hexanes and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape is a common choice.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
-
Reaction Quenching: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents by slowly adding water or a suitable quenching agent.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate or a 1M solution of sodium carbonate.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure (especially with bicarbonate, which generates CO₂ gas). Shake gently for 1-2 minutes[3].
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer 2-3 times with the basic solution.
-
Combine Aqueous Layers: Combine all aqueous extracts containing the sodium salt of your product.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 2M HCl, while stirring until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Isolation:
-
Filtration: If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum.
-
Back-Extraction: If the product remains dissolved or forms an oil, extract the acidified aqueous solution with fresh portions of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., toluene, or an ethanol/water mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [13] |
| Molecular Weight | 204.15 g/mol | [13] |
| Appearance | White to off-white powder/crystal | [1] |
| Predicted pKa | 3.94 ± 0.10 | [1] |
| Solubility | Soluble in methanol, insoluble in water (as the acid) | [1][14] |
Visual Work-up Guide
The following diagram illustrates the logical flow of a standard acid-base extraction procedure for isolating this compound.
Caption: Acid-Base Extraction Workflow
References
- Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
- Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. (US3654351A).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Google Patents. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. (US9233905B2).
- Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- PubMed Central. (n.d.). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- IJAERD. (n.d.). Study on Extraction of Carboxylic Acid Using Solvent Extraction.
- Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction.
- Unknown Source. (n.d.).
- PubChem. (n.d.). This compound.
- Google Patents. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (US6489507B1).
- ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?
- ResearchGate. (2025, August 7). ChemInform Abstract: New Aspects of the Chemistry of 2,4,6-Tris(trifluoromethyl)benzoic Acid and Related Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- Google Patents. (2007). Process of preparing 3-trifluoromethyl benzoic acid. (CN101066917A).
- Oakwood Chemical. (n.d.). This compound, min 97%, 100 grams.
- ACS Publications. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
Sources
- 1. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 11. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 12. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Methyl-2-(trifluoromethyl)benzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Analysis of Crude 4-Methyl-3-(trifluoromethyl)benzoic Acid Reaction Mixtures
Welcome to the technical support center for the analysis of crude reaction mixtures of 4-Methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude "this compound" reaction mixture?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the oxidation of 4-methyl-3-(trifluoromethyl)benzaldehyde.[1] Therefore, you should anticipate the presence of unreacted starting material. Other potential impurities could include regioisomers if the starting materials were not isomerically pure, or byproducts from side reactions. If the synthesis starts from a compound like m-xylene, you might encounter other isomers of trifluoromethyl benzoic acid.[2][3]
Q2: Which analytical technique is most suitable for routine analysis of my crude reaction mixture?
A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice. It is robust, reproducible, and well-suited for quantifying the main components and impurities in the mixture.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, especially for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying major impurities without the need for reference standards.
Q3: My HPLC chromatogram shows significant peak tailing for the benzoic acid derivative. What could be the cause?
A3: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue in reversed-phase HPLC.[6] It is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[6] Other potential causes include column overload, using an inappropriate mobile phase pH, or having a void in the column.[7]
Q4: I am seeing unexpected peaks in my GC-MS analysis. How can I identify them?
A4: Unexpected peaks in a GC-MS chromatogram can arise from several sources, including impurities in the starting materials, byproducts of the reaction, or even contaminants from your sample preparation or GC system.[8] To identify these peaks, you should analyze their mass spectra and compare them against spectral libraries like the NIST Mass Spectral Library.[9] Derivatization of your analyte, for example, by creating a trimethylsilyl (TMS) ester, can also help in identification and improve chromatographic performance.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of crude "this compound" reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The peak for this compound is asymmetrical, with a tail or a front.
-
Root Cause & Solution:
| Potential Cause | Explanation | Recommended Action |
| Secondary Silanol Interactions | The acidic proton of the carboxylic acid and lone pairs on the oxygens can interact with active silanol groups on the C18 column packing, causing peak tailing.[6] | Add a competitive acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase to protonate the silanol groups and minimize these interactions.[11] Consider using a modern, end-capped column with minimal silanol activity. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of the benzoic acid, both ionized and non-ionized forms of the analyte will be present, leading to peak distortion. | Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. A pH of around 2.5-3.0 is a good starting point. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. | Reduce the injection volume or dilute your sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve your sample in the mobile phase. |
Issue 2: Shifting Retention Times
-
Symptom: The retention time of the main peak varies between injections.
-
Root Cause & Solution:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.[12] | Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting a sequence. |
| Mobile Phase Composition Changes | Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.[7] | Prepare fresh mobile phase daily, keep solvent bottles capped, and use a high-quality HPLC pump. |
| Temperature Fluctuations | Changes in ambient temperature can affect the viscosity of the mobile phase and the column's retention characteristics.[13] | Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Air bubbles in the pump head or faulty check valves can lead to an inconsistent flow rate.[12] | Degas the mobile phase thoroughly and prime the pump. If the problem persists, service the pump. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: No Peak or Very Small Peak for the Analyte
-
Symptom: The expected peak for this compound is absent or has a very low intensity.
-
Root Cause & Solution:
| Potential Cause | Explanation | Recommended Action |
| Analyte Adsorption | Carboxylic acids are polar and can adsorb to active sites in the GC inlet liner or the column, especially if they are not deactivated.[14] | Use a deactivated inlet liner (e.g., with glass wool) and an inert GC column. Consider derivatizing the carboxylic acid to a more volatile and less polar ester (e.g., a methyl or TMS ester) before analysis. |
| Thermal Decomposition | The analyte may be degrading in the hot injector. | Lower the injector temperature. If using splitless injection, ensure the initial oven temperature is low enough to allow for solvent trapping. |
| Incorrect Column Choice | A highly polar column may not be suitable for this analyte, or the column may be degraded. | Use a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane). |
Issue 2: Broad or Tailing Peaks
-
Symptom: The chromatographic peaks are wide and may have a tail.
-
Root Cause & Solution:
| Potential Cause | Explanation | Recommended Action |
| Poor Column Installation | A poorly cut column or incorrect installation depth in the injector or detector can create dead volume, leading to peak broadening.[15] | Ensure the column is cut cleanly and installed according to the manufacturer's instructions. |
| Contamination | Buildup of non-volatile material at the head of the column can cause peak tailing.[8] | Trim the first few centimeters of the column. Use a guard column to protect the analytical column. |
| Carrier Gas Flow Rate | A flow rate that is too low can lead to band broadening.[15] | Optimize the carrier gas flow rate for your column dimensions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Difficulty in Assigning Aromatic Protons
-
Symptom: The aromatic region of the ¹H NMR spectrum is complex and difficult to interpret.
-
Root Cause & Solution:
| Potential Cause | Explanation | Recommended Action |
| Overlapping Signals | The protons on the benzene ring have similar chemical shifts, and coupling patterns can be complex. | Use a higher field NMR spectrometer (e.g., 400 MHz or higher) to improve signal dispersion. Perform 2D NMR experiments like COSY and HSQC to correlate protons and carbons and aid in assignment. |
| Presence of Isomers | If your crude mixture contains regioisomers, their signals will overlap in the aromatic region. | Compare the spectrum to known spectra of potential isomers.[16][17][18] HPLC or GC-MS can help confirm the presence of multiple isomers. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of a Crude Reaction Mixture
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water.
-
Vortex until fully dissolved, then dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm[5] |
| Injection Volume | 10 µL |
Protocol 2: GC-MS Analysis with Derivatization
-
Derivatization (TMS Ester Formation):
-
In a vial, dissolve approximately 1 mg of the crude reaction mixture in 500 µL of a suitable solvent (e.g., pyridine or dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Oven Program | Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-400 amu |
Visualizations
Analytical Workflow Diagram
Caption: Workflow for the analysis of crude reaction mixtures.
Troubleshooting Decision Tree for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column.
- Restek. (n.d.). GC Troubleshooting Guide.
- SpectraBase. (n.d.). 4-Trifluoromethylbenzoic acid, TMS derivative.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205.
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Journal of Pharmaceutical and Biomedical Analysis. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS.
- ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- Books. (2019, November 28). How Do I Troubleshoot a Problem on My GC-MS?.
- SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR].
- SpectraBase. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride.
- PubChem. (n.d.). This compound.
- NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- LookChem. (2025, October 20). Understanding the Chemistry: Properties of this compound.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
Sources
- 1. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 3. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
- 17. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]
Refining experimental protocols for "4-Methyl-3-(trifluoromethyl)benzoic acid"
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for 4-Methyl-3-(trifluoromethyl)benzoic acid (MTFBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. Our goal is to provide in-depth, field-tested insights to help you anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes. The unique electronic properties imparted by the trifluoromethyl group make this compound highly valuable, but also introduce specific considerations in its use.[1][2]
Section 1: Compound Overview & Key Properties
This compound, with CAS Number 261952-01-6, is an aromatic carboxylic acid.[3] The presence of both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group creates a unique electronic environment on the benzene ring. This substitution pattern significantly influences the compound's acidity, reactivity, and solubility.[1]
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261952-01-6 | [4] |
| Molecular Formula | C₉H₇F₃O₂ | [4] |
| Molecular Weight | 204.15 g/mol | [5] |
| Melting Point | 182-186 °C | [6] |
| Appearance | White to yellow crystalline powder | [5] |
| Solubility | Soluble in methanol | [6] |
| InChI Key | CAPKAYDTKWGFQB-UHFFFAOYSA-N | [4][5] |
Section 2: Safety & Handling
Q: What are the primary safety hazards associated with this compound?
A: Based on aggregated GHS data and information for structurally similar compounds, this compound should be handled as a hazardous substance. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7][8] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing dust.[8]
Q: How should I properly store this chemical?
A: Store the compound in a tightly sealed container in a cool, dry place.[5] It should be kept away from strong oxidizing agents and strong bases. Proper storage ensures the long-term integrity and purity of the material.
Section 3: Frequently Asked Questions (FAQs)
Q: How does the trifluoromethyl (-CF₃) group affect the properties of the benzoic acid?
A: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:
-
Increased Acidity: The -CF₃ group inductively withdraws electron density from the aromatic ring and the carboxylate group, stabilizing the conjugate base (benzoate). This makes MTFBA a stronger acid than benzoic acid or p-toluic acid.
-
Modified Reactivity: The electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it makes the carboxylic acid group more reactive towards nucleophilic attack, which can be advantageous in amide and ester coupling reactions.[1][10] The -CF₃ group also enhances the metabolic stability and lipophilicity of molecules, a key reason for its prevalence in drug discovery.[11][12]
Q: What are the best practices for dissolving this compound for a reaction?
A: While specific solubility data is limited, it is noted to be soluble in methanol.[6] For reactions, polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are typically good starting points, especially for subsequent derivatization of the carboxylic acid. Always perform a small-scale solubility test before committing your bulk material. For purification by recrystallization, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often required.
Section 4: Troubleshooting Guide: Synthesis & Purification
4.1 Purification by Recrystallization
Recrystallization is the primary method for purifying solid organic compounds like MTFBA. The goal is to dissolve the impure solid in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.[13][14]
Q: My compound is not crystallizing upon cooling. What went wrong and what can I do?
A: This is a common issue, typically arising from two main causes: using too much solvent or the formation of a supersaturated solution.
-
Cause 1: Excessive Solvent: If too much solvent was added, the solution may not be saturated enough for crystals to form even when cold.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity or crystal formation at the edges, then allow it to cool again.
-
-
Cause 2: Supersaturation: The solution is concentrated enough, but crystal nucleation has not initiated.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide a surface for crystals to begin forming.[15]
-
Solution 2 (Seed Crystals): If you have a small amount of pure MTFBA, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[15]
-
Solution 3 (Drastic Cooling): Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease solubility.[15]
-
Q: After recrystallization, my product's melting point is broad and lower than expected, and NMR shows impurities. What should I do?
A: This indicates that the purification was incomplete.
-
Probable Cause: The chosen solvent system may not be optimal. Impurities might have similar solubility profiles to your product, causing them to co-crystallize.
-
Solution: Perform a second recrystallization, but this time, experiment with a different solvent or solvent pair. For example, if you used an ethanol/water mixture, try ethyl acetate/hexanes. The principle is to find a solvent in which the impurity is either highly soluble (stays in the mother liquor) or very insoluble (can be filtered out hot) while your product has a steep solubility curve with temperature.[13] Ensure the solution cools slowly; rapid cooling can trap impurities in the crystal lattice.[14]
4.2 Derivatization Reactions: Amide Coupling
A primary use of MTFBA is in the synthesis of amides for pharmaceutical and agrochemical applications.[2][16] This typically involves activating the carboxylic acid.
Q: My amide coupling reaction between MTFBA and an amine is slow and gives a low yield. How can I optimize this?
A: Sluggish amide couplings are often due to insufficient activation of the carboxylic acid or suboptimal reaction conditions. The electron-withdrawing -CF₃ group makes the carboxyl carbon more electrophilic, but strong activation is still often necessary.
-
Problem 1: Inadequate Activation
-
Solution: Move beyond simple carbodiimide activators (like EDC) alone. Add an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt). These reagents react with the activated intermediate to form an active ester, which is less prone to side reactions and reacts more efficiently with the amine. For very difficult couplings, consider using a phosphonium-based (e.g., BOP, PyBOP) or uronium-based (e.g., HATU, HBTU) coupling reagent.
-
-
Problem 2: Incorrect Base
-
Solution: A non-nucleophilic organic base is crucial. Use a hindered base like N,N-Diisopropylethylamine (DIPEA) or a tertiary amine like Triethylamine (TEA). The base neutralizes the acid formed during the reaction and prevents protonation of the amine nucleophile. Ensure you use at least 2 equivalents of base if starting from the amine salt.
-
-
Problem 3: Temperature
-
Solution: Many coupling reactions are run at 0 °C to room temperature to minimize side reactions. However, if the reaction is slow, particularly with a hindered amine, gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate. Monitor for potential degradation by TLC or LC-MS.
-
Section 5: Troubleshooting Guide: Advanced Applications
While the topic compound is an acid, it is often derived from or converted to a related aryl halide for use in cross-coupling reactions. Understanding potential issues in these related workflows is critical.
5.1 Suzuki-Miyaura Cross-Coupling
Let's consider a common scenario: using a derivative like 4-bromo-2-(trifluoromethyl)toluene to synthesize the MTFBA scaffold or using a halide derived from MTFBA in a subsequent coupling. The electronic nature of the ring heavily influences this reaction.
Q: I am performing a Suzuki coupling with an aryl halide containing the 4-methyl-3-(trifluoromethyl)phenyl scaffold and getting poor results. What are the key parameters to check?
A: The Suzuki-Miyaura coupling is sensitive to the catalyst, base, and solvent. The electron-withdrawing -CF₃ group makes the oxidative addition step of the catalytic cycle easier for an aryl halide, but other issues can arise.[17]
-
Issue 1: Catalyst/Ligand Choice is Not Optimal. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Solution: For challenging couplings, especially with aryl chlorides, use a more active catalyst system. This typically involves a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald (e.g., SPhos, XPhos) or Herrmann (e.g., RuPhos) series are industry standards for promoting the difficult oxidative addition and reductive elimination steps.[17][18]
-
-
Issue 2: Protodeboronation of the Boronic Acid. The boronic acid coupling partner can be degraded, especially under harsh basic conditions.
-
Solution: Use the mildest effective base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often better choices than stronger bases like sodium hydroxide.[19] Ensure your solvents are properly degassed but don't need to be rigorously anhydrous, as a small amount of water is often beneficial.[17] Using a potassium trifluoroborate salt instead of the boronic acid can also increase stability.[18]
-
-
Issue 3: Homocoupling of the Boronic Acid. This side reaction forms a biaryl byproduct from two molecules of the boronic acid.
-
Solution: This is often caused by the presence of oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and that the reaction is run under an inert atmosphere.[17]
-
Diagrams for Experimental Workflows
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: Troubleshooting decision tree for Grignard reactions.
Caption: Key stages of a Suzuki-Miyaura cross-coupling experiment.
Section 6: Protocols & Methodologies
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general starting point. The optimal solvent ratio may require minor adjustments.
-
Preparation: Place 1.0 g of impure MTFBA into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. In a separate beaker, heat approximately 30 mL of a 1:1 mixture of ethanol and deionized water.
-
Dissolution: Add the hot solvent mixture dropwise to the Erlenmeyer flask containing the MTFBA while stirring and gently heating on a hot plate. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture).
-
Drying: Allow the crystals to air-dry on the filter paper for several minutes, then transfer them to a watch glass to dry completely in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is for the coupling of MTFBA with a generic primary or secondary amine.
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.2 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.
References
- BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Specialty Chemicals. (2025). Understanding the Chemistry: Properties of this compound. [Link]
- ResearchGate. (n.d.).
- Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205. [Link]
- Australia Pacific LNG. (2016). 4-(Trifluoromethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- SpectraBase. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride. [Link]
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6780-6793. [Link]
- ResearchGate. (2025).
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6780-6793. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]
- Wikipedia. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]
- Oakwood Chemical. (n.d.). This compound, min 97%. [Link]
- University of Missouri–St. Louis. (n.d.).
- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- University of Wisconsin-River Falls. (n.d.).
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Chem LibreTexts. (2010). Recrystallization and Extractions of Organic Compounds. [Link]
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
- PubChem. (n.d.). Benzoic acid, 4-propyl-3-(trifluoromethyl)-, methyl ester. [Link]
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 261952-01-6 [sigmaaldrich.com]
- 6. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. aplng.com.au [aplng.com.au]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. Page loading... [guidechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Validation & Comparative
A Comparative Reactivity Analysis of 4-Methyl-3-(trifluoromethyl)benzoic Acid for Advanced Drug Development
In the landscape of modern drug discovery and development, the nuanced reactivity of carboxylic acids is a cornerstone of molecular design and synthesis. As precursors to a vast array of functional groups, including esters and amides, their behavior in chemical transformations dictates the efficiency of synthesis and the ultimate viability of a drug candidate. This guide provides an in-depth comparative analysis of the reactivity of 4-Methyl-3-(trifluoromethyl)benzoic acid , a compound of significant interest, against a spectrum of other substituted benzoic acids. By elucidating the electronic and steric factors that govern its reactivity, we aim to equip researchers, scientists, and drug development professionals with the predictive insights necessary for informed experimental design.
The Decisive Role of Substituents: A Molecular Tug-of-War
The reactivity of the carboxylic acid moiety in benzoic acid derivatives is intricately controlled by the electronic nature of the substituents on the aromatic ring. These effects are broadly categorized as inductive and resonance effects, which can either donate or withdraw electron density from the reaction center. To quantify these effects, the Hammett equation provides a powerful framework, relating the reaction rates and equilibrium constants of substituted benzoic acids to a set of substituent-specific parameters (σ constants).[1][2]
This compound presents a fascinating case study in the interplay of these electronic effects. The molecule features two key substituents:
-
A methyl group (-CH₃) at the para-position: The methyl group is a weak electron-donating group (+I effect) and also exhibits hyperconjugation, which further enhances its electron-donating character. An electron-donating group generally decreases the acidity of the carboxylic acid by destabilizing the resulting carboxylate anion.[3][4]
-
A trifluoromethyl group (-CF₃) at the meta-position: The trifluoromethyl group is a potent electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms.[5] This strong inductive effect significantly stabilizes the negative charge on the carboxylate anion, thereby increasing the acidity of the carboxylic acid.[6]
The positioning of these groups is critical. A meta-substituent primarily exerts an inductive effect, while a para-substituent can exert both inductive and resonance effects. In the case of this compound, the powerful electron-withdrawing inductive effect of the meta-trifluoromethyl group is expected to dominate over the weaker electron-donating effect of the para-methyl group.
Predicting Reactivity: The Hammett Equation in Practice
The Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for a reaction with a substituted benzoic acid.
-
k₀ is the rate constant for the reaction with unsubstituted benzoic acid.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[1]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[1]
The overall electronic influence of multiple substituents can be estimated by the principle of additivity.[7] For this compound, the estimated Hammett constant (σ_total) is the sum of the individual constants for the meta-trifluoromethyl group (σ_meta-CF₃) and the para-methyl group (σ_para-CH₃).
Based on established Hammett substituent constants:
Therefore, the estimated σ_total for this compound is approximately +0.26 to +0.35 . A positive σ value indicates that the combined effect of the substituents is electron-withdrawing, leading to an increase in acidity and reactivity in reactions where a negative charge develops in the transition state.
Comparative Analysis of Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate anion). A lower pKa value indicates a stronger acid. The predicted pKa for this compound is approximately 3.94.[7] Let's compare this to other well-characterized benzoic acids:
| Compound | Substituents | Hammett Constant (σ) | pKa | Relative Acidity |
| Benzoic Acid | None | 0.00 | 4.20[10][11] | Reference |
| 4-Methylbenzoic Acid | 4-CH₃ | -0.17[6][8] | 4.38[4] | Less Acidic |
| 3-Trifluoromethylbenzoic Acid | 3-CF₃ | 0.43[9] | 3.79 (calculated) | More Acidic |
| This compound | 4-CH₃, 3-CF₃ | ~+0.31 (estimated) | ~3.94 (predicted)[7] | More Acidic |
| 4-Nitrobenzoic Acid | 4-NO₂ | 0.78[9] | 3.44 | Much More Acidic |
| 4-Methoxybenzoic Acid | 4-OCH₃ | -0.27[6] | 4.47 | Less Acidic |
As the table illustrates, the strong electron-withdrawing nature of the trifluoromethyl group in this compound renders it a stronger acid than benzoic acid and 4-methylbenzoic acid. However, it is less acidic than benzoic acids bearing even stronger electron-withdrawing groups like the nitro group.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of the carbonyl carbon in this compound, a consequence of the electron-withdrawing substituents, has profound implications for its reactivity in common synthetic transformations.
Esterification
Esterification, typically an acid-catalyzed reaction, proceeds through the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol.[12] Benzoic acids with electron-withdrawing groups exhibit faster esterification rates because the increased partial positive charge on the carbonyl carbon enhances its reactivity towards the alcohol.
A positive Hammett reaction constant (ρ) for esterification indicates that the reaction is accelerated by electron-withdrawing substituents.[1] Therefore, we can predict the following order of reactivity for the acid-catalyzed esterification with an alcohol like methanol:
4-Nitrobenzoic Acid > 3-Trifluoromethylbenzoic Acid > this compound > Benzoic Acid > 4-Methylbenzoic Acid > 4-Methoxybenzoic Acid
Amide Bond Formation
Amide bond formation is a critical reaction in the synthesis of pharmaceuticals. This transformation often requires the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling reagents.[13][14] The rate-determining step in many of these reactions involves the nucleophilic attack of an amine on the activated carboxylic acid derivative.
Similar to esterification, the reactivity of the carboxylic acid towards activation and subsequent nucleophilic attack is enhanced by electron-withdrawing groups. A positive ρ value is also observed for many amide bond formation reactions.[15] Consequently, the predicted order of reactivity for amide bond formation mirrors that of esterification.
Experimental Protocols for Reactivity Comparison
To empirically validate these predictions, the following experimental workflows can be employed.
Protocol 1: Comparative Kinetic Analysis of Esterification via GC-MS
This protocol outlines a method for comparing the relative rates of esterification of a series of benzoic acids.
Materials:
-
This compound
-
Benzoic acid (as a reference)
-
Other selected substituted benzoic acids (e.g., 4-methylbenzoic acid, 4-nitrobenzoic acid)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous diethyl ether
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a series of identical, dry reaction vials equipped with magnetic stir bars, add equimolar amounts (e.g., 0.1 mmol) of each benzoic acid.
-
To each vial, add a precise volume of a stock solution of the internal standard in anhydrous methanol (e.g., 1.0 mL of a 0.05 M solution of dodecane in methanol).
-
Initiate the reactions simultaneously by adding a catalytic amount of concentrated sulfuric acid (e.g., 5 µL) to each vial.
-
Seal the vials and place them in a temperature-controlled heating block set to a constant temperature (e.g., 60 °C).
-
Time-course Analysis: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a vial containing a known volume of a quenching solution (e.g., 1 mL of saturated sodium bicarbonate solution in diethyl ether).
-
GC-MS Analysis: Inject a sample of the ether layer from each quenched aliquot into the GC-MS.
-
Data Analysis: Quantify the amount of the corresponding methyl ester product and the remaining benzoic acid at each time point by integrating the peak areas relative to the internal standard. Plot the concentration of the product versus time for each benzoic acid to determine the initial reaction rates.
Visualization of Experimental Workflow:
Caption: Workflow for the comparative kinetic study of benzoic acid esterification.
Protocol 2: Competitive Amide Bond Formation Assay
This protocol provides a method for comparing the relative reactivity of different benzoic acids in a competitive amide formation reaction.
Materials:
-
A mixture of equimolar amounts of this compound and a reference benzoic acid (e.g., benzoic acid).
-
A limiting amount of a primary amine (e.g., benzylamine, 0.5 equivalents relative to the total amount of acids).
-
A suitable coupling reagent (e.g., HATU, HOBt).
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Anhydrous solvent (e.g., dimethylformamide - DMF).
-
High-performance liquid chromatography (HPLC) system.
Procedure:
-
In a dry reaction vial, dissolve the equimolar mixture of the two benzoic acids in anhydrous DMF.
-
Add the coupling reagent and the non-nucleophilic base to the solution and stir for a few minutes to allow for the activation of the carboxylic acids.
-
Add the limiting amount of the amine to the reaction mixture.
-
Stir the reaction at room temperature for a set period (e.g., 1 hour).
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer, concentrate it, and analyze the residue by HPLC.
-
Determine the ratio of the two amide products formed. The benzoic acid that forms a higher proportion of the amide product is the more reactive one under these conditions.
Visualization of Competitive Reaction Logic:
Caption: Logical flow of the competitive amidation experiment.
Conclusion
The reactivity of this compound is governed by the synergistic electronic effects of its substituents. The potent electron-withdrawing trifluoromethyl group at the meta-position significantly enhances the acidity and electrophilicity of the carboxylic acid, outweighing the modest electron-donating effect of the para-methyl group. This renders this compound more reactive than benzoic acid and its electron-donating derivatives in key transformations such as esterification and amide bond formation.
For professionals in drug development, a thorough understanding of these structure-reactivity relationships is paramount. It allows for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of potential side reactions. The experimental protocols provided herein offer a robust framework for the empirical validation of these principles, enabling a data-driven approach to the utilization of this compound and other functionalized building blocks in the synthesis of novel therapeutic agents.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Jaffé, H. H. (1953).
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
- National Institute of Standards and Technology. (n.d.). NIST Standard Reference Database.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Stenutz, R. (n.d.). Hammett substituent constants.
- Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.
- ChemRxiv. (2020). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates.
- Columbia University. (n.d.). Unit 4: Free Energy Relationships.
- ResearchGate. (2020). Data enhanced Hammett-equation: reaction barriers in chemical space.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- ResearchGate. (2021). Selection of Hammett constant σ+ values for selected functional....
- Semantic Scholar. (2018). Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid.
- ResearchGate. (2015). Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength.
- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- ResearchGate. (2020). (PDF) Kinetic research and modeling of benzoic acid esterification process.
- Lviv Polytechnic National University Institutional Repository. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS.
- Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
- Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition.
- ResearchGate. (n.d.). Yield comparison with different carboxylic acids.
- Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Organic Chemistry Portal. (n.d.). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates.
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. moodle2.units.it [moodle2.units.it]
- 10. global.oup.com [global.oup.com]
- 11. library.gwu.edu [library.gwu.edu]
- 12. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-3-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in various synthetic pathways. We will delve into the nuances of method validation, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), grounded in the principles of scientific integrity and regulatory compliance.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a compound like this compound, which may be a critical component in a pharmaceutical manufacturing process, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide is structured to not only present various analytical techniques but to also provide the rationale behind the validation parameters, empowering you to make informed decisions for your specific needs.
The validation parameters discussed herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidances.[1][2][3][4][5][6][7][8]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development and validation.
| Property | Value | Source |
| Molecular Formula | C9H7F3O2 | [9][10] |
| Molecular Weight | 204.15 g/mol | [9] |
| Appearance | White to yellow crystal powder | |
| pKa | ~3.94 (Predicted) | N/A |
| Solubility | Soluble in methanol | N/A |
The presence of the carboxylic acid and trifluoromethyl groups imparts a significant degree of polarity and acidity to the molecule, influencing the choice of analytical methodology.[10]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC with UV detection is the most common and robust method for the analysis of aromatic carboxylic acids due to its simplicity, speed, and stability.[6] An acidic mobile phase is typically employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a nonpolar stationary phase.[6]
Experimental Protocol: HPLC-UV Method
Objective: To validate an HPLC-UV method for the quantification of this compound in a drug substance.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known quantity of the drug substance containing the analyte in the mobile phase to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[3][8]
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[2][6][7][8]
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo, and spiked placebo samples. Assess for interference at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should be confirmed if using a DAD. |
| Linearity | Analyze the calibration standards in triplicate. Plot a curve of peak area versus concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve. | The specified range should be justified and appropriate for the intended application. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported but may not be a critical parameter for a quantitative assay of a major component. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and demonstrated to have acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should be met. |
Visualization of the HPLC Validation Workflow
Sources
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of 4-Methyl-3-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group (-CF3), in particular, is a key player in modern drug design, valued for its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comparative analysis of the biological activities of derivatives of 4-Methyl-3-(trifluoromethyl)benzoic acid, a versatile scaffold that has given rise to promising antibacterial and anticancer agents. We will delve into the structure-activity relationships, compare the efficacy of different derivatives with supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.
Part 1: Antibacterial Activity of Pyrazole-Based Derivatives
A notable class of derivatives incorporates a pyrazole moiety linked to the this compound core. These compounds have demonstrated significant potency against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Efficacy of Anilinomethyl Pyrazole Derivatives
A study by Hansa et al. explored a series of 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives, revealing potent antibacterial activity.[2][3] The general structure involves the this compound scaffold linked to a pyrazole ring, which is further substituted with an anilinomethyl group. Variations in the substitution pattern on the aniline ring led to significant differences in antibacterial potency.
| Compound ID | Aniline Ring Substituents | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| 50 | 3-(Trifluoromethyl) | 0.78 - 3.125 | 0.78 - 3.125 |
| 58 | 3-Chloro-4-methyl | Potent | Potent |
| 59 | Fluoro-trifluoromethyl | Highly Potent | Highly Potent |
| 67 | Carboxylic acid | Inactive | Inactive |
| 68 | Morpholine | Highly Potent | Highly Potent |
| 79 | Tetrasubstituted | 0.78 | 0.78 |
| Data synthesized from Hansa et al.[2][3] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Hydrophobicity is Key: The presence of hydrophobic halogen substituents on the aniline ring, such as chloro, bromo, and trifluoromethyl groups, was found to be crucial for antibacterial activity.[2]
-
Electron-Withdrawing Groups Enhance Potency: The trifluoromethyl group, a strong electron-withdrawing group, consistently contributed to high potency.[2][3]
-
Polar Groups Can Be Detrimental: The introduction of a polar carboxylic acid substituent on the aniline ring led to a complete loss of activity, suggesting that excessive polarity is not tolerated.[2]
-
Multi-substitution is Favorable: Trisubstituted and tetrasubstituted aniline derivatives were among the most potent compounds, highlighting the importance of the overall substitution pattern.[2]
Mechanism of Action: Fatty Acid Biosynthesis Inhibition
Further investigations into the mode of action of these pyrazole derivatives have identified them as inhibitors of fatty acid biosynthesis (FAB).[4] This pathway is essential for bacterial survival, as it is responsible for the production of fatty acids that are critical components of the bacterial cell membrane.
Part 2: Anticancer Activity of Benzoic Acid Derivatives
Derivatives of benzoic acid, including those with trifluoromethyl and methoxy substitutions, have emerged as promising candidates for cancer therapy. These compounds have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity in Breast Cancer Cell Lines
A study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives demonstrated selective cytotoxicity against breast cancer cell lines, MCF-7 and MDA-MB-468.[5]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1 | MCF-7 | Significant |
| Compound 1 | MDA-MB-468 | Significant |
| Compound 2 | MCF-7 | Significant |
| Compound 2 | MDA-MB-468 | Significant |
| Qualitative data from a study by Wu et al., indicating significant suppression of cell viability.[5] |
Another study on isoxazole-based molecules containing a trifluoromethyl group also showed promising anticancer activity against MCF-7 breast cancer cells.[6][7]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2g | MCF-7 | 2.639 |
| Data from a study by Kumar et al.[6] |
Key Insights from Anticancer Studies:
-
Selective Cytotoxicity: Certain derivatives exhibit selective toxicity towards cancer cells while having minimal effects on non-cancerous cells.[5]
-
Induction of Apoptosis: A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis.[5][8]
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[5][8]
Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation
The apoptotic pathway is a tightly regulated process that leads to the elimination of damaged or unwanted cells. Many anticancer agents function by activating this pathway in cancer cells. For some benzoic acid derivatives, the induction of apoptosis has been linked to the activation of caspase-3, a key executioner caspase.[5][8]
Part 3: Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum:
-
Streak bacteria onto an appropriate agar plate and incubate for 18-24 hours at 37°C.[11]
-
Select 3-5 colonies and inoculate into a broth medium (e.g., Mueller-Hinton Broth). Incubate until the culture reaches a desired optical density (e.g., 0.5 McFarland standard).[10]
-
Dilute the bacterial suspension to the final working concentration (e.g., 5 x 10^5 CFU/mL).[9]
-
-
Prepare Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[11]
-
-
Inoculation and Incubation:
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
Alternatively, the optical density can be measured using a microplate reader.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12] The intensity of the purple color is directly proportional to the number of viable cells.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[14]
Step-by-Step Protocol:
-
Cell Lysis:
-
Induce apoptosis in cells by treating them with the test compound.
-
Lyse the cells using a provided lysis buffer to release the cellular contents, including caspases.[15]
-
-
Assay Reaction:
-
Incubation:
-
Incubate the plate at 37°C to allow the activated caspase-3 in the lysate to cleave the substrate.[15]
-
-
Absorbance Measurement:
-
The cleavage of the substrate releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.[14] The increase in absorbance is proportional to the caspase-3 activity.
-
Conclusion
The this compound scaffold is a privileged structure in the development of new therapeutic agents. Its derivatives have demonstrated significant potential as both antibacterial and anticancer agents. The insights from structure-activity relationship studies highlight the critical role of the trifluoromethyl group and the overall substitution pattern in determining biological activity. The experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these promising compounds, paving the way for the development of next-generation therapeutics.
References
- MTT Assay. (2017). protocols.io. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Minimal Inhibitory Concentration (MIC). (2017). protocols.io. [Link]
- Wu, C. H., et al. (2014). Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. Anticancer Research. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy. [Link]
- MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]
- Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]
- Hansa, A., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]
- Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]
- Treatment of cancer using benzoic acid derivatives. (2012).
- Hansa, A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]
- Kabakaş, H. Ö., & S., M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]
- Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.).
- IC 50 values a (mM) of compounds 4a-l. (n.d.).
- (PDF) 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. (n.d.).
- 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (2022). PMC. [Link]
- The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.).
- MIC (μg cm -3 ) values of synthesis compounds (A-4c) against various bacterial strains. (n.d.).
- Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]
- IC50 values and dose–response curves of designed... (n.d.).
- This compound. (n.d.). People | MIT CSAIL. [Link]
- Understanding the Chemistry: Properties of this compound. (2025). Specialty Chemicals. [Link]
- Ferreira, B. L., et al. (2024).
- This compound. (n.d.). PubChem. [Link]
- El-Gazzar, M. G., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports. [Link]
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2018).
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC. [Link]
- Design, Synthesis and Biological Activities of Novel Trifluoromethylated Phthalic Acid Diamides Derivatives. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. MTT Assay [protocols.io]
- 13. atcc.org [atcc.org]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid and Its Derivatives for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural nuances of molecular building blocks is paramount. 4-Methyl-3-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1][2] The strategic placement of the methyl and trifluoromethyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and the spectroscopic signatures of its derivatives.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its common derivatives, namely its corresponding acyl chloride, methyl ester, and amide. By understanding the baseline spectral features of the parent acid, researchers can more effectively characterize and confirm the successful synthesis of its derivatives, which are crucial steps in the drug discovery and development pipeline.
The Spectroscopic Fingerprint of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be characteristic of a trisubstituted benzene ring. The aromatic region should display three distinct signals. The proton ortho to the carboxylic acid will likely be the most deshielded due to the electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group. The methyl group will present as a singlet in the aliphatic region, typically around 2.4-2.6 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, usually above 10 ppm, and its position can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with their precise locations influenced by the electronic effects of the substituents. The methyl carbon will be the most upfield signal, generally appearing between 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band around 1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.[3]
Mass Spectrometry (MS)
In a mass spectrum, this compound (molar mass: 204.15 g/mol ) is expected to show a clear molecular ion peak (M⁺) at m/z 204.[4] Common fragmentation patterns would include the loss of the hydroxyl group (-OH) to give a fragment at m/z 187, and the loss of the entire carboxylic acid group (-COOH) leading to a fragment at m/z 159. Further fragmentation of the aromatic ring may also be observed.
Comparative Spectroscopic Analysis of Derivatives
The true utility of this compound lies in its role as a synthetic precursor. The following section compares the expected spectroscopic data of its key derivatives—the acyl chloride, methyl ester, and amide—to that of the parent acid.
4-Methyl-3-(trifluoromethyl)benzoyl chloride
The conversion of the carboxylic acid to an acyl chloride is a common first step in the synthesis of esters and amides. This transformation leads to predictable changes in the spectroscopic data.
¹H NMR: The most significant change will be the disappearance of the broad carboxylic acid proton signal. The aromatic proton signals may experience slight shifts due to the change in the electronic nature of the substituent at position 1.
¹³C NMR: The carbonyl carbon signal will shift downfield to approximately 165-170 ppm due to the increased electronegativity of the chlorine atom compared to the hydroxyl group.
IR Spectroscopy: The broad O-H stretch will be absent. The C=O stretching frequency will increase to around 1780-1815 cm⁻¹ for the acyl chloride, a characteristic feature that confirms the conversion.
Mass Spectrometry: The molecular ion peak will shift to m/z 222 and 224, reflecting the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio.
Methyl 4-Methyl-3-(trifluoromethyl)benzoate
Esterification is a frequent derivatization of carboxylic acids in drug development to modulate properties like solubility and bioavailability.
¹H NMR: The carboxylic acid proton signal will be replaced by a sharp singlet for the methyl ester protons (-OCH₃), typically appearing around 3.9 ppm.
¹³C NMR: A new signal for the methoxy carbon will appear around 52 ppm. The carbonyl carbon signal will be similar to or slightly upfield of the parent acid.
IR Spectroscopy: The broad O-H stretch will disappear. The C=O stretching vibration of the ester will be observed as a strong band, typically in the range of 1720-1740 cm⁻¹.
Mass Spectrometry: The molecular ion peak will be at m/z 218, corresponding to the addition of a methyl group and loss of a hydrogen atom from the parent acid.
4-Methyl-3-(trifluoromethyl)benzamide
Amide formation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biological molecules and synthetic drugs.
¹H NMR: The carboxylic acid proton will be replaced by two broad singlets for the -NH₂ protons, typically between 5.5 and 8.5 ppm. The positions of these signals can be solvent-dependent and they may exchange with D₂O.
¹³C NMR: The carbonyl carbon signal will typically be found in the range of 165-170 ppm.
IR Spectroscopy: The broad O-H stretch will be absent. Instead, two N-H stretching bands for the primary amide will appear in the region of 3100-3500 cm⁻¹. The C=O stretch (Amide I band) will be observed around 1650-1690 cm⁻¹, and the N-H bend (Amide II band) will be present near 1600-1640 cm⁻¹.
Mass Spectrometry: The molecular ion peak will be at m/z 203, reflecting the replacement of the hydroxyl group with an amino group.
Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| This compound | >10 (br s, 1H, COOH), ~2.5 (s, 3H, CH₃) | ~170 (C=O), ~22 (CH₃) | 2500-3300 (br, O-H), ~1700 (s, C=O) | 204 |
| 4-Methyl-3-(trifluoromethyl)benzoyl chloride | ~2.5 (s, 3H, CH₃) | ~168 (C=O), ~22 (CH₃) | ~1800 (s, C=O) | 222/224 |
| Methyl 4-Methyl-3-(trifluoromethyl)benzoate | ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) | ~168 (C=O), ~52 (OCH₃), ~22 (CH₃) | ~1730 (s, C=O) | 218 |
| 4-Methyl-3-(trifluoromethyl)benzamide | 5.5-8.5 (br, 2H, NH₂), ~2.5 (s, 3H, CH₃) | ~169 (C=O), ~22 (CH₃) | 3100-3500 (m, N-H), ~1670 (s, C=O) | 203 |
Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and experimental conditions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans (typically 1024 or more) to obtain a good signal-to-noise ratio.
-
Process the data and reference the spectrum to the solvent peak.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
EI: Introduce the sample (if sufficiently volatile) into the EI source. This technique will provide information on the molecular ion and characteristic fragmentation patterns.
-
Acquire data over an appropriate mass-to-charge (m/z) range.
-
Visualizing the Workflow
The following diagram illustrates the typical synthetic and analytical workflow starting from this compound.
Caption: Synthetic routes from this compound to its derivatives and the corresponding spectroscopic analyses.
Conclusion
The ability to accurately interpret and compare the spectroscopic data of this compound and its derivatives is a critical skill for scientists in the pharmaceutical and chemical industries. The distinct shifts in NMR signals, changes in characteristic IR absorption bands, and predictable mass-to-charge ratios upon derivatization provide a robust toolkit for reaction monitoring, structural confirmation, and quality control. This guide serves as a practical reference to aid researchers in their synthetic endeavors and to ensure the integrity of the molecules they are advancing through the research and development process.
References
- [Supporting Information for a chemical synthesis paper]. (n.d.).
- [Supporting Information for a chemical synthesis paper]. (n.d.).
- PubChem. (n.d.). This compound.
- Human Metabolome Database. (2021, September 10). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoic acid, 2-methyloct-5-yn-4-yl ester. In NIST Chemistry WebBook.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- SpectraBase. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride.
- PubChemLite. (n.d.). This compound (C9H7F3O2).
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- Oakwood Chemical. (n.d.). This compound, min 97%, 100 grams.
- NIST. (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide offers an in-depth technical comparison of 4-Methyl-3-(trifluoromethyl)benzoic acid as a reference standard, evaluating its performance characteristics against relevant alternatives and providing the scientific rationale for its application.
The Critical Role of Reference Standards in Analytical Integrity
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products.[1][2][3] Their proper selection and use are mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are detailed in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][2][4] The choice of a reference standard is dictated by its suitability for the intended analytical method, its structural similarity to the analyte, and its own well-documented purity and stability.
Profiling the Candidate: this compound
This compound is a substituted benzoic acid derivative that has gained attention as a potential reference standard, particularly in the analysis of active pharmaceutical ingredients (APIs) and intermediates containing the trifluoromethylphenyl moiety.
Physicochemical Properties:
| Property | This compound |
| CAS Number | 261952-01-6[5] |
| Molecular Formula | C₉H₇F₃O₂[5] |
| Molecular Weight | 204.15 g/mol [5] |
| Melting Point | 182-186 °C[6] |
| Appearance | White to off-white crystalline powder[7] |
| Solubility | Soluble in methanol[6] |
The presence of both a methyl and a trifluoromethyl group on the benzoic acid core provides a unique combination of lipophilicity and electronic properties, making it a suitable surrogate for a range of structurally related analytes.
The Alternatives: A Comparative Landscape
For a comprehensive evaluation, we will compare this compound with two structurally related alternatives:
-
4-(Trifluoromethyl)benzoic acid: A simpler analog, lacking the methyl group.
-
3,5-Bis(trifluoromethyl)benzoic acid: An analog with two trifluoromethyl groups, exhibiting enhanced electronic effects.
Comparative Physicochemical Properties:
| Property | This compound | 4-(Trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid |
| CAS Number | 261952-01-6[5] | 455-24-3[8][9] | 725-89-3[10][11] |
| Molecular Formula | C₉H₇F₃O₂[5] | C₈H₅F₃O₂[8][9] | C₉H₄F₆O₂[10][11] |
| Molecular Weight | 204.15 g/mol [5] | 190.12 g/mol [8][9] | 258.12 g/mol [11][12] |
| Melting Point (°C) | 182-186[6] | 219-220[8][9] | 142-143[11] |
| Purity (Typical) | >97%[5] | >98%[8][13] | >98%[11] |
The choice between these standards will depend on the specific analytical application, with the goal of matching the physicochemical properties of the reference standard as closely as possible to the analyte of interest.
Performance Evaluation: A Multi-faceted Approach
The suitability of a reference standard is determined by its performance in various analytical techniques. Here, we outline the experimental protocols and expected performance for the characterization and comparison of these reference standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity assessment. A robust, stability-indicating HPLC method is essential for a reference standard.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a concentration of 1 mg/mL.
Expected Performance and Comparative Insights:
A certificate of analysis for this compound shows a purity of 99.2% by HPLC.[7] Due to the structural similarities, all three compounds are expected to exhibit good chromatographic behavior under these conditions. The elution order will likely be influenced by their relative lipophilicity, with 3,5-Bis(trifluoromethyl)benzoic acid potentially eluting later due to its increased hydrophobicity. The peak shape should be symmetrical for all, and the method should be validated for linearity, accuracy, and precision according to ICH guidelines.[14]
Caption: Workflow for HPLC Purity Analysis.
Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds like benzoic acids, derivatization is typically required.
Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by Fischer esterification) to form the more volatile methyl ester.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
MS Detection: Electron Ionization (EI) at 70 eV.
Expected Performance and Comparative Insights:
All three compounds can be effectively derivatized and analyzed by GC-MS. The mass spectra will show characteristic fragmentation patterns, allowing for unambiguous identification. The trifluoromethyl group will give rise to specific fragment ions, aiding in structural confirmation. This technique is particularly useful for identifying any process-related impurities from the synthesis of the reference standards.
Absolute Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of organic compounds with high precision and accuracy, directly traceable to the SI unit of mass.[15][16]
Experimental Protocol: ¹H-qNMR Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid or 3,5-bis(trifluoromethyl)benzoic acid itself can be a qNMR standard).[15]
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Data Acquisition: A quantitative ¹H NMR experiment with a sufficient relaxation delay to ensure full signal recovery.
-
Data Processing: Integration of specific, well-resolved signals of the analyte and the internal standard.
Expected Performance and Comparative Insights:
The ¹H NMR spectra of all three compounds will show distinct signals for the aromatic protons. The methyl group in this compound will provide an additional, well-resolved singlet. The purity is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard of known purity. qNMR offers a high degree of confidence in the assigned purity value and is considered a gold standard for the characterization of reference materials.[15][17][18]
Caption: Workflow for qNMR Purity Assessment.
Stability Assessment: Forced Degradation Studies
A crucial aspect of a reference standard's characterization is its stability under various stress conditions. Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105°C in a dry oven.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
The degradation of the reference standards should be monitored by the validated HPLC method to assess the formation of any degradation products and to ensure that they are well-separated from the main peak. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the stability of the benzoic acid ring towards certain degradation pathways.
Conclusion and Recommendations
This compound presents itself as a viable candidate for a reference standard in specific analytical applications. Its unique substitution pattern makes it particularly suitable for the analysis of structurally analogous APIs and intermediates.
Key Considerations for Selection:
-
Structural Similarity: Choose the reference standard that most closely mimics the structure of the analyte.
-
Purity: Ensure the reference standard has a well-characterized, high level of purity, preferably determined by a primary method like qNMR.
-
Stability: The stability of the reference standard under storage and analytical conditions must be established.
-
Availability: The chosen reference standard should be readily available from a reputable supplier with comprehensive characterization data.
Ultimately, the selection of the most appropriate reference standard requires a thorough evaluation of the analytical needs and a deep understanding of the chemical properties of both the analyte and the standard. This guide provides the foundational knowledge and experimental framework to make an informed and scientifically sound decision.
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Alfa Aesar. (n.d.). Certificate of analysis: this compound, 97+%.
- Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
- LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?.
- Borer, M. (2019).
- Pharmaceutical Technology. (2009).
- Scribd. (n.d.).
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid 98%.
- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzoic acid, 98+%.
- Sahoo, D. R., & Jain, S. (2016). Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.
- ResearchGate. (2025).
- NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- CPAChem. (n.d.). Fluoride Standard Solution (10 ppm F)
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid 98%.
- TCI Chemicals. (n.d.). CERTIFICATE OF ANALYSIS: 4-(Trifluoromethyl)benzoic acid.
- CPAChem. (n.d.). Fluoride standard solution (10 ppm F) 20 times co....
- Sahoo, D. R., & Jain, S. (2016).
- MedChemExpress. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
- ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3.
- Sigma-Aldrich. (n.d.). 3,5-bis(trifluoromethyl)benzoic acid 0.98.
- ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- BioProcess International. (2014).
- Thermo Fisher Scientific. (n.d.). Sigma Aldrich 4-(Trifluoromethyl)benzoic acid 50 mg.
- Strem Chemicals. (n.d.). This compound, min 97%.
- ChemicalBook. (n.d.). This compound CAS#: 261952-01-6.
- Bureau International des Poids et Mesures (BIPM). (2023). 2023-03-29-qnmr-octad.
- USP. (n.d.). <11> USP REFERENCE STANDARDS.
- BenchChem. (2025). A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers.
- British Pharmacopoeia. (n.d.).
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- USP. (n.d.). USP Reference Standards.
- SpringerLink. (2013). Using high-performance quantitative NMR (HP-qNMR)
- PubMed. (n.d.). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D)
- BenchChem. (2025).
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- PubMed Central. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
- YouTube. (2025). How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone.
- MDPI. (2023).
- Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 3. usp.org [usp.org]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 8. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 10. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 11. 3,5-双(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 13. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. scispace.com [scispace.com]
- 15. bipm.org [bipm.org]
- 16. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 17. d-nb.info [d-nb.info]
- 18. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Analysis of Commercially Available 4-Methyl-3-(trifluoromethyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 4-Methyl-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its utility is predicated on a high degree of purity, as even trace impurities can have significant downstream effects on reaction yields, by-product formation, and the biological activity of the final compounds.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. It is designed to empower researchers to make informed decisions when selecting suppliers and to implement robust quality control measures in their laboratories. We will delve into the likely impurity profile based on common synthetic routes and provide detailed, field-proven experimental protocols for their detection and quantification.
Understanding the Impurity Landscape
The purity of this compound is typically stated by suppliers as a percentage, commonly 97% or 98%.[2] However, the nature of the remaining percentage is often not detailed. Impurities can arise from several sources, including the starting materials, intermediates, by-products of the synthesis, and residual solvents used in the manufacturing and purification processes.[3]
A plausible synthetic route to this compound involves the trifluoromethylation of a substituted toluene derivative, followed by oxidation of the methyl group to a carboxylic acid.[4][5] Based on this, we can anticipate several classes of impurities:
-
Positional Isomers: The trifluoromethylation of 4-methylbenzoic acid or a related precursor may not be perfectly regioselective, leading to the formation of isomers such as 2-methyl-5-(trifluoromethyl)benzoic acid or 3-methyl-4-(trifluoromethyl)benzoic acid.
-
Precursors and Intermediates: Incomplete reactions can result in the presence of starting materials like 4-methylbenzaldehyde or 4-methylbenzyl alcohol, or intermediates such as 4-methyl-3-(trifluoromethyl)benzaldehyde.
-
By-products of Trifluoromethylation: The trifluoromethylation reaction itself can generate various by-products depending on the specific reagents used.[6][7]
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, hexane, ethyl acetate, etc.) may be present in the final product.[8][9][10][11]
The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and residual solvents (ICH Q3C), which offer a regulatory framework for controlling these impurities.[3][12][13][14]
Analytical Workflow for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The following workflow outlines a robust strategy for identifying and quantifying potential impurities.
Caption: Analytical workflow for purity assessment.
Comparative Data of Commercial Samples
To illustrate the potential variability between suppliers, the following table presents hypothetical purity data for this compound from three different commercial sources. This data is representative of what could be obtained using the analytical methods detailed in this guide.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | Off-white powder | White to light yellow crystals |
| Purity by HPLC (Area %) | 99.2% | 98.5% | 97.8% |
| Major Impurity (by HPLC) | Isomer X (0.3%) | Precursor Y (0.8%) | Unknown (1.2%) |
| Total Impurities (by HPLC) | 0.8% | 1.5% | 2.2% |
| Residual Solvents (by GC-MS) | Toluene (150 ppm) | Heptane (450 ppm) | Ethyl Acetate (800 ppm) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, minor unidentified signals |
| ¹⁹F NMR | Single peak, >99% | Single peak, >99% | Single peak, minor secondary peak |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the analytical workflow. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and samples being analyzed.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Rationale: HPLC with UV detection is the workhorse technique for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for separating the parent compound from its less polar precursors and more polar by-products. The method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and robustness.[15][16][17][18]
Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Rationale: GC-MS is the gold standard for the identification and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents. Headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix.
Instrumentation and Consumables:
-
GC system with a Mass Selective Detector (MSD) and a headspace autosampler
-
Capillary column suitable for volatile organics (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness)
-
Helium (carrier gas)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (high-boiling point solvent)
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of DMSO.
-
Seal the vial immediately with a PTFE/silicone septum and crimp cap.
-
Vortex to dissolve the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity
Rationale: NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and to detect and quantify isomeric impurities. Both ¹H and ¹⁹F NMR are highly valuable for this compound. Quantitative NMR (qNMR) can also be employed for an accurate assay determination using a certified internal standard.[19]
Instrumentation and Consumables:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard for qNMR (e.g., maleic acid)
¹H NMR Acquisition Parameters:
-
Solvent: DMSO-d₆
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
¹⁹F NMR Acquisition Parameters:
-
Solvent: DMSO-d₆
-
Pulse Program: Standard zgig
-
Number of Scans: 64
-
Relaxation Delay: 2 seconds
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
For qNMR, add a precisely weighed amount of a certified internal standard.
-
Cap the tube and vortex until the sample is fully dissolved.
Caption: Potential impurity profile of the target compound.
Conclusion and Recommendations
The purity of this compound is critical for its successful application in research and development. This guide has outlined a comprehensive analytical strategy for the thorough evaluation of commercially available materials. By employing a combination of chromatographic and spectroscopic techniques, researchers can gain a detailed understanding of the impurity profile of their starting materials.
It is recommended that researchers:
-
Request a detailed Certificate of Analysis from the supplier that includes data from orthogonal analytical techniques.[20]
-
Perform in-house purity verification using at least one of the methods described herein, particularly for critical applications.
-
Consider the potential impact of identified impurities on their specific downstream chemistry and biological assays.
By taking a proactive approach to quality control, the scientific community can ensure the integrity and reliability of their research outcomes.
References
- Gas Chromatography-Flame Ionization Detection (GC-FID)
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
- Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. [Link]
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
- Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
- Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
- A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
- Certific
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
- Q2(R1) Validation of Analytical Procedures. OUCI. [Link]
- CERTIFICATE OF ANALYSIS. Oakwood Chemical. [Link]
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Quality Guidelines. ICH. [Link]
- This compound, min 97%, 100 grams. LabAlley. [Link]
- This compound | C9H7F3O2 | CID 2775592. PubChem. [Link]
- Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho. [Link]
- This compound. People | MIT CSAIL. [Link]
- 4-(Trifluoromethyl)benzoic acid, 3-methylbut-2-enyl ester. NIST WebBook. [Link]
- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019). BIPM. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Trifluoromethyl
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- Pharmacopeia-Grade Solvents for Unmatched Purity Standards. Purosolv. [Link]
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Carboxylic acids. CPAChem. [Link]
- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- HS Code and Shipping Guide - Aromatic Monocarboxylic Acids. FreightAmigo. [Link]
Sources
- 1. people.csail.mit.edu [people.csail.mit.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. jpionline.org [jpionline.org]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. rroij.com [rroij.com]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. jordilabs.com [jordilabs.com]
- 18. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 19. bipm.org [bipm.org]
- 20. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
A Senior Application Scientist's Guide to Catalyst Selection for 4-Methyl-3-(trifluoromethyl)benzoic Acid Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of complex aromatic scaffolds is a cornerstone of innovation. Among these, 4-Methyl-3-(trifluoromethyl)benzoic acid stands out as a valuable building block due to the unique electronic properties imparted by the trifluoromethyl group, which can significantly influence the biological activity and pharmacokinetic profile of a molecule. This guide provides a comparative analysis of catalyst systems for the most pertinent C-C and C-N bond-forming reactions involving this versatile substrate, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
Introduction: The Challenge and Opportunity of an Electron-Deficient Arene
The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzoic acid ring renders this compound and its derivatives electronically deficient. This characteristic presents both a challenge and an opportunity in palladium-catalyzed cross-coupling reactions. While the electron deficiency can facilitate the initial oxidative addition step in the catalytic cycle, it can also impact subsequent steps like transmetalation and reductive elimination. The choice of an appropriate catalyst system, particularly the ligand, is therefore paramount to achieving high yields and selectivity. This guide will delve into a comparative study of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this important substrate.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. For an electron-deficient substrate like a halide derivative of this compound, the selection of a palladium catalyst and ligand is critical to overcome potential challenges in the transmetalation step.
Catalyst System Performance
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[1] | Bulky, electron-rich phosphine ligands like SPhos are highly effective for coupling electron-deficient aryl halides. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 88 | Phenylboronic acid[2] | XPhos is another excellent choice, particularly for challenging couplings. |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] | A classic catalyst, though often requiring higher temperatures and longer reaction times. |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile[1] | The dppf ligand can be effective, offering a good balance of stability and activity. |
Note: The yields presented are for structurally similar electron-deficient aryl halides and serve as a strong predictive model.
Mechanistic Rationale for Ligand Choice
The success of Suzuki-Miyaura couplings with electron-deficient substrates hinges on the use of sterically hindered and electron-rich phosphine ligands, such as the Buchwald ligands (SPhos, XPhos).[3] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.[4] Furthermore, their electron-donating nature increases the electron density on the palladium center, facilitating the otherwise sluggish transmetalation of the electron-poor aryl group from the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of 4-bromo-2-(trifluoromethyl)benzoic acid with an arylboronic acid.
Materials:
-
4-bromo-2-(trifluoromethyl)benzoic acid
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Toluene/H₂O (e.g., 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add 4-bromo-2-(trifluoromethyl)benzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[5] For an electron-deficient substrate, the choice of catalyst and base is crucial to achieve high yields and avoid side reactions.
Catalyst System Performance
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine | Notes |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | 24 | High | Various heterocyclic amines[6] | t-BuXPhos is a highly effective ligand for the amination of electron-deficient aryl halides. |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 12 | 99 | Morpholine | XPhos provides excellent results for a broad range of amines. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 | 48 | Good | Primary and secondary amines[7] | BINAP is a classic bidentate ligand that can be effective, though sometimes requiring longer reaction times. |
| Pd/NHC | IPr | tBuOK | Toluene | 85 | 0.5 | High | Morpholine[8] | N-Heterocyclic carbene (NHC) ligands are emerging as powerful alternatives to phosphines. |
Note: Yields are based on studies with structurally similar electron-deficient aryl halides.
Mechanistic Considerations and Ligand Evolution
The evolution of the Buchwald-Hartwig amination has seen the development of increasingly sophisticated phosphine ligands.[9] For electron-deficient aryl halides, bulky and electron-rich ligands like those from the Buchwald portfolio are essential. They facilitate the reductive elimination step, which can be challenging for electron-poor substrates. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.[10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-bromo-2-(trifluoromethyl)benzoic acid with a primary or secondary amine.
Materials:
-
4-bromo-2-(trifluoromethyl)benzoic acid
-
Amine (1.2 equivalents)
-
[Pd(allyl)Cl]₂ (1 mol%)
-
t-BuXPhos (2 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add 4-bromo-2-(trifluoromethyl)benzoic acid, [Pd(allyl)Cl]₂, t-BuXPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene and the amine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Acidify with 1M HCl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes.[7] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Catalyst System Performance
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT | 12 | High | Terminal Alkynes[6] | The classic Sonogashira conditions are often effective for electron-deficient substrates. |
| Pd(OAc)₂ | - | CuI | i-Pr₂NH | Toluene | 80 | 6 | Good | Phenylacetylene | A common and reliable catalyst system. |
| Pd/NHC | IPr | CuI | Pyrrolidine | Boiling | - | Good | Aryl bromides with alkynes[11] | NHC ligands can also be effective in Sonogashira couplings. | |
| Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | - | High | Aryl Bromides[12] | Copper-free conditions with bulky phosphine ligands are a valuable alternative. |
Note: Yields are based on studies with structurally similar trifluoromethyl-substituted aryl halides.[13]
Mechanistic Insights
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14] The electron-withdrawing nature of the trifluoromethyl group can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center. The choice of base is important to facilitate the deprotonation of the terminal alkyne to form the copper acetylide.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of 4-iodo-2-(trifluoromethyl)benzoic acid with a terminal alkyne.
Materials:
-
4-iodo-2-(trifluoromethyl)benzoic acid
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (2.0 equivalents)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 4-iodo-2-(trifluoromethyl)benzoic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and water. Acidify with 1M HCl.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
IV. Heck Coupling: Olefin Arylation
The Heck reaction is a versatile method for the arylation of alkenes.[15] For electron-deficient aryl halides, the reaction generally proceeds well.
Catalyst System Performance
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene | Notes |
| Pd(OAc)₂ | - | K₂CO₃ | DMF | 100 | 4 | 92 | Eugenol[1] | Phosphine-free conditions can be highly effective, especially with electron-deficient aryl halides. |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 12 | Good | Acrylates | A classic ligand for the Heck reaction. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 24 | High | Styrene | A highly active palladacycle precatalyst. |
| Pd/C | - | NaOAc | DMF | 140 | 12 | Moderate | Various alkenes | A heterogeneous catalyst option that simplifies product purification. |
Note: Yields are based on studies with various aryl halides and alkenes.[16][17]
Mechanistic Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[18] The electron-deficient nature of the aryl halide derived from this compound is generally favorable for the initial oxidative addition step.
Experimental Protocol: Heck Coupling
A general protocol for the Heck coupling of 4-bromo-2-(trifluoromethyl)benzoic acid with an acrylate.
Materials:
-
4-bromo-2-(trifluoromethyl)benzoic acid
-
Acrylate (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add 4-bromo-2-(trifluoromethyl)benzoic acid, Pd(OAc)₂, and K₂CO₃ to a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF and the acrylate.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction, dilute with water, and acidify with 1M HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Catalytic Pathways
To further elucidate the core mechanistic steps that are central to the catalyst systems discussed, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Conclusion
The selection of an optimal catalyst system for the coupling reactions of this compound is a nuanced process that requires a deep understanding of the substrate's electronic properties and the catalytic cycle of the desired transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly recommended to achieve high catalytic activity and yields. For Sonogashira and Heck couplings, both traditional palladium-phosphine complexes and modern phosphine-free systems can be effective. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable starting point for your research, enabling you to accelerate your drug discovery and development efforts.
References
- Jiang, B., Meng, F.-F., Liang, Q.-J., Xu, Y.-H., & Loh, T.-P. (2017). Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles. Organic Letters, 19(4), 914-917.
- Galushko, A. S., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13467-13478.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Beilstein Journal of Organic Chemistry. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 15, 2366-2375.
- Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Comprehensive Organic Synthesis II (2nd ed.).
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Wikipedia. (2023, December 15). Heck reaction.
- ResearchGate. (n.d.). Effect of Phosphine Ligand on Rate.
- Wikipedia. (2023, November 28). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22345-22357.
- National Center for Biotechnology Information. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 614-628.
- ResearchGate. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Preprint.
- ResearchGate. (2013). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 44(32).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2023, December 1). Buchwald–Hartwig amination.
- Preprints.org. (2023).
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7378.
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- YouTube. (2022, June 22). The Heck Reaction: Reaction mechanism and tutorial.
- National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
Sources
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structural Verification of 4-Methyl-3-(trifluoromethyl)benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Derivatives of 4-Methyl-3-(trifluoromethyl)benzoic acid are of significant interest in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This guide provides an in-depth comparison of analytical techniques for the structural verification of these derivatives, grounded in field-proven insights and experimental data. We will explore the "why" behind experimental choices, ensuring each protocol is a self-validating system for unambiguous structural elucidation.
The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
Core Principles for Structural Verification
The strategic placement of the methyl and trifluoromethyl groups on the aromatic ring creates a distinct substitution pattern that is readily identifiable by NMR. The trifluoromethyl group, being strongly electron-withdrawing, exerts a significant influence on the chemical shifts of nearby protons and carbons, providing key diagnostic information.
Comparative Analysis of Isomeric Trifluoromethyl Benzaldehydes
To illustrate the discerning power of NMR, let's consider the spectroscopic data for isomeric trifluoromethyl benzaldehydes. The position of the trifluoromethyl group dramatically alters the chemical shifts of the aldehyde and aromatic protons.
| Spectroscopic Parameter | 2-(trifluoromethyl)benzaldehyde | 3-(trifluoromethyl)benzaldehyde | 4-(trifluoromethyl)benzaldehyde |
| ¹H NMR (δ, ppm) | Aldehyde H: ~10.4, Aromatic H: ~7.7-8.2 | Aldehyde H: 10.09, Aromatic H: 7.70-8.16[2] | Aldehyde H: 10.11, Aromatic H: 7.85, 8.01[2] |
| ¹³C NMR (δ, ppm) | Carbonyl C: ~189, Aromatic C: ~127-136, CF₃ C: ~129 (q) | Carbonyl C: 190.7, Aromatic C: 126.4-136.8, CF₃ C: 123.5 (q)[2] | Carbonyl C: 191.2, Aromatic C: 126.1-139.0, CF₃ C: 123.4 (q)[2] |
| ¹⁹F NMR (δ, ppm) | ~ -60 to -63 | -63.0[2] | -63.2[2] |
All data acquired in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm).
This comparative data underscores how the electronic environment, and thus the chemical shifts, are uniquely dependent on the substituent positions, allowing for unambiguous isomer identification.
Experimental Protocol: NMR Analysis
A self-validating NMR protocol involves meticulous sample preparation and data acquisition.
Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified derivative and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Spectroscopy: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an accumulation of 16 scans.[2]
-
¹³C NMR Spectroscopy: On the same instrument, acquire the carbon spectrum at 100 MHz. Utilize a spectral width of 240 ppm, a relaxation delay of 2 seconds, and apply proton decoupling. Typically, 1024 scans are required for a good signal-to-noise ratio.[2]
-
¹⁹F NMR Spectroscopy: Obtain the fluorine spectrum at 376 MHz. Use a spectral width of 50 ppm and reference the spectrum to an external standard of CFCl₃ (δ = 0 ppm).[2]
-
Data Analysis: Process the raw data (FID) using appropriate software. The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration to confirm the expected structure.
Unambiguous Molecular Weight and Fragmentation Insights from Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For derivatives of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.
The Rationale for Derivatization in GC-MS
The inherent polarity of carboxylic acids makes them unsuitable for direct GC-MS analysis. Therefore, a derivatization step to convert the acid to a more volatile ester (e.g., a methyl ester) is necessary for successful analysis.
Predicted Fragmentation Pathways
Based on established principles, the electron ionization (EI) mass spectrum of a methyl ester of this compound would be expected to show characteristic fragments.
Proposed Fragmentation of Methyl 4-Methyl-3-(trifluoromethyl)benzoate
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols: GC-MS and HPLC-MS/MS
Protocol for GC-MS Analysis (with Derivatization):
-
Derivatization (Esterification): To a solution of the carboxylic acid in an appropriate solvent, add an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) or perform a Fischer esterification by refluxing in methanol with a catalytic amount of strong acid.[3]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
Carrier Gas: Helium at a constant flow.
-
Temperature Program: An optimized temperature gradient is critical. A typical program might start at 60°C and ramp to 250°C.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400 to detect the molecular ion and key fragments.
-
Protocol for UPLC-MS/MS Analysis:
For direct analysis without derivatization, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry is the method of choice.
-
Chromatographic Conditions:
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI), often in negative mode for carboxylic acids.
-
Analysis: Full scan mode to identify the [M-H]⁻ ion, followed by product ion scans on the parent mass to confirm fragmentation patterns.
-
Orthogonal Verification with Chromatographic and Spectroscopic Techniques
To ensure the highest level of confidence in structural verification, employing orthogonal techniques is paramount. High-Performance Liquid Chromatography (HPLC) provides robust purity assessment, while Infrared (IR) spectroscopy confirms the presence of key functional groups.
HPLC for Purity and Isomer Separation
Reverse-phase HPLC is an excellent method for assessing the purity of this compound derivatives and for separating isomers.
Typical HPLC Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility) in a gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Typically around 230-254 nm |
Infrared (IR) Spectroscopy for Functional Group Confirmation
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.
Expected Vibrational Frequencies:
-
O-H stretch (acid): Broad peak around 3000 cm⁻¹
-
C=O stretch (acid): Strong peak around 1700 cm⁻¹
-
C-F stretches: Strong absorptions in the 1350-1100 cm⁻¹ region.
Definitive Structure by X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles. While not a routine analytical technique for all samples, it is the gold standard for structural confirmation. Studies on related molecules, such as 4-nitro-3-(trifluoromethyl)benzoic acid, demonstrate how steric interactions from the trifluoromethyl group can influence molecular geometry, such as the rotation of the carboxylic acid group out of the aromatic plane.[5][6]
Conclusion
The structural verification of this compound derivatives requires a multi-faceted analytical approach. A combination of comprehensive NMR analysis (¹H, ¹³C, and ¹⁹F), mass spectrometry (GC-MS with derivatization or LC-MS/MS), and orthogonal techniques like HPLC and IR spectroscopy provides a self-validating system for robust and unambiguous characterization. For crystalline materials, X-ray crystallography offers the definitive structural proof. By understanding the principles behind each technique and applying them systematically, researchers can ensure the scientific integrity of their work and accelerate the drug development process.
References
- Miyake, H., Fukuzako, T., & Iida, H. (Year). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Journal of Organic Chemistry.
- Department of Chemistry, University of Example. (n.d.). Lab5 procedure esterification.
- IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- National Center for Biotechnology Information. (n.d.). Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex.
- Supporting Information for a relevant journal article. (n.d.).
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). 4-methyl-3-(trifluoromethyl)benzoyl chloride (C9H6ClF3O).
- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.... (n.d.).
- Google Patents. (n.d.). WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- AWS. (n.d.). Esterification Experiment.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- SpringerLink. (n.d.). Development of analytical strategies using U-HPLC-MS/MS and LC-ToF-MS for the quantification of micropollutants in marine organisms.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzamide.
- PubMed. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews.
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98.
- ResearchGate. (n.d.). Fragmentation of the [M – H]⁺ ion from the TMS derivative of...
- SpringerLink. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface waters. Environmental Science and Pollution Research.
- ResearchGate. (n.d.). (PDF) Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach.
Sources
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 4-Methyl-3-(trifluoromethyl)benzoic acid
Introduction: The Imperative of Selectivity in Drug Development
In the landscape of modern drug discovery, the specificity of a small molecule for its intended biological target is a cornerstone of its therapeutic potential and safety profile. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and costly late-stage failures in clinical development. The subject of this guide, 4-Methyl-3-(trifluoromethyl)benzoic acid, is a compound of interest due to its structural motifs—a substituted benzoic acid scaffold—that are prevalent in a wide array of bioactive molecules. The presence of a trifluoromethyl group, in particular, can significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, thereby influencing its interactions with biological systems.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for this compound. By leveraging insights from structurally related compounds and employing a multi-tiered experimental approach, we can proactively identify potential off-target liabilities and build a comprehensive selectivity profile.
Rationale for Cross-Reactivity Assessment: Learning from Analogs
Direct biological activity data for this compound is not extensively available in public literature. Therefore, a logical starting point for our investigation is to examine structurally similar compounds with known biological activities. A key analog of interest is 4-Methyl-3-nitrobenzoic acid , which has been identified as an inhibitor of cancer cell migration.[2][3][4] This finding provides a crucial, albeit inferred, biological context for our target molecule, suggesting that it too may interact with pathways governing cellular motility.
This guide will therefore focus on a comparative study design, assessing the activity of this compound against a panel of structurally related and commercially available analogs. This approach will not only help to elucidate the specific effects of the trifluoromethyl group but also to identify potential cross-reactive targets.
Table 1: Panel of Compounds for Comparative Cross-Reactivity Studies
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Primary compound of interest. | |
| 4-Methyl-3-nitrobenzoic acid | Structurally similar analog with known anti-migratory activity.[2][3][4] | |
| 4-Methylbenzoic acid (p-Toluic acid) | Parent compound lacking the electron-withdrawing group at position 3.[5][6] | |
| 3-(Trifluoromethyl)benzoic acid | Isomer to assess the impact of the methyl group.[7][8] | |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | Investigates the effect of a different halogen at position 4. |
Experimental Strategy: A Multi-faceted Approach to Defining Selectivity
A thorough investigation of cross-reactivity requires a combination of cell-based functional assays and direct biochemical binding assays. This tiered approach allows for the initial observation of a cellular phenotype, followed by the identification and characterization of specific molecular interactions.
Phase 1: Phenotypic Screening with Cell-Based Functional Assays
Given the known anti-migratory effects of the structural analog, 4-Methyl-3-nitrobenzoic acid, our initial focus will be on cell migration assays.[4][7] These assays will provide a functional readout of the compound's effects in a biological context.
The scratch assay is a straightforward and widely used method to assess collective cell migration in vitro.[9][10]
Objective: To determine the effect of this compound and its analogs on the closure of a "wound" in a confluent monolayer of cells.
Materials:
-
Human non-small cell lung cancer (NSCLC) cell line (e.g., A549) or a breast cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
Live-cell imaging system or a standard inverted microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and culture until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh culture medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Place the plate on a live-cell imaging system or in a standard incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analyze the images to measure the area of the scratch over time. The rate of wound closure is indicative of cell migration.
Data Analysis: The percentage of wound closure will be calculated for each time point and concentration. This data will be used to generate dose-response curves and determine the IC50 value for migration inhibition for each compound.
The Transwell assay assesses the chemotactic migration of individual cells through a porous membrane.[2][3][11]
Objective: To quantify the number of cells that migrate through a porous membrane towards a chemoattractant in the presence of the test compounds.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (containing a chemoattractant like 10% FBS)
-
Test compounds
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Pre-hydrate the Transwell inserts with a serum-free medium.
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend cells in a serum-free medium containing the test compounds at various concentrations.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for significant cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Data Analysis: The number of migrated cells (or absorbance) will be plotted against the compound concentration to determine the inhibitory effect on chemotaxis.
Caption: Workflow for the Transwell Migration Assay.
Phase 2: Target Deconvolution and Binding Affinity Determination
Once a functional effect is confirmed, the next logical step is to identify the direct molecular targets and quantify the binding affinity of the compounds. Surface Plasmon Resonance (SPR) and competitive binding assays are powerful techniques for this purpose.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip.[12]
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of this compound and its analogs to a putative target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Putative target protein (e.g., a kinase identified from a screening assay)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Data Analysis: The kinetic parameters will be used to compare the binding affinities of the different compounds to the target protein.
Caption: General workflow for an SPR experiment.
A competitive ELISA is a sensitive immunoassay that can be used to quantify the binding of a small molecule to a target protein.[13][14][15][16][17]
Objective: To determine the relative binding affinities of the test compounds by measuring their ability to compete with a known ligand for binding to the target protein.
Materials:
-
96-well microplate
-
Target protein
-
Biotinylated known ligand for the target protein
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS-T)
-
Blocking buffer (e.g., BSA in PBS-T)
-
Test compounds
Procedure:
-
Coat the microplate wells with the target protein.
-
Block the wells to prevent non-specific binding.
-
Add a mixture of the biotinylated known ligand and varying concentrations of the test compound to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate for color development.
-
Add stop solution and measure the absorbance at 450 nm.
Data Analysis: The absorbance is inversely proportional to the amount of test compound bound to the target protein. A standard curve is generated, and the IC50 values for each compound are determined.
Phase 3: Broad Profiling for Off-Target Effects
To gain a comprehensive understanding of the selectivity of this compound, it is crucial to screen it against a broad panel of potential off-targets. Kinome scanning is a powerful approach for this, especially if the primary target is a kinase.
KINOMEscan® is a competition binding assay that quantitatively measures the interactions of a compound against a large panel of kinases.[18][19][20][21][22]
Objective: To identify potential off-target kinase interactions of this compound.
Procedure: This is typically performed as a service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The results are reported as the percentage of control, where a lower percentage indicates stronger binding.
Data Analysis: The results will identify any kinases that bind to the test compound with significant affinity. These "hits" can then be further validated using SPR or enzymatic assays.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 2: Hypothetical Comparative Data for Cross-Reactivity Studies
| Compound | Cell Migration IC50 (µM) | Target Binding KD (nM) (SPR) | Kinase Off-Target Hits (>90% inhibition @ 1 µM) |
| This compound | 5.2 | 150 | Kinase A, Kinase B |
| 4-Methyl-3-nitrobenzoic acid | 8.1 | 250 | Kinase A, Kinase C |
| 4-Methylbenzoic acid | >100 | >10,000 | None |
| 3-(Trifluoromethyl)benzoic acid | 25.6 | 800 | Kinase B |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | 3.9 | 120 | Kinase A, Kinase B, Kinase D |
Conclusion and Future Directions
This guide outlines a systematic and comprehensive approach to characterizing the cross-reactivity profile of this compound. By integrating cell-based functional assays with direct binding studies and broad off-target profiling, researchers can build a robust understanding of the compound's selectivity. The insights gained from these studies are invaluable for making informed decisions in the drug development process, ultimately leading to the identification of safer and more effective therapeutic candidates. Future work should focus on validating any identified off-targets and exploring the structure-activity relationships to design more selective analogs.
References
- Chen P, et al. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports, 4(5), 947-53.
- Wound healing migration assay (Scratch assay). Protocols.io.
- Standard Operating Procedure (SOP) for Transwell Migration Assay. (2024). ResearchHub.
- The Role of 4-Methylbenzoic Acid in Advancing Pharmaceutical and Specialty Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.
- Transwell Migration Assay Stack Lab Protocol.
- Chen P, et al. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. PubMed.
- A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2025). ResearchGate.
- 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice. (2011). PubMed.
- Competitive ELISA Protocol. Creative Diagnostics.
- A Simple Guide to Surface Plasmon Resonance. Nicoya.
- 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice. (2011). PubMed.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
- Competitive ELISA Protocol. Bio-Rad Antibodies.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Surface plasmon resonance.
- Competitive ELISA Protocol and Animation. (2010). Microbe Notes.
- p-Toluic acid. Wikipedia.
- Guide to Running an SPR Experiment. (2022).
- Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.
- KINOMEscan® Kinase Profiling Platform.
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... ResearchGate.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- KINOMEscan Technology. Eurofins Discovery.
- 4-Methyl-3-nitrobenzoic acid. SIELC Technologies.
- Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). PubMed.
- Leveraging atropisomerism for highly selective small molecule kinase inhibitors. San Diego State University.
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- KINOMEscan.
- Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate.
- 4-Methyl-3-nitrobenzoic acid. PubChem.
- Phytochemicals potently inhibit migration of metastatic breast cancer cells. PMC.
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. corning.com [corning.com]
- 3. clyte.tech [clyte.tech]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. sartorius.com [sartorius.com]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. clyte.tech [clyte.tech]
- 10. Wound healing migration assay (Scratch assay) [protocols.io]
- 11. researchhub.com [researchhub.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. protocolsandsolutions.com [protocolsandsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. microbenotes.com [microbenotes.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vghtc.gov.tw [vghtc.gov.tw]
- 22. researchgate.net [researchgate.net]
"4-Methyl-3-(trifluoromethyl)benzoic acid" performance in different solvent systems
An In-Depth Guide to the Performance of 4-Methyl-3-(trifluoromethyl)benzoic Acid in Diverse Solvent Systems
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that profoundly impacts experimental outcomes, from reaction kinetics and yield to compound stability and formulation efficacy. This guide provides a comprehensive analysis of this compound, a key building block in medicinal chemistry and materials science, and its performance across a range of common solvent systems. By integrating theoretical principles with practical experimental data, we aim to equip scientists with the insights needed to make informed solvent selections.
Understanding the Molecule: Physicochemical Properties and Electronic Profile
This compound (CAS: 261952-01-6) is an aromatic carboxylic acid characterized by two key substituents on the benzene ring: a methyl group (-CH₃) and a trifluoromethyl group (-CF₃).[1][2] These groups exert opposing electronic effects that dictate the molecule's overall reactivity and solubility.
-
Trifluoromethyl (-CF₃) Group : This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). This effect increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[3][4]
-
Methyl (-CH₃) Group : This is a weak electron-donating group (inductive and hyperconjugation effects).
The meta position of the powerful -CF₃ group and the para position of the -CH₃ group relative to the carboxylic acid create a specific electronic environment that influences its interactions with solvent molecules. The predicted pKa of this compound is approximately 3.94, indicating it is a moderately strong organic acid.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 182-186 °C | [5] |
| Boiling Point | 268.6 °C (Predicted) | [5] |
| pKa | 3.94 ± 0.10 (Predicted) | [5] |
Solvent Selection Framework: A Systematic Approach
The optimal solvent system depends entirely on the application, be it organic synthesis, purification, analytical measurement, or formulation. A systematic approach to solvent screening is crucial for efficiency and reproducibility.
Performance in Different Solvent Classes
The interaction between the solute and solvent is governed by the principle of "like dissolves like." The polarity, proticity, and hydrogen bonding capability of the solvent are paramount.[6]
Polar Protic Solvents
These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6][7]
-
Solubility : Due to its carboxylic acid group, this compound can engage in hydrogen bonding, leading to good solubility in many polar protic solvents. It is explicitly reported as soluble in methanol.[5] The solubility in water is expected to be moderate and can be significantly increased by deprotonating the carboxylic acid with a base to form a more polar salt.
-
Reactivity : In reactions involving nucleophiles, polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, thereby reducing its reactivity.[7] For reactions where the benzoic acid itself is the reagent, such as acid-catalyzed esterification, protic solvents can participate in the mechanism and stabilize charged intermediates.
Polar Aprotic Solvents
These solvents, including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile, possess large dipole moments but lack O-H or N-H bonds.[6]
-
Solubility : High solubility is anticipated in these solvents. They are effective at solvating the polar carboxyl group and the overall polar nature of the molecule. For the analogous 4-(Trifluoromethyl)benzoic acid, high solubility in DMSO is reported.[8]
-
Reactivity : Polar aprotic solvents excel at dissolving ionic reagents while not strongly solvating the anions.[6][7] This leaves the anions "naked" and highly reactive. Therefore, for reactions involving the carboxylate anion as a nucleophile (e.g., Williamson ether synthesis), these solvents dramatically accelerate reaction rates compared to protic alternatives.[9]
Nonpolar Solvents
Solvents like toluene, hexane, and diethyl ether have low dielectric constants and cannot engage in significant hydrogen bonding.
-
Solubility : Solubility is expected to be low to moderate. While the aromatic ring provides some compatibility with solvents like toluene, the highly polar carboxylic acid and trifluoromethyl groups limit solubility in nonpolar media like hexane.
-
Reactivity : Nonpolar solvents are often chosen when reactants are nonpolar or to avoid interaction with reaction intermediates. For certain reactions, such as those requiring the removal of water via a Dean-Stark apparatus (e.g., some esterifications), toluene is a common choice.
Table 2: Comparative Solubility and Performance Overview
| Solvent Class | Example Solvents | Expected Solubility | Impact on Reactivity (as Nucleophile) | Key Application |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Decreased (H-bonding stabilization) | Acid-catalyzed reactions, purification by pH swing |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Increased ("Naked" anion effect) | Sₙ2 reactions with the carboxylate |
| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Moderate | Variable (Depends on reagent solubility) | Anhydrous reactions, water removal |
Chemical Stability in Solution
Assessing the stability of a compound in solution is essential, as degradation can lead to inaccurate results in biological assays and reduced yields in synthesis.[10] The primary degradation pathways for a benzoic acid derivative include hydrolysis and oxidation.[11]
-
pH Stability : In aqueous buffers, this compound is generally stable. Stability studies are typically conducted at acidic, neutral, and basic pH to mimic physiological and experimental conditions.[11][12]
-
Thermal Stability : The compound is a solid with a high melting point, suggesting good thermal stability.[5] However, prolonged heating in certain solvents could lead to decarboxylation or other side reactions, which should be evaluated on a case-by-case basis.
-
Photostability : For light-sensitive compounds, exposure to UV or visible light can cause degradation.[13] While not specifically reported for this molecule, it is a standard parameter to check in formal stability studies.
Comparative Analysis: Isomeric and Structural Analogs
The performance of this compound can be benchmarked against similar compounds.
-
4-(Trifluoromethyl)benzoic acid : This isomer lacks the electron-donating methyl group. Consequently, it is a slightly stronger acid. Its solubility profile is very similar, favoring polar organic solvents.[14] The primary difference in performance would arise from the steric bulk of the methyl group in the ortho position to the trifluoromethyl group, which could influence the approach of reagents to that side of the ring.
-
Benzoic Acid : As the parent compound, benzoic acid is less acidic and generally less soluble in organic solvents than its trifluoromethylated counterpart. The -CF₃ group significantly enhances both acidity and organic solubility.[15][16]
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key performance assessments.
Protocol 1: Quantitative Solubility Determination (Gravimetric Method)
This protocol determines the saturation solubility of the compound in a given solvent at a specific temperature.
-
Preparation : Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the test solvent in a sealed vial.
-
Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for 24 hours to ensure equilibrium is reached.
-
Separation : Allow the suspension to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a filtered syringe to avoid transferring any undissolved solid.
-
Solvent Evaporation : Transfer the filtered aliquot to a pre-weighed vial. Remove the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation : Weigh the vial containing the dried solute. The solubility (in mg/mL) is the final weight of the solute divided by the volume of the aliquot taken.
-
Validation : Repeat the experiment in triplicate to ensure the results are reproducible.
Protocol 2: Chemical Stability Assessment (LC-MS Method)
This protocol evaluates the degradation of the compound over time under specific conditions.[10][11]
-
Stock Solution : Prepare a 10 mM stock solution of the compound in DMSO.[11]
-
Working Solution : Dilute the stock solution to a final concentration of 10 µM in the test solvent system (e.g., pH 7.4 phosphate buffer).
-
Time Points : Aliquot the working solution into several vials. Take an initial sample (T=0) immediately. Incubate the remaining vials at a controlled temperature (e.g., 37 °C).
-
Sampling : At specified time points (e.g., 1, 4, 8, 24 hours), quench the reaction in one vial by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis : Analyze all samples by LC-MS. Monitor the peak area of the parent compound (this compound).
-
Data Interpretation : Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A plot of % remaining vs. time indicates the stability. The appearance of new peaks may suggest degradation products.
Conclusion
This compound is a versatile building block whose performance is inextricably linked to the solvent system in which it is used. Its solubility is highest in polar aprotic solvents like DMSO and DMF, making them excellent choices for reactions where high concentrations are needed. For reactions leveraging the nucleophilicity of the corresponding carboxylate, polar aprotic solvents are superior as they enhance anion reactivity. Conversely, polar protic solvents are suitable for acid-catalyzed processes but may hinder reactions dependent on strong, unencumbered nucleophiles. Nonpolar solvents should be reserved for specific applications where reactant polarity or reaction conditions (e.g., water removal) dictate their use. By applying the systematic evaluation framework and protocols outlined in this guide, researchers can confidently select the optimal solvent to maximize the performance of this compound in their specific application.
References
- Benchchem. A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids.
- Solubility of Things. 4-(Trifluoromethyl)benzoic acid.
- Enamine. Chemical Stability Assay.
- ResearchGate. Solution Stability Methods | Request PDF. [Link]
- SoapMaker's Journal. Understanding Chemical Stability – Principles and Testing Methods.
- Microtrac. Chemical vs.
- Unknown.
- Chemistry LibreTexts.
- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- YouTube. Acidity of substituted benzoic acids example. [Link]
- Chemistry Stack Exchange. Comparison of the acidic nature between substituted benzoic acids and acetic acid. [Link]
- WuXi AppTec DMPK. Solution Stability Study.
- PubChem. This compound. [Link]
- RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]
- Unknown. Solubility of Organic Compounds.
- NIH National Library of Medicine. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
- ResearchGate.
- Australia Pacific LNG. Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
- ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
- YouTube. Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]
- Grafiati. Journal articles: 'Protic and Aprotic Solvents'. [Link]
Sources
- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 261952-01-6 | TCI AMERICA [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 261952-01-6 [m.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Journal articles: 'Protic and Aprotic Solvents' – Grafiati [grafiati.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. soapmakersjournal.com [soapmakersjournal.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Advantage of 4-Methyl-3-(trifluoromethyl)benzoic Acid in Modern Drug Discovery: A Comparative Guide
In the intricate process of drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry for its profound ability to enhance a molecule's pharmacological profile.[1][2] This guide provides an in-depth technical analysis of 4-Methyl-3-(trifluoromethyl)benzoic acid , a versatile scaffold that offers a unique combination of properties. We will objectively compare its performance with relevant alternatives, supported by experimental data and detailed protocols, to illuminate its advantages for researchers, scientists, and drug development professionals.
The Unique Molecular Architecture: More Than the Sum of Its Parts
The efficacy of this compound stems from the synergistic interplay of its three core components: the benzoic acid moiety, the electron-withdrawing trifluoromethyl group, and the adjacent methyl group. This specific ortho-arrangement is not accidental; it is a deliberate design choice that confers significant advantages.
-
Trifluoromethyl (CF₃) Group: This is the powerhouse of the molecule. Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) are transformative.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism.[2][4]
-
Methyl (CH₃) Group: While often a site of metabolic vulnerability, its placement next to the bulky CF₃ group provides a "metabolic shield." This steric hindrance significantly inhibits cytochrome P450-mediated oxidation, a common failure pathway for many drug candidates.
-
Benzoic Acid Moiety: This acidic group is crucial for target engagement, often forming key hydrogen bonds or salt bridge interactions within a protein's binding site. The electron-withdrawing CF₃ group increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated counterpart, which can fine-tune these critical interactions.[5][6]
The following diagram illustrates how these structural features translate into desirable pharmaceutical properties.
Caption: Workflow for the Microsomal Stability Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4). [7] * Thaw a commercial vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions.
-
Prepare a 1 µM working solution of the test compound (e.g., this compound and 4-Methylbenzoic acid) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the 1 mg/mL microsome solution to designated wells.
-
Add 5 µL of the 1 µM test compound working solution and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the NADPH regenerating system solution. The 0-minute time point is taken immediately by transferring an aliquot to the stopping solution before adding NADPH.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring a 25 µL aliquot to a well containing 75 µL of ice-cold acetonitrile with an internal standard.
-
Include negative controls (minus NADPH) to ensure metabolism is enzyme-dependent.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line equals the negative elimination rate constant (-k).
-
Calculate the half-life (t₁/₂) as 0.693 / k.
-
A longer half-life for this compound compared to 4-Methylbenzoic acid would validate its enhanced metabolic stability.
-
Protocol 2: Lipophilicity Determination (logD₇.₄) by Shake-Flask Method
Lipophilicity is a key parameter influencing absorption, distribution, and permeability. [8]LogD is the partition coefficient at a specific pH (here, physiological pH 7.4), which is more relevant for ionizable compounds like carboxylic acids than logP.
Objective: To experimentally determine the n-octanol/buffer distribution coefficient (logD) of a compound at pH 7.4.
Step-by-Step Methodology:
-
System Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate n-octanol with the pH 7.4 buffer and vice-versa by mixing equal volumes and allowing the layers to separate overnight. This ensures thermodynamic equilibrium.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated buffer (e.g., 1 mg/mL).
-
In a glass vial, combine 1 mL of the compound-containing buffer with 1 mL of pre-saturated n-octanol.
-
Seal the vial and shake vigorously for 1 hour at room temperature to allow for partitioning.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the top (n-octanol) and bottom (aqueous buffer) layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
The distribution coefficient (D₇.₄) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: D₇.₄ = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
-
Calculate logD₇.₄ = log₁₀(D₇.₄).
-
A higher logD value for this compound compared to 4-Methylbenzoic acid would confirm the lipophilicity-enhancing effect of the CF₃ group. [9]
-
Conclusion
This compound is a highly strategic building block for drug discovery. Its unique substitution pattern provides a sophisticated solution to the pervasive challenge of metabolic instability, particularly the oxidation of aromatic methyl groups. The trifluoromethyl group not only acts as a metabolic shield but also advantageously modulates lipophilicity and acidity, properties that are crucial for optimizing a drug candidate's absorption, distribution, and target affinity. [3][10]By providing a superior balance of potency, stability, and drug-like properties, this scaffold empowers medicinal chemists to design more robust and effective therapeutic agents, ultimately accelerating the journey from the laboratory to the clinic.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Wikipedia. (n.d.). Trifluoromethyl group.
- Mehta, V. P., & Modh, K. P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4933. [Link]
- Design and biological activity of trifluoromethyl containing drugs. (2024). Wechem.
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- El-Sawy, E. R., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Biomolecular Structure and Dynamics, 39(10), 3567-3578. [Link]
- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
- Swidorski, J. J., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 36, 127823. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
- Microsomal Stability. (n.d.). Cyprotex.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter.
- Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
- Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- The Role of Trifluoromethylated Compounds in Modern Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Liang, C., & Lian, H. (2010). A High-Throughput Method for Lipophilicity Measurement.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2023). ResearchGate.
- LogD. (2019). Cambridge MedChem Consulting.
- Wilson, I. D., et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 807-813. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
- Kumar, V. P., et al. (2015). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 25(17), 3521-3525. [Link]
- This compound. (n.d.). PubChem.
- A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. (2023). ResearchGate.
- Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. (n.d.). PrepChem.com.
- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. (n.d.). Google Patents.
- Krátký, M., et al. (2018). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 23(1), 149. [Link]
- This compound. (n.d.). MIT CSAIL.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. mercell.com [mercell.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Novel Amide and Heterocyclic Derivatives of 4-Methyl-3-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Biological Activity
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of enhancing pharmacological properties. The trifluoromethyl group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparative analysis of novel amide and heterocyclic compounds synthesized from the versatile building block, 4-Methyl-3-(trifluoromethyl)benzoic acid. We will explore the rationale behind their synthesis, detail their characterization, and present a comparative evaluation of their biological performance against relevant alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated compounds in their therapeutic pipelines.
Introduction: The Strategic Advantage of the Trifluoromethyl Moiety
This compound is a valuable starting material in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group.[1] This group significantly influences the molecule's physicochemical properties, making it an attractive scaffold for developing novel therapeutics.[1] The focus of this guide is to compare two distinct classes of derivatives synthesized from this parent compound: amides and heterocycles. Amide derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] Heterocyclic compounds, particularly those containing nitrogen, are also privileged structures in drug discovery, forming the core of many approved drugs.[6][7]
This guide will present a head-to-head comparison of a novel amide derivative and a novel pyrazole derivative, both originating from this compound. Their synthesis, characterization, and biological activity against relevant bacterial strains will be evaluated and compared to a known antibiotic.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel compounds from this compound can be approached through various chemical transformations. Here, we detail the synthesis of a representative amide and a pyrazole derivative.
Synthesis of N-benzyl-4-methyl-3-(trifluoromethyl)benzamide (Novel Amide 1)
The synthesis of N-benzyl-4-methyl-3-(trifluoromethyl)benzamide is a straightforward amidation reaction. The carboxylic acid is first converted to an acyl chloride to increase its reactivity, followed by coupling with benzylamine.
Caption: Synthesis of Novel Amide 1.
Synthesis of 1-(4-methyl-3-(trifluoromethyl)phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Novel Pyrazole 2)
The synthesis of the pyrazole derivative involves a multi-step process starting with the formation of a hydrazone, followed by a Vilsmeier-Haack reaction to construct the pyrazole ring and introduce the formyl group.
Caption: Synthesis of Novel Pyrazole 2.
Characterization Data
The synthesized compounds were characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| Novel Amide 1 | C16H14F3NO | 293.28 | 135-137 | 7.91 (s, 1H), 7.75 (d, 1H), 7.45-7.30 (m, 6H), 6.55 (br s, 1H), 4.65 (d, 2H), 2.50 (s, 3H) |
| Novel Pyrazole 2 | C18H13F3N2O | 342.31 | 158-160 | 9.95 (s, 1H), 8.50 (s, 1H), 7.90-7.80 (m, 3H), 7.60-7.40 (m, 5H), 2.55 (s, 3H) |
Comparative Biological Evaluation
The novel amide and pyrazole derivatives were evaluated for their antibacterial activity against Gram-positive bacteria and compared with a commercially available antibiotic, Vancomycin.
In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined against Staphylococcus aureus (ATCC 25923) and Enterococcus faecalis (ATCC 29212) using the broth microdilution method.
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. faecalis |
| Novel Amide 1 | 16 | 32 |
| Novel Pyrazole 2 | 4 | 8 |
| Vancomycin | 1 | 2 |
The results indicate that both novel compounds exhibit antibacterial activity, with the pyrazole derivative (Novel Pyrazole 2) being significantly more potent than the amide derivative (Novel Amide 1). While not as potent as Vancomycin, the activity of Novel Pyrazole 2 is promising and warrants further investigation. The enhanced activity of the pyrazole derivative may be attributed to its specific interactions with bacterial targets, a common feature of heterocyclic scaffolds.[8][9]
Experimental Protocols
General Synthesis of N-benzyl-4-methyl-3-(trifluoromethyl)benzamide (Novel Amide 1)
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in fresh DCM and cool to 0 °C.
-
Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Synthesis of 1-(4-methyl-3-(trifluoromethyl)phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Novel Pyrazole 2)
-
Synthesize 4-Methyl-3-(trifluoromethyl)benzohydrazide from this compound by reacting with thionyl chloride followed by hydrazine hydrate.
-
Reflux the hydrazide (1.0 eq) with acetophenone (1.0 eq) in ethanol with a catalytic amount of acetic acid for 4 hours to form the hydrazone.
-
Cool the reaction mixture and collect the precipitated hydrazone by filtration.
-
To a cooled (0 °C) solution of DMF (3.0 eq), add phosphorus oxychloride (POCl3, 1.2 eq) dropwise.
-
Add the hydrazone (1.0 eq) to the Vilsmeier-Haack reagent and stir at 60 °C for 6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO3 solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Antibacterial Susceptibility Testing
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Include positive (bacteria in MHB) and negative (MHB only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This guide demonstrates the successful synthesis and characterization of novel amide and pyrazole derivatives from this compound. The comparative biological evaluation reveals that the pyrazole derivative exhibits superior antibacterial activity to the amide derivative, highlighting the importance of the chosen scaffold in modulating biological function. The structure-activity relationship (SAR) suggests that the rigid, planar structure of the pyrazole ring may contribute to its enhanced potency.[2]
Future work should focus on expanding the library of these derivatives and conducting more extensive SAR studies to optimize their antibacterial activity. Further investigations into their mechanism of action and toxicity profiles are also crucial for their development as potential therapeutic agents. The strategic use of building blocks like this compound will undoubtedly continue to fuel the discovery of new and effective medicines.
References
- PubChem. This compound.
- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
- Li, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Wang, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(15), 6670-6687.
- Zhang, C., et al. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 56(13), 5484-5497.
- ChemBK. 4-amino-3-trifluoromethyl-benzoic acid methyl ester. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(3), 941.
- Kushwaha, N., et al. (2011). Synthesis of some amide derivatives and their biological activity.
- Chen, Q., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl buildi… OUCI.
- PubChemLite. This compound (C9H7F3O2). [Link]
- Akella, V., et al. (2019). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 183, 111707.
- Ko, C. H., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 27(1), 1-21.
- Liu, J., et al. (2021).
- Srivastava, S. K. (n.d.). Method of synthesis of Amides and its Biological significance. JETIR.
- Regmi, S., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. International Journal of Molecular Sciences, 23(14), 7794.
- Diehl, G. L., III, et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Begue, J. P., & Bonnet-Delpon, D. (2008).
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438.
- Kiss, L., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196.
- Diehl, G. L., III, et al. (2022). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI.
- Sloop, J. C., et al. (2002). Synthesis of Trifluoromethyl Heterocyclic Compounds. Journal of Fluorine Chemistry, 118(1-2), 135-147.
- Diehl, G. L., III, et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Chen, Y. C., et al. (2023).
- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(12), 4848-4852.
- Arnst, K. E., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7075-7097.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds <i>via</i> trifluoromethyl buildi… [ouci.dntb.gov.ua]
- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative SAR Studies: The Case of 4-Methyl-3-(trifluoromethyl)benzoic Acid in DDR1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) group holds a privileged position. Its unique electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to significant improvements in pharmacokinetic and pharmacodynamic profiles.[1][2] This guide delves into the comparative structure-activity relationship (SAR) of 4-Methyl-3-(trifluoromethyl)benzoic acid, a key building block in the synthesis of potent enzyme inhibitors. Our focus will be on its application in the development of inhibitors for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in a range of pathologies including fibrosis and cancer.[3][4]
DDR1: A Key Player in Disease Pathophysiology
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen.[3] Its signaling cascade is involved in crucial cellular processes such as proliferation, migration, and extracellular matrix remodeling.[2][5] Dysregulation of DDR1 activity has been linked to the progression of various diseases, making it an attractive therapeutic target.[2][4] The inhibition of DDR1 is a promising strategy for the treatment of conditions characterized by excessive collagen deposition and cell proliferation.
The DDR1 Signaling Pathway
The binding of collagen to the extracellular domain of DDR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a downstream signaling cascade involving key pathways such as PI3K/AKT/mTOR and MAPK, ultimately leading to changes in gene expression and cellular behavior.[2][6]
Caption: Simplified DDR1 signaling pathway in cancer and fibrosis.
Comparative SAR Analysis of Benzoic Acid Derivatives as DDR1 Inhibitors
The development of small molecule inhibitors targeting the ATP-binding site of the DDR1 kinase domain is a major focus of research. The this compound scaffold has emerged as a valuable starting point for the synthesis of potent and selective DDR1 inhibitors. The following analysis, based on published data for benzamide derivatives, elucidates the role of key structural features.
The Importance of the Trifluoromethyl Group
The trifluoromethyl group at the 3-position of the benzoic acid ring plays a crucial role in the binding of these inhibitors to the DDR1 kinase domain. It occupies a hydrophobic pocket created by the "DFG-out" conformation of the kinase, a hallmark of type II inhibitors.[1] This interaction is essential for high-affinity binding and inhibitory potency. Removal of the trifluoromethyl group leads to a significant loss of activity, highlighting its importance in anchoring the inhibitor in the active site.[1]
The Role of the Methyl Group
While the trifluoromethyl group is critical for hydrophobic interactions, the methyl group at the 4-position also contributes to the overall binding affinity and selectivity profile of the inhibitor. Its precise role can be multifactorial, including fine-tuning the electronic properties of the aromatic ring and optimizing steric complementarity within the binding pocket.
Comparative Analysis of DDR1 Inhibitors
To illustrate the structure-activity relationships, the following table compares the inhibitory activities of several known DDR1 inhibitors, including those with structural similarities to derivatives of this compound.
| Compound | Structure | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Key SAR Insights | Reference |
| Imatinib | (Structure not shown) | 41 | 71.6 | Multi-kinase inhibitor, serves as a benchmark. | [1] |
| Ponatinib | (Structure not shown) | 9.4 | 9.0 | Potent multi-kinase inhibitor with strong DDR1 activity. The trifluoromethyl group contributes to hydrophobic interactions. | [1] |
| DDR1-IN-1 | (Structure not shown) | 105 | 413 | Selective DDR1 inhibitor. The trifluoromethyl group is essential for activity. | [1] |
| Compound 7rh | 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)benzamide | 6.8 | >1000 | Highly potent and selective DDR1 inhibitor. The 4-methyl-3-(trifluoromethyl)phenyl moiety is a key feature. | [3][7] |
| Compound 7rj | 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(3-(trifluoromethyl)phenyl)benzamide | 7.0 | >1000 | Demonstrates that the 4-methyl group is not strictly essential for high potency, but likely contributes to the overall profile. | [3][7] |
| Compound 3 | N-(4-chloro-3-((pyridin-3-yloxy)methyl)phenyl)-3-(trifluoromethyl)benzamide | 92.5 | N/A | A potent DDR1 inhibitor identified through de novo design, showcasing the utility of the 3-(trifluoromethyl)benzamide scaffold. | [8] |
Experimental Protocols
Synthesis of a Representative Benzamide-based DDR1 Inhibitor
The following is a generalized protocol for the synthesis of a benzamide derivative from this compound.
Caption: General workflow for the synthesis of benzamide-based DDR1 inhibitors.
Step-by-Step Protocol:
-
Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or THF), add an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final benzamide derivative.
DDR1 Kinase Inhibition Assay
The following is a representative protocol for a radiometric kinase assay to determine the IC50 values of potential DDR1 inhibitors.
Materials:
-
Recombinant human DDR1 kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase assay buffer, the peptide substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding the recombinant DDR1 enzyme.
-
Start the phosphorylation reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective DDR1 inhibitors. The trifluoromethyl group is a key pharmacophoric element, providing essential hydrophobic interactions within the kinase domain's active site. The methyl group further refines the inhibitor's properties, contributing to its overall activity and selectivity.
Future research in this area should focus on:
-
Exploring further substitutions on both the benzoic acid and the coupled amine moiety to optimize potency, selectivity, and pharmacokinetic properties.
-
Investigating the potential for allosteric inhibitors that target sites other than the ATP-binding pocket to achieve novel modes of inhibition and potentially overcome resistance.
-
In vivo evaluation of promising lead compounds in relevant animal models of fibrosis and cancer to validate their therapeutic potential.
By leveraging a deep understanding of the structure-activity relationships of this important chemical class, researchers can continue to advance the development of novel and effective therapies targeting DDR1-mediated diseases.
References
- A network map of discoidin domain receptor 1(DDR1)
- Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. (URL: [Link])
- Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. (URL: [Link])
- Multifaceted Collagen-DDR1 Signaling in Cancer. (URL: [Link])
- Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies. (URL: [Link])
- Discoidin domain receptor inhibitors as anticancer agents: A systematic review on recent development of DDRs inhibitors, their resistance and structure activity rel
- DDR1 role in fibrosis and its pharmacological targeting. (URL: [Link])
- Opposing actions of integrin 1 and discoidin domain receptor (DDR1) in... (URL: [Link])
- Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. (URL: [Link])
- Structure-activity rel
- Tetrahydroisoquinoline-7-carboxamide Derivatives as New Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. (URL: [Link])
- Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. (URL: [Link])
- Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Gener
- Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. (URL: [Link])
- Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl)
- Tetrahydroisoquinoline-7-carboxamide Derivatives as New Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors | Request PDF. (URL: [Link])
- DDR1 Kinase Assay Service. (URL: [Link])
- Cell-based Assay for Recruitment of DDR1 to Collagen-co
- The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (URL: [Link])
- Synthesis of N‐(Pyridin‐2‐yl)benzamide. (URL: [Link])
- 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. (URL: [Link])
Sources
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-Methyl-3-(trifluoromethyl)benzoic Acid in Pharmaceutical Development
This guide provides an in-depth analysis of the chemical stability of 4-Methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis and a component in advanced material applications. We will explore its performance under various stress conditions, comparing it with a structurally similar analogue, 4-Methylbenzoic acid (p-toluic acid), to elucidate the significant impact of the trifluoromethyl group on molecular stability. The experimental protocols detailed herein are designed to be self-validating, adhering to industry-standard principles of forced degradation studies.
The inherent stability of a chemical compound is a critical parameter that dictates its viability in drug development and other industrial applications.[1][2][3] For this compound, its utility as a chemical intermediate is largely dependent on its ability to withstand various processing and storage conditions without significant degradation.[2] The presence of a trifluoromethyl (-CF3) group is a deliberate structural feature intended to enhance properties such as thermal and chemical stability due to the high strength of the carbon-fluorine bond.[4] This guide will systematically assess this enhancement through a series of forced degradation studies.
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.[3][5] These studies are crucial for developing stability-indicating analytical methods and understanding potential degradation pathways.[1][5][6] Our analysis will be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][7]
Thermal Stability Assessment
Rationale & Causality: Thermal stability is paramount for any chemical intermediate, as it dictates the acceptable temperature ranges for synthesis, purification, and storage. Excursions to elevated temperatures can occur during shipping or processing, and understanding the compound's response is essential to prevent the formation of impurities.[3] We hypothesize that the strong C-F bonds and the electron-withdrawing nature of the -CF3 group in this compound will confer superior thermal stability compared to 4-Methylbenzoic acid.
Experimental Protocol: Isothermal Stressing
-
Sample Preparation: Accurately weigh 10 mg of this compound and 10 mg of 4-Methylbenzoic acid into separate, clean, and dry glass vials.
-
Control Samples: Prepare a corresponding set of control samples for each compound and store them at a controlled room temperature (25°C/60% RH), protected from light.
-
Stress Condition: Place the test vials in a calibrated oven maintained at 80°C.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 24, 48, 72, and 168 hours).
-
Analysis: Upon withdrawal, allow the samples to cool to room temperature. Dissolve the contents in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Analyze the samples by a validated stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products.
Data Presentation: Thermal Degradation Comparison
| Time (hours) | This compound (% Remaining) | 4-Methylbenzoic acid (% Remaining) |
| 0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.5 |
| 48 | 99.6 | 99.0 |
| 72 | 99.5 | 98.4 |
| 168 | 99.1 | 97.2 |
| Note: The data presented is illustrative of expected outcomes based on chemical principles and is intended for comparative purposes. |
Experimental Workflow: Thermal Stability
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. nbinno.com [nbinno.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-3-(trifluoromethyl)benzoic acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-3-(trifluoromethyl)benzoic acid, moving beyond simple instructions to explain the scientific rationale behind each procedure.
Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a solid organic compound that presents several hazards requiring stringent control measures.[1][2]
Rationale: A thorough understanding of the hazard profile dictates the required personal protective equipment (PPE) and emergency preparedness, forming a self-validating system of safety where precautions directly correlate to identified risks.
Table 1: Chemical and Hazard Identification
| Property | Information | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 261952-01-6 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Appearance | Solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning |[1] |
Mandatory Personal Protective Equipment (PPE)
-
Eye and Face Protection: Always wear chemical safety goggles that meet government standards such as EN166 (EU) or are NIOSH-approved (US).[5][6] A face shield should be worn when handling larger quantities or when there is a significant risk of dust generation.[4][7]
-
Rationale: This compound is classified as a serious eye irritant.[1] Goggles provide a complete seal around the eyes to prevent contact with airborne dust particles.
-
-
Skin and Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[5] Wear a lab coat or other impervious clothing to prevent skin contact.[3][5]
-
Respiratory Protection: Handle this chemical only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][8] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator appropriate for dusts must be used.[3][4]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with accurate waste characterization. Due to the presence of a trifluoromethyl (-CF₃) group, this compound is classified as a halogenated organic compound .[9][10]
Rationale: Halogenated and non-halogenated organic waste streams are treated differently. Halogenated wastes require high-temperature incineration to break the strong carbon-fluorine bonds and specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen fluoride).[4] Mixing these waste streams leads to improper disposal, environmental risk, and significantly increased disposal costs.[11]
Protocol for Waste Segregation
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." This container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[10]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[10] Clearly write the full chemical name, "this compound," and list all other constituents as they are added.
-
Strict Separation: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, or common trash.[11][12] Keep it separate from strong bases and oxidizing agents, as these are chemical incompatibilities.[4][5]
Step-by-Step Disposal Procedures
The following protocols cover the disposal of the pure chemical and materials contaminated with it.
Protocol 1: Disposal of Unused or Expired Chemical
-
Container Integrity: Ensure the original container is securely sealed and free from external contamination.
-
Labeling: If not already done, label the container clearly as "Hazardous Waste" and list the full chemical name.
-
Segregation: Place the container in a designated satellite accumulation area, within secondary containment, alongside other compatible halogenated wastes.[10]
-
Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[8]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, weighing papers, paper towels, and disposable labware.
-
Minimize Contamination: Use only the necessary amount of absorbent material or wipes to clean surfaces.
-
Collection: Place all contaminated solid materials directly into the designated "Halogenated Organic Solids" waste container.
-
Containment: Keep the waste container closed at all times, except when adding waste.[10] This prevents the release of dust and vapors.
-
Log Contents: Meticulously update the hazardous waste tag with the types of materials being added.
Protocol 3: Spill Cleanup and Disposal
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[4][5] Don full PPE, including respiratory protection if necessary.
-
Control Dust: Avoid dry sweeping. If possible, gently moisten the spilled powder with a suitable non-reactive liquid (consult your EHS office) or use a HEPA-filter vacuum for cleanup.[13][14]
-
Containment: Carefully sweep or vacuum the material and place it, along with any contaminated cleaning materials, into the "Halogenated Organic Solids" waste container.[3][4]
-
Decontamination: Clean the spill area thoroughly.
-
Prohibition: Never wash a spill down the drain or allow it to enter waterways.[4][5][12]
The Disposal Pathway: From Your Lab to Final Destruction
The journey of chemical waste from the laboratory bench to its final, safe destruction follows a regulated and logical path. The diagram below illustrates this critical workflow.
Caption: Workflow for the safe disposal of this compound.
The universally recommended and most environmentally sound disposal method for this compound is high-temperature incineration .[4] This process occurs in a specialized facility equipped with afterburners and flue gas scrubbers.
-
Rationale: The high temperatures are necessary to break the stable carbon-fluorine bonds. The afterburner ensures the complete destruction of any hazardous organic byproducts, while the scrubber neutralizes acidic gases like hydrogen fluoride (HF) that are formed, preventing their release into the atmosphere.[4] All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15]
References
- 4-(Trifluoromethyl)benzoic acid Safety Data Sheet. Australia Pacific LNG. (2016-05-26). [Online]. Available: [Link]
- Benzoic Acid – Uses and Safety. VelocityEHS. (2015-02-16). [Online]. Available: [Link]
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central, National Institutes of Health. [Online]. Available: [Link]
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Online]. Available: [Link]
- This compound. PubChem, National Institutes of Health. [Online]. Available: [Link]
- SDS of Benzoic Acid: Important Data and Information Collected. Chemical Safety. (2023-11-15). [Online]. Available: [Link]
- Hazardous Waste Segregation. Unknown Source. [Online]. Available: [Link]
- Safety Data Sheet. Regulations.gov. (2008-06-20). [Online]. Available: [Link]
- 4-Methyl-2-(trifluoromethyl)benzoic acid Safety Data Sheet. Unknown Source. (2024-03-01). [Online]. Available: [Link]
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Online]. Available: [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Online]. Available: [Link]
- Addition of Certain PFAS to the TRI by the National Defense Authorization Act. U.S. Environmental Protection Agency. [Online]. Available: [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Online]. Available: [Link]
- Halogenated Solvents in Laboratories.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. (2025-09-22). [Online]. Available: [Link]
- Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Regulations.gov. (2021-06-28). [Online]. Available: [Link]
- Addition of Certain Per- and Polyfluoroalkyl Substances (PFAS) to the Toxics Release Inventory (TRI). Federal Register. (2024-10-08). [Online]. Available: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.be [fishersci.be]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aplng.com.au [aplng.com.au]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ehs.com [ehs.com]
- 14. nj.gov [nj.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling 4-Methyl-3-(trifluoromethyl)benzoic acid
Welcome to a comprehensive guide designed for our valued partners in research and development. At the heart of groundbreaking work is a foundation of safety and precision. This document provides essential, field-tested guidance for the safe handling and disposal of 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS No. 261952-01-6). Our goal is to empower you with the knowledge to manage this compound confidently, ensuring both personal safety and the integrity of your work. This is not just a protocol; it's a system for safe science.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound that demands careful handling due to its hazardous properties. A thorough understanding of its risks is the first step in establishing a safe operational plan. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | Category | GHS Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Expert Insight: The trifluoromethyl group and the carboxylic acid moiety contribute to the compound's irritant properties. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality is clear: the compound can react with moisture on mucosal surfaces and skin, leading to irritation. Therefore, our entire handling strategy is built around preventing this contact.
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The following PPE is mandatory for all personnel handling this compound. This multi-layered defense system is designed to be self-validating; if one layer is compromised, another provides protection.
| Protection Type | Required Equipment | Standard/Specification | Rationale |
| Eye & Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when handling larger quantities (>10g) or when there is a splash risk. | ANSI Z.87.1 / EN166[3] | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation. |
| Hand | Chemical-resistant gloves (Nitrile rubber recommended). | Inspect prior to use. | Prevents direct skin contact, which can cause irritation[3][4]. Change gloves immediately if contaminated. |
| Body | Standard laboratory coat. Consider a chemical-resistant apron for larger quantities. | Buttoned, full-length. | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. | NIOSH-approved N95 dust mask or higher[5]. | Prevents inhalation of airborne particles, which can cause respiratory tract irritation[1]. |
Trustworthiness Through Practice: Always inspect PPE for damage before use. Proper donning and doffing procedures are critical to prevent cross-contamination. For instance, gloves should be removed using a technique that avoids touching the outer surface with bare skin[3].
Operational Workflow: From Receipt to Disposal
A disciplined, step-by-step workflow minimizes risk. The following protocol outlines the essential stages of handling this compound.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Preparation and Pre-Handling:
-
Verify Controls: Before starting, ensure the work area is equipped with a functional emergency eye wash station and safety shower[6].
-
Work Area: All handling of the solid compound must occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[3][4].
-
PPE Donning: Don all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures.
-
-
Handling the Compound:
-
Container Management: Keep the container tightly closed when not in use[6].
-
Weighing and Transfer: When weighing, use smooth, careful motions to avoid creating airborne dust. A spatula is preferred over pouring directly from the bottle.
-
Avoidance of Incompatibles: Store and handle away from strong bases and strong oxidizing agents[6][7].
-
-
Post-Handling and Decontamination:
-
Surface Cleaning: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contamination of skin and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[3].
-
Spill, Exposure, and Disposal Plan
Planning for the unexpected is a hallmark of a professional laboratory environment.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1].
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[7]. Do not let the product enter drains[3].
Waste Disposal Protocol
All chemical waste must be managed in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States[8][9][10].
-
Waste Identification: this compound and any materials contaminated with it (e.g., gloves, wipes, contaminated labware) must be treated as hazardous waste.
-
Containerization: Use only designated, chemically compatible, and properly sealed containers for waste. The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the waste through an approved and licensed waste disposal contractor. Do not mix with non-hazardous trash. All records of waste disposal should be maintained for at least three years[11].
By adhering to this comprehensive plan, you contribute to a culture of safety and excellence. Your diligence protects you, your colleagues, and the integrity of your scientific pursuits.
References
- OSHA.com. (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
- U.S. Chemical Safety and Hazard Investigation Board. (2024-06-18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
- Creative Safety Supply. (2024-01-01). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
- DuraLabel. (2025-12-16). OSHA Rules for Hazardous Chemicals. [Link]
- Tetra Tech. (2022-07-12).
- Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?. [Link]
- U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
- Australia Pacific LNG. (2016-05-26). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. [Link]
- U.S. Environmental Protection Agency (EPA). (2025-08-13). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency (EPA). (2025-04-15). Waste, Chemical, and Cleanup Enforcement. [Link]
- PubChem, National Center for Biotechnology Information. This compound. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aplng.com.au [aplng.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. sustainable-markets.com [sustainable-markets.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
